Paromomycin
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H45N5O14/c24-2-7-13(32)15(34)10(27)21(37-7)41-19-9(4-30)39-23(17(19)36)42-20-12(31)5(25)1-6(26)18(20)40-22-11(28)16(35)14(33)8(3-29)38-22/h5-23,29-36H,1-4,24-28H2/t5-,6+,7+,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZODPSAJZTQNH-LSWIJEOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H45N5O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1263-89-4 (sulfate), 35665-49-7 (sulfate (2:5)), 7205-49-4 (sulfate (1:1)) | |
| Record name | Paromomycin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007542372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8023424 | |
| Record name | Paromomycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
615.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Paromomycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015490 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7.97e+01 g/L | |
| Record name | Paromomycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015490 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7542-37-2, 1263-89-4 | |
| Record name | Paromomycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7542-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Paromomycin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007542372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Paromomycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01421 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Paromomycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Paromomycin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.567 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PAROMOMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61JJC8N5ZK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Paromomycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015490 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Paromomycin's Mechanism of Action on Ribosomal RNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paromomycin, an aminoglycoside antibiotic, exerts its antimicrobial effects by targeting the bacterial ribosome, a crucial cellular machine responsible for protein synthesis. This guide provides an in-depth technical overview of the molecular mechanisms underpinning this compound's interaction with ribosomal RNA (rRNA). It details the antibiotic's binding site, the conformational changes it induces, and the subsequent disruption of key translational processes. This document synthesizes structural, biochemical, and functional data, offering a comprehensive resource for researchers in microbiology, structural biology, and antibiotic drug development.
Introduction
The rise of antibiotic resistance necessitates a profound understanding of the mechanisms of action of existing antimicrobial agents to guide the development of novel therapeutics. This compound, a 4,5-disubstituted 2-deoxystreptamine aminoglycoside, is a broad-spectrum antibiotic effective against a range of bacteria and some protozoa[1][2]. Its primary cellular target is the ribosome, where it interferes with the fidelity of protein synthesis[3]. This guide will dissect the intricate interactions between this compound and ribosomal RNA at a molecular level.
The Ribosomal A-Site: this compound's Primary Binding Pocket
This compound's principal site of action is the aminoacyl-tRNA site (A-site) on the 30S ribosomal subunit. This site is a highly conserved region of the 16S rRNA, specifically within helix 44 (h44), which plays a pivotal role in decoding the messenger RNA (mRNA) codon[4].
The binding pocket for this compound is formed by a specific three-dimensional arrangement of rRNA nucleotides. Structural studies, including X-ray crystallography and NMR spectroscopy, have revealed that this compound nestles into the major groove of the A-site RNA[5].
Molecular Interactions and Induced Conformational Changes
The binding of this compound to the A-site is characterized by a network of hydrogen bonds between the hydroxyl and amino groups of the antibiotic and the bases and phosphate backbone of the 16S rRNA. Key interactions involve universally conserved nucleotides, most notably A1492 and A1493.
Upon binding, this compound induces a significant conformational change in the A-site. Specifically, it causes the flipping out of two highly conserved adenine residues, A1492 and A1493, from their stacked position within helix 44. This conformational state mimics the state of the ribosome when a cognate (correctly matched) aminoacyl-tRNA is bound to the A-site. This structural mimicry is the cornerstone of this compound's mechanism of action.
Caption: this compound binding to the ribosomal A-site induces a conformational change, causing the flipping out of key adenine residues.
Consequences of this compound Binding
The this compound-induced conformational change in the A-site has three major downstream effects on protein synthesis:
Increased Translational Misreading
The "flipped-out" conformation of A1492 and A1493 is crucial for the ribosome's proofreading mechanism. By stabilizing this conformation, this compound essentially tricks the ribosome into believing that a correct codon-anticodon interaction has occurred, even when a near-cognate or non-cognate aminoacyl-tRNA is present in the A-site. This leads to a significant increase in the misincorporation of amino acids into the growing polypeptide chain, resulting in the synthesis of non-functional or toxic proteins.
Inhibition of Translocation
Translocation is the process by which the ribosome moves along the mRNA in a 3' direction. This compound's stabilization of the A-site conformation can hinder this movement. The presence of the drug in the A-site can physically impede the movement of tRNAs from the A-site to the P-site (peptidyl-tRNA site), thereby stalling protein synthesis.
Inhibition of Ribosome Recycling
After the termination of protein synthesis, the ribosome is disassembled into its 30S and 50S subunits, a process known as ribosome recycling. This compound has been shown to inhibit the anti-association activity of initiation factor 3 (IF3), which is essential for preventing the premature association of the ribosomal subunits. By promoting the formation of 70S ribosomes, this compound can interfere with the ribosome recycling step.
Caption: this compound's binding to the A-site triggers a cascade of events that disrupt protein synthesis.
Quantitative Data on this compound Activity
The following tables summarize key quantitative data related to this compound's interaction with the ribosome and its inhibitory effects.
Table 1: Binding Affinities of this compound to Ribosomal RNA
| Ribosomal RNA Source | Method | Dissociation Constant (Kd) | Reference |
| Leishmania mexicana | Surface Plasmon Resonance | (1.7 ± 0.3) x 10⁻³ M | |
| Prokaryotic A-site model | Mass Spectrometry | Not specified |
Table 2: Inhibitory Concentrations of this compound
| Organism/System | Assay | IC50 | Reference |
| Leishmania mexicana | Growth Inhibition | ~200 µM | |
| Cryptosporidium parvum | In vitro growth | Not specified | |
| Eukaryotic Translation | In vitro translation | Not specified |
Table 3: this compound-Induced Translational Readthrough
| Reporter System | This compound Concentration | Fold Increase in Readthrough | Reference |
| PTC reporter | High | 16-fold | |
| MoMLV gag-pol | High | 6-fold |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
X-ray Crystallography of the Ribosome-Paromomycin Complex
This protocol outlines the general steps for determining the crystal structure of a bacterial 70S ribosome in complex with this compound.
1. Ribosome Preparation:
-
Purify 70S ribosomes from a suitable bacterial strain (e.g., Thermus thermophilus or Escherichia coli) as previously described.
-
Store purified ribosomes in a buffer containing 20 mM HEPES-KOH (pH 7.6), 50 mM NH₄Cl, 10 mM Mg(CH₃COO)₂, and 6 mM β-mercaptoethanol.
2. Complex Formation:
-
Form the ribosome functional complex by incubating the 70S ribosomes with a specific mRNA fragment and tRNA mimics (e.g., A- and P-site tRNA analogs).
-
Add this compound to the pre-formed ribosome complex to a final concentration of approximately 100-250 µM and incubate to allow for binding.
3. Crystallization:
-
Use the sitting-drop vapor diffusion method for crystallization at 19°C.
-
Mix the ribosome-paromomycin complex solution with a crystallization buffer containing 100 mM Tris-HCl (pH 7.6), 2.9% (w/v) PEG 20K, 7-12% (v/v) MPD, and 100-200 mM arginine.
-
Equilibrate the drops against a reservoir solution with a higher precipitant concentration.
4. Data Collection and Structure Determination:
-
Stabilize the grown crystals in a cryo-protectant solution containing this compound.
-
Flash-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the structure using molecular replacement with a known ribosome structure as a search model.
-
Refine the model against the diffraction data to obtain the final atomic coordinates of the ribosome-paromomycin complex.
Caption: A streamlined workflow for determining the crystal structure of the ribosome-paromomycin complex.
Cryo-Electron Microscopy (Cryo-EM) of the Ribosome-Paromomycin Complex
This protocol provides a general workflow for the structural analysis of a ribosome-paromomycin complex using single-particle cryo-EM.
1. Sample Preparation:
-
Prepare the ribosome-paromomycin complex as described for X-ray crystallography. The concentration of the complex should be in the range of 0.1-5 mg/mL.
-
Apply a small volume (3-4 µL) of the sample to a glow-discharged cryo-EM grid (e.g., Quantifoil or Lacey carbon grids).
2. Vitrification:
-
Blot the grid to remove excess liquid, leaving a thin film of the sample.
-
Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen to vitrify the sample, preventing the formation of ice crystals.
3. Data Acquisition:
-
Load the vitrified grid into a transmission electron microscope equipped with a direct electron detector.
-
Collect a large dataset of movie-mode images of the frozen-hydrated particles at various orientations.
4. Data Processing:
-
Perform motion correction on the raw movie frames to correct for beam-induced movement.
-
Estimate the contrast transfer function (CTF) for each micrograph.
-
Automatically pick individual ribosome particles from the micrographs.
-
Perform 2D classification to remove junk particles and group particles with similar views.
-
Generate an initial 3D model and perform 3D classification to separate different conformational states.
-
Refine the 3D reconstruction of the desired class to high resolution.
5. Model Building and Refinement:
-
Build an atomic model into the final cryo-EM density map.
-
Refine the model to improve its fit to the map and its stereochemistry.
Caption: A typical data processing pipeline for single-particle cryo-electron microscopy.
In Vitro Translation Assay
This protocol describes a method to measure the inhibitory effect of this compound on protein synthesis using a coupled in vitro transcription-translation system.
1. Reaction Setup:
-
Prepare a reaction mixture containing an E. coli S30 extract, a DNA template encoding a reporter protein (e.g., luciferase or GFP), amino acids, and an energy source (ATP, GTP).
-
Add varying concentrations of this compound to the reaction mixtures. Include a no-drug control.
2. Incubation:
-
Incubate the reactions at 37°C to allow for coupled transcription and translation.
3. Measurement of Protein Synthesis:
-
At different time points, take aliquots of the reaction.
-
If using a luciferase reporter, add the luciferase substrate and measure the luminescence using a luminometer.
-
If using a GFP reporter, measure the fluorescence using a fluorometer.
4. Data Analysis:
-
Plot the reporter signal as a function of time for each this compound concentration.
-
Calculate the rate of protein synthesis for each condition.
-
Determine the IC50 value of this compound by plotting the inhibition of protein synthesis against the drug concentration.
Chemical Footprinting of this compound on 16S rRNA
This protocol outlines the steps for identifying the binding site of this compound on 16S rRNA using dimethyl sulfate (DMS) footprinting.
1. Ribosome-Paromomycin Complex Formation:
-
Incubate purified 30S ribosomal subunits with or without this compound in a suitable buffer.
2. DMS Modification:
-
Add DMS to the reaction mixtures. DMS methylates the N1 position of adenine and the N3 position of cytosine in single-stranded or accessible regions of the RNA.
-
Incubate for a short period to allow for limited modification.
-
Quench the reaction by adding a stop solution.
3. RNA Extraction:
-
Extract the 16S rRNA from the ribosomal subunits using phenol-chloroform extraction and ethanol precipitation.
4. Primer Extension:
-
Anneal a radiolabeled DNA primer to a region downstream of the expected this compound binding site on the 16S rRNA.
-
Perform reverse transcription. The reverse transcriptase will stop at the sites of DMS modification.
5. Gel Electrophoresis and Analysis:
-
Separate the cDNA products on a denaturing polyacrylamide sequencing gel.
-
Visualize the bands by autoradiography.
-
Compare the band patterns of the this compound-treated and untreated samples. Regions where this compound binding protects the rRNA from DMS modification will show a decrease in band intensity, revealing the antibiotic's footprint.
Conclusion
This compound's mechanism of action is a well-characterized example of how a small molecule can disrupt the intricate process of protein synthesis by targeting a specific RNA structure. Its ability to bind to the ribosomal A-site and induce a conformational change that promotes translational errors and inhibits translocation highlights the vulnerability of the ribosome as an antibiotic target. A thorough understanding of these molecular interactions, facilitated by the experimental approaches detailed in this guide, is crucial for the rational design of new antibiotics that can overcome existing resistance mechanisms and for the development of novel therapeutic strategies targeting ribosomal function.
References
- 1. Aminoglycoside interactions and impacts on the eukaryotic ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Effects of this compound on Ribosomes of Leishmania mexicana and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydroxyl radical footprinting in vivo: mapping macromolecular structures with synchrotron radiation - PMC [pmc.ncbi.nlm.nih.gov]
Paromomycin sulfate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies for paromomycin sulfate. The information is intended to support research, development, and quality control activities involving this important aminoglycoside antibiotic.
Chemical Structure and Identification
This compound is an aminoglycoside antibiotic produced by the fermentation of Streptomyces rimosus var. paromomycinus. It is a complex oligosaccharide consisting of three rings: 2-deoxystreptamine, D-glucosamine, and a disaccharide composed of D-ribose and paromose. The sulfate salt of this compound is the form used in pharmaceutical preparations.[1]
Chemical Name: O-2,6-Diamino-2,6-dideoxy-β-L-idopyranosyl-(1→3)-O-β-D-ribofuranosyl-(1→5)-O-[2-amino-2-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxystreptamine sulfate[2][3]
Structure:
Caption: Chemical Structure of this compound Sulfate
| Identifier | Value |
| CAS Number | 1263-89-4[1][2] |
| Molecular Formula | C₂₃H₄₇N₅O₁₈S |
| Molecular Weight | 713.71 g/mol |
| This compound Base Molecular Formula | C₂₃H₄₅N₅O₁₄ |
| This compound Base Molecular Weight | 615.63 g/mol |
| SMILES | C1--INVALID-LINK--O[C@@H]2--INVALID-LINK--CO)O)O)N)O[C@H]3--INVALID-LINK--CO)O[C@@H]4--INVALID-LINK--CN)O)O)N)O)O">C@HN.OS(=O)(=O)O |
| InChI | InChI=1S/C23H45N5O14.H2O4S/c24-2-7-13(32)15(34)10(27)21(37-7)41-19-9(4-30)39-23(17(19)36)42-20-12(31)5(25)1-6(26)18(20)40-22-11(28)16(35)14(33)8(3-29)38-22;1-5(2,3)4/h5-23,29-36H,1-4,24-28H2;(H2,1,2,3,4)/t5-,6+,7+,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+;/m1./s1 |
Physicochemical Properties
A summary of the key physicochemical properties of this compound sulfate is presented below.
| Property | Value | Reference |
| Appearance | White to creamy white or light yellow, amorphous powder. | |
| Melting Point | >200 °C | |
| Solubility | Very soluble in water; practically insoluble in ethanol and ether. | |
| pH (3% w/v solution) | 5.0 - 7.5 | |
| Specific Optical Rotation | +50° to +55° | |
| Loss on Drying | ≤ 5.0% | |
| Residue on Ignition | ≤ 2.0% | |
| pKa Values of Amino Groups | N-1: 7.3, N-3: 7.3, N-2': 7.2, N-6': 8.5, N-6''': 9.1 |
Mechanism of Action
This compound sulfate exerts its antimicrobial effect by inhibiting protein synthesis in susceptible organisms. The primary target is the 16S ribosomal RNA (rRNA) of the 30S ribosomal subunit in bacteria. Binding of this compound to the A-site of the 16S rRNA induces a conformational change, which leads to the misreading of mRNA codons and the production of non-functional proteins. This ultimately results in bacterial cell death.
Caption: Mechanism of Action of this compound
Experimental Protocols
Identification by Thin-Layer Chromatography (TLC)
This method is adapted from the United States Pharmacopeia (USP) monograph for this compound Sulfate.
-
Stationary Phase: TLC plate coated with a 0.25-mm layer of chromatographic silica gel.
-
Mobile Phase: A freshly prepared solution of ammonium acetate (40 g/L).
-
Standard Solution: Prepare a solution of USP this compound Sulfate Reference Standard in water containing 10 mg of this compound per mL.
-
Test Solution: Prepare a solution of the this compound sulfate sample in water containing 10 mg of this compound per mL.
-
Procedure:
-
Apply 1 µL of the Standard Solution and 1 µL of the Test Solution to the TLC plate.
-
Develop the chromatogram in a suitable chamber with the Mobile Phase until the solvent front has moved about three-fourths of the length of the plate.
-
Remove the plate from the chamber, mark the solvent front, and allow it to air-dry for 10 minutes.
-
Heat the plate at 105°C for 1 hour.
-
Spray the plate with a solution of ninhydrin in butanol (1 in 100).
-
Heat the plate at 105°C for 5 minutes.
-
-
Interpretation: The principal red spot in the chromatogram obtained from the Test Solution corresponds in position and appearance to that obtained from the Standard Solution.
Assay by High-Performance Liquid Chromatography (HPLC) with Pulsed Amperometric Detection (PAD)
This method provides a more specific and quantitative analysis of this compound sulfate and its related substances. The following is a representative protocol based on published literature.
-
Chromatographic System:
-
Column: Agilent® Pursuit PFP (4.6 mm × 250 mm, 5 µm).
-
Mobile Phase: 2.0% (v/v) trifluoroacetic acid solution containing 0.15% (v/v) pentafluoropropionic acid, adjusted to pH 3.5 with 50% sodium hydroxide (w/w).
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detector: Pulsed Amperometric Detector (PAD) with a gold electrode. A four-potential waveform is used for detection.
-
-
Standard Preparation: Prepare a stock solution of USP this compound Sulfate RS in water. Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the sample.
-
Sample Preparation: Accurately weigh and dissolve the this compound sulfate sample in water to a known concentration. Dilute with the mobile phase as necessary.
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a suitable volume (e.g., 20 µL) of the standard and sample solutions.
-
Record the chromatograms and measure the peak areas.
-
-
Calculation: Calculate the content of this compound sulfate in the sample by comparing the peak area of the main peak with the calibration curve generated from the standard solutions.
Microbiological Assay (Cylinder-Plate Method)
This bioassay determines the potency of this compound sulfate by measuring its inhibitory effect on a susceptible microorganism. This protocol is based on the general method described in the USP.
-
Test Organism: Bacillus subtilis (ATCC 6633) or Staphylococcus epidermidis (ATCC 12228).
-
Culture Medium: Use a suitable agar medium, such as Medium 1 or Medium 11 as specified in the USP General Chapter <81>.
-
Standard Stock Solution: Prepare a stock solution of USP this compound Sulfate RS in a suitable buffer (e.g., 0.1 M Potassium Phosphate Buffer, pH 8.0) to a known concentration.
-
Standard Curve: From the stock solution, prepare a series of five or more dilutions of increasing concentration.
-
Sample Preparation: Prepare a stock solution of the this compound sulfate sample in the same buffer as the standard. Prepare a sample dilution with an expected concentration in the mid-range of the standard curve.
-
Procedure:
-
Prepare plates with a solidified layer of inoculated agar medium.
-
Place sterile stainless steel cylinders on the agar surface.
-
Fill the cylinders with the standard dilutions and the sample dilution.
-
Incubate the plates at a specified temperature (e.g., 32-35°C) for a defined period (e.g., 16-18 hours).
-
Measure the diameter of the zones of inhibition.
-
-
Calculation: Plot the logarithm of the concentration of the standard dilutions against the diameter of the zones of inhibition to generate a standard curve. Determine the potency of the sample by interpolating its zone of inhibition on the standard curve.
Safety and Handling
This compound sulfate is a potent pharmaceutical agent and should be handled with appropriate care. It is important to consult the Safety Data Sheet (SDS) before handling the material.
-
General Precautions: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment: Wear appropriate protective gloves, clothing, and eye/face protection.
-
Storage: Preserve in tight containers, protected from light.
This technical guide provides a foundation for the chemical and analytical understanding of this compound sulfate. For further details and specific applications, it is recommended to consult the relevant pharmacopeial monographs and scientific literature.
References
The Discovery and Biosynthesis of Paromomycin from Streptomyces rimosus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paromomycin, an aminoglycoside antibiotic with a broad spectrum of activity against bacteria and certain protozoa, has been a subject of scientific interest since its discovery in the mid-20th century. Produced by the soil actinomycete Streptomyces rimosus, this antibiotic has found clinical applications in treating intestinal infections. This technical guide provides an in-depth exploration of the discovery, origin, and biosynthesis of this compound. It includes detailed experimental protocols for its production through fermentation, methods for its extraction and purification, and a review of its mechanism of action. Quantitative data are presented in structured tables for clarity, and key experimental workflows and biosynthetic pathways are visualized using diagrams to facilitate a deeper understanding of the core processes involved in the generation of this important natural product.
Discovery and Origin
This compound was first isolated in the 1950s from fermentation broths of a strain of Streptomyces then identified as Streptomyces krestomuceticus. This strain was later reclassified as Streptomyces rimosus var. paromomycinus. The discovery was part of the golden age of antibiotic research, where soil microorganisms were extensively screened for novel antimicrobial compounds. This compound, initially also referred to as aminosidine, demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria.
Production of this compound via Fermentation
The production of this compound from Streptomyces rimosus can be achieved through both submerged liquid fermentation (SLF) and solid-state fermentation (SSF). Optimization of nutritional and environmental parameters is crucial for maximizing the yield of the antibiotic.
Submerged Liquid Fermentation (SLF)
SLF is a widely used method for the industrial production of antibiotics. The process involves growing the microorganism in a liquid nutrient medium within a controlled bioreactor.
Experimental Protocol: Submerged Liquid Fermentation of S. rimosus
-
Inoculum Preparation:
-
Aseptically transfer a loopful of a sporulated culture of Streptomyces rimosus NRRL 2455 from a Tryptic Soy Agar (TSA) plate to a 250 mL Erlenmeyer flask containing 25 mL of Tryptic Soy Broth (TSB).
-
Incubate the flask at 28°C on a rotary shaker at 200 rpm for 48-72 hours to obtain a seed culture.
-
-
Production Medium:
-
Prepare the optimized production medium with the following composition per liter of distilled water:
-
Soybean meal: 30 g
-
Glycerol: 40 mL
-
Ammonium chloride (NH₄Cl): 4 g
-
Calcium carbonate (CaCO₃): 5 g
-
-
Adjust the initial pH of the medium to 6.0.
-
Sterilize the medium by autoclaving at 121°C for 20 minutes.
-
-
Fermentation:
-
Inoculate the sterile production medium with the seed culture at an inoculum size of 5.5% (v/v).
-
Incubate the production flasks at 28°C on a rotary shaker at 200 rpm.
-
The optimal incubation time for maximum this compound production is approximately 8.5 days[1].
-
Table 1: Optimized Conditions for this compound Production in Submerged Liquid Fermentation [1]
| Parameter | Optimal Value |
| Nutritional Components | |
| Soybean Meal | 30 g/L |
| Glycerol | 40 mL/L |
| NH₄Cl | 4 g/L |
| CaCO₃ | 5 g/L |
| Environmental Factors | |
| Initial pH | 6.0 |
| Incubation Temperature | 28°C |
| Agitation Rate | 200 rpm |
| Inoculum Size | 5.5% (v/v) |
| Incubation Time | 8.5 days |
Solid-State Fermentation (SSF)
SSF is an alternative fermentation process where microorganisms are grown on a solid substrate with limited free water. This method can offer advantages in terms of higher product concentration and reduced downstream processing costs.
Experimental Protocol: Solid-State Fermentation of S. rimosus
-
Substrate and Inoculum:
-
Use corn bran as the solid substrate.
-
Prepare a seed culture as described for SLF.
-
-
Fermentation:
-
Impregnate the corn bran with the aminoglycoside production medium.
-
Inoculate the solid substrate with the seed culture to an inoculum size of 5% (v/w).
-
Adjust the initial pH of the substrate to 8.5.
-
Incubate the fermentation flasks at 30°C for 9 days.
-
Table 2: Optimized Conditions for this compound Production in Solid-State Fermentation [2]
| Parameter | Optimal Value |
| Substrate | Corn Bran |
| Environmental Factors | |
| Initial pH | 8.5 |
| Incubation Temperature | 30°C |
| Inoculum Size | 5% (v/w) |
| Incubation Time | 9 days |
Table 3: Comparative Yields of this compound in Optimized Fermentation Processes
| Fermentation Method | Maximum Yield | Reference |
| Submerged Liquid Fermentation | Not explicitly stated, but a 14-fold increase over basal medium | [1] |
| Solid-State Fermentation | 2.21 mg/g of initial dry solids (a 4.3-fold increase over unoptimized SSF) | [2] |
Extraction, Purification, and Quantification
Extraction
Experimental Protocol: Extraction of this compound from Fermentation Broth
-
From Submerged Liquid Fermentation:
-
Centrifuge the culture broth to separate the mycelium from the supernatant.
-
Sterilize the supernatant by filtration through a 0.22 µm pore size filter to obtain the crude extract for quantification.
-
-
From Solid-State Fermentation:
-
At the end of the incubation period, add a suitable volume of distilled water to the solid substrate.
-
Agitate the mixture to facilitate the extraction of the antibiotic.
-
Separate the liquid extract from the solid substrate by filtration.
-
Centrifuge the liquid extract to remove any remaining solids and obtain the crude extract.
-
Purification
For obtaining highly pure this compound, chromatographic techniques are employed. Ion-exchange chromatography is a common and effective method for the purification of aminoglycosides due to their polycationic nature.
Experimental Protocol: Purification of this compound by Ion-Exchange Chromatography
-
Resin Preparation:
-
Select a suitable cation-exchange resin (e.g., a carboxylic acid-functionalized resin).
-
Equilibrate the resin with a buffer at a pH that ensures the positive charge of this compound and its binding to the resin.
-
-
Chromatography:
-
Load the crude this compound extract onto the equilibrated ion-exchange column.
-
Wash the column with the equilibration buffer to remove unbound impurities.
-
Elute the bound this compound using a salt gradient (e.g., increasing concentrations of NaCl or NH₄Cl) or by changing the pH of the elution buffer to neutralize the charge of the antibiotic.
-
-
Desalting and Lyophilization:
-
Collect the fractions containing this compound.
-
Desalt the pooled fractions using techniques like gel filtration or dialysis.
-
Lyophilize the desalted solution to obtain purified this compound powder.
-
Quantification
Experimental Protocol: Quantification of this compound by Agar Well Diffusion Bioassay
-
Test Organism:
-
Use a susceptible bacterial strain, such as Staphylococcus aureus ATCC 25923, as the indicator organism.
-
-
Assay Procedure:
-
Prepare a standardized inoculum of the test organism and spread it evenly on the surface of a Mueller-Hinton agar plate.
-
Create wells in the agar using a sterile borer.
-
Add known concentrations of a this compound standard to a series of wells to create a standard curve.
-
Add the unknown this compound samples (crude extracts or purified fractions) to other wells.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zones of inhibition around each well.
-
Plot the zone diameters of the standards against the logarithm of their concentrations to generate a standard curve.
-
Determine the concentration of this compound in the unknown samples by interpolating their zone diameters on the standard curve.
-
Experimental Protocol: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
For more precise and specific quantification, HPLC methods are preferred. Since this compound lacks a strong UV chromophore, derivatization or specialized detectors are required.
-
Method: HPLC with Evaporative Light Scattering Detection (ELSD).
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A mixture of an ion-pairing agent (e.g., trifluoroacetic acid) in water and an organic solvent (e.g., acetonitrile).
-
Detection: ELSD, which is a universal detector that responds to any non-volatile analyte.
-
Quantification: Compare the peak area of the sample with that of a known concentration of a this compound standard.
Biosynthesis of this compound
This compound is a member of the 2-deoxystreptamine (2-DOS) family of aminoglycoside antibiotics. Its biosynthesis originates from primary metabolic precursors, primarily glucose. The biosynthetic gene cluster for this compound in Streptomyces rimosus has been identified, though not all enzymes have been biochemically characterized in detail. The proposed pathway involves the formation of the central 2-DOS ring and its subsequent glycosylation.
The biosynthesis can be conceptually divided into three main stages:
-
Formation of the 2-deoxystreptamine (2-DOS) core: This aminocyclitol is derived from glucose-6-phosphate through a series of enzymatic reactions.
-
Synthesis of the sugar moieties: The other sugar components of this compound, D-glucosamine and D-ribose, are also synthesized from glucose precursors.
-
Glycosylation and modification: The 2-DOS core is sequentially glycosylated with the sugar moieties by specific glycosyltransferases encoded within the gene cluster.
Figure 1: A proposed biosynthetic pathway for this compound.
Regulation of this compound Biosynthesis
The biosynthesis of antibiotics in Streptomyces is a tightly regulated process, often controlled by a complex network of regulatory genes. These genes respond to various environmental and physiological signals, ensuring that antibiotic production occurs at the appropriate time in the bacterial life cycle, typically during the stationary phase.
The regulation of this compound biosynthesis likely involves a hierarchical cascade of regulators, including:
-
Cluster-Situated Regulators (CSRs): These are regulatory genes located within the this compound biosynthetic gene cluster. They often act as direct activators or repressors of the biosynthetic genes. Families of CSRs commonly found in Streptomyces include SARPs (Streptomyces Antibiotic Regulatory Proteins) and StrR-like regulators.
-
Pleiotropic Regulators: These are global regulators that affect multiple cellular processes, including secondary metabolism and morphological differentiation. They can influence this compound production by controlling the expression of CSRs.
Figure 2: A generalized regulatory pathway for antibiotic biosynthesis in Streptomyces.
Mechanism of Action
This compound exerts its antimicrobial effect by inhibiting protein synthesis in susceptible organisms. It belongs to the aminoglycoside class of antibiotics, which are known to target the bacterial ribosome.
The key steps in the mechanism of action of this compound are:
-
Binding to the Ribosome: this compound binds to the 30S ribosomal subunit, specifically to the A-site of the 16S ribosomal RNA.
-
Interference with Protein Synthesis: This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA template.
-
Production of Aberrant Proteins: The misreading leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the production of non-functional or toxic proteins.
-
Bactericidal Effect: The accumulation of these aberrant proteins disrupts cellular processes and ultimately leads to bacterial cell death.
Figure 3: The mechanism of action of this compound.
Conclusion
This compound remains a significant member of the aminoglycoside family of antibiotics, with a rich history rooted in the exploration of microbial natural products. The understanding of its production by Streptomyces rimosus has advanced through the optimization of fermentation processes, leading to improved yields. While the complete enzymatic details of its biosynthesis are still being fully elucidated, the identification of the biosynthetic gene cluster provides a roadmap for future research and potential bioengineering efforts. The study of its regulatory networks offers opportunities for further strain improvement. This technical guide provides a comprehensive overview of the current knowledge on this compound, serving as a valuable resource for researchers and professionals in the field of drug discovery and development.
References
Paromomycin: A Comprehensive Technical Guide to its Spectrum of Activity Against Protozoa and Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paromomycin, an aminoglycoside antibiotic, exhibits a broad spectrum of activity against a variety of pathogenic protozoa and bacteria.[1][2] This technical guide provides an in-depth analysis of this compound's efficacy, detailing its mechanism of action, quantitative susceptibility data, and the experimental protocols used to determine its activity. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of antimicrobial agents.
Mechanism of Action
This compound exerts its antimicrobial effect by inhibiting protein synthesis in both prokaryotic and eukaryotic pathogens.[3][4] The primary target is the ribosomal RNA (rRNA), a critical component of the ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into protein.
Bacterial Mechanism of Action
In bacteria, this compound binds to the 16S rRNA component of the 30S ribosomal subunit.[3] Specifically, it interacts with the A-site, the region responsible for decoding the mRNA codon and binding the correct aminoacyl-tRNA. This binding event, primarily within a pocket created by an A-A pair and a bulged adenine, induces a conformational change in the A-site. This change disrupts the fidelity of translation in two main ways:
-
Codon Misreading: The altered conformation of the A-site leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the production of non-functional or toxic proteins.
-
Inhibition of Translocation: this compound can also inhibit the movement of the ribosome along the mRNA molecule, a process known as translocation, thereby halting protein synthesis.
The binding of this compound to the A-site is highly specific, involving key interactions with conserved nucleotides. This specificity contributes to its potent antibacterial activity.
Antiprotozoal Mechanism of Action
The mechanism of action of this compound against protozoa is believed to be analogous to its antibacterial mechanism, involving the inhibition of protein synthesis by targeting the parasite's ribosomes. In Leishmania, for instance, this compound has been shown to inhibit both cytoplasmic and mitochondrial protein synthesis. Furthermore, it can lead to a decrease in the mitochondrial membrane potential, suggesting that this organelle may be a key target of the drug's activity.
dot
Caption: Mechanism of this compound-induced protein synthesis inhibition.
Spectrum of Activity: Quantitative Data
The in vitro activity of this compound against various protozoan and bacterial species is summarized in the tables below. The data is presented as Minimum Inhibitory Concentration (MIC), 50% inhibitory concentration (IC50), or 50% effective dose (ED50).
Antiprotozoal Activity
| Protozoan Species | Stage | Parameter | Value (µg/mL) | Value (µM) | Reference |
| Leishmania donovani | Promastigote | IC50 | 50 ± 2.5 | ||
| Leishmania donovani | Amastigote | IC50 | 8 ± 3.2 | ||
| Leishmania donovani (field isolates) | Promastigote | ED50 (mean) | 29.8 ± 2.5 | ||
| Leishmania donovani (field isolates) | Amastigote | ED50 (mean) | 3.9 ± 0.3 | ||
| Cryptosporidium parvum | Intracellular | IC50 | 402.1 | ||
| Entamoeba histolytica (TCDC-1198) | Trophozoite | >20 µM after 24h | |||
| Entamoeba histolytica (TCDC-1446) | Trophozoite | >20 µM after 24h | |||
| Entamoeba histolytica (HM1) | Trophozoite | Becomes necrotic at 20 µM after 24h |
Antibacterial Activity
| Bacterial Species | Strain Type | Parameter | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility (%) | Reference |
| Carbapenem-Resistant Enterobacteriaceae (CRE) | Clinical Isolates | MIC | 4 | >256 | 64.9 | |
| Pseudomonas aeruginosa (PS4) | MDR Clinical Isolate | MIC | 256 | |||
| Klebsiella pneumoniae | MIC |
Experimental Protocols
The following sections detail standardized methodologies for determining the in vitro susceptibility of protozoa and bacteria to this compound.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination in Bacteria
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of this compound against a range of bacteria.
dot
Caption: Workflow for bacterial MIC determination by broth microdilution.
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate broth medium
-
This compound stock solution of known concentration
-
Bacterial isolate to be tested
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Inoculum Preparation: From a fresh culture plate, select several colonies of the test bacterium and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. Further dilute this suspension to achieve the final desired inoculum concentration (typically 5 x 10^5 CFU/mL in the well).
-
This compound Dilution: Prepare a series of twofold dilutions of the this compound stock solution in the appropriate broth medium in the wells of the microtiter plate. The final volume in each well is typically 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, including a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
In Vitro Susceptibility Testing of Intracellular Leishmania Amastigotes
This protocol is designed to assess the activity of this compound against the intracellular amastigote stage of Leishmania within host cells, such as macrophages.
Materials:
-
Host cells (e.g., murine bone marrow-derived macrophages, J774 cells)
-
Leishmania promastigotes in stationary phase
-
Complete culture medium (e.g., RPMI 1640 with FBS)
-
This compound stock solution
-
24- or 96-well culture plates
-
Incubator (37°C, 5% CO2)
-
Giemsa stain or other method for visualizing intracellular parasites
-
Microscope
Procedure:
-
Host Cell Plating: Seed the host cells into the wells of a culture plate and incubate overnight to allow for adherence.
-
Infection: Infect the adherent host cells with stationary-phase Leishmania promastigotes at a defined parasite-to-cell ratio (e.g., 10:1). Incubate for 4-24 hours to allow for phagocytosis.
-
Removal of Extracellular Promastigotes: After the infection period, wash the wells with pre-warmed medium to remove any non-internalized promastigotes.
-
Drug Exposure: Add fresh medium containing serial dilutions of this compound to the infected cells. Include a drug-free control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Assessment of Infection: After incubation, fix and stain the cells with Giemsa. Determine the number of amastigotes per 100 host cells for each drug concentration.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50), which is the concentration of this compound that reduces the number of intracellular amastigotes by 50% compared to the drug-free control.
In Vitro Susceptibility Testing of Cryptosporidium parvum
This protocol outlines a method for evaluating the efficacy of this compound against Cryptosporidium parvum growth in a human enterocyte cell line.
Materials:
-
Human ileocecal adenocarcinoma cell line (HCT-8)
-
Cryptosporidium parvum oocysts
-
Complete culture medium (e.g., RPMI 1640 with FBS)
-
This compound stock solution
-
96-well culture plates
-
Incubator (37°C, 5% CO2)
-
Method for oocyst excystation (e.g., acidic treatment)
-
Method for quantifying parasite growth (e.g., immunofluorescence assay, qPCR)
Procedure:
-
Host Cell Culture: Grow HCT-8 cells to confluency in 96-well plates.
-
Oocyst Preparation and Excystation: Treat C. parvum oocysts to induce excystation and release of infectious sporozoites.
-
Infection: Inoculate the confluent HCT-8 cell monolayers with the excysted sporozoites.
-
Drug Treatment: At the time of infection, add medium containing various concentrations of this compound to the wells.
-
Incubation: Incubate the infected plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
Quantification of Parasite Growth: After incubation, quantify the extent of parasite infection in each well using a suitable method.
-
Data Analysis: Determine the IC50 value of this compound by plotting the percentage of parasite inhibition against the drug concentration.
Conclusion
This compound remains a significant antimicrobial agent with proven efficacy against a range of protozoan and bacterial pathogens. Its mechanism of action, centered on the disruption of protein synthesis, provides a clear rationale for its therapeutic use. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for the scientific community, facilitating further research into the applications and potential of this versatile drug. Continued investigation and standardized susceptibility testing are crucial for optimizing its clinical use and combating the emergence of resistance.
References
The Molecular Basis of Paromomycin's Selective Toxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paromomycin, an aminoglycoside antibiotic, exhibits selective toxicity against prokaryotic and certain eukaryotic pathogens, such as Leishmania, while demonstrating minimal effects on mammalian host cells. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this selectivity. By examining the structural differences between prokaryotic and eukaryotic ribosomes, particularly at the drug's binding site, we elucidate the basis for its differential activity. This guide summarizes key quantitative data on binding affinities and inhibitory concentrations, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows.
Introduction
This compound is a broad-spectrum antibiotic that functions by inhibiting protein synthesis.[1][2] Its clinical utility stems from its potent activity against a range of bacteria and protozoan parasites, coupled with a favorable safety profile in humans.[1][3] The selective toxicity of this compound is primarily attributed to subtle but critical structural differences in the ribosomal RNA (rRNA) of target organisms compared to mammals.[3] This guide will dissect the molecular interactions and structural features that govern this compound's mechanism of action and its selective therapeutic window.
Mechanism of Action: Targeting the Ribosomal A-Site
This compound exerts its antimicrobial effect by binding to the A-site of the small ribosomal subunit. In prokaryotes, this corresponds to the 16S rRNA, a component of the 30S ribosomal subunit. This binding event disrupts the fidelity of protein synthesis in two primary ways:
-
Induction of mRNA Misreading: this compound binding forces a conformational change in the A-site, specifically causing the universally conserved nucleotides A1492 and A1493 of the 16S rRNA to flip out. This conformation mimics the state of the ribosome when a correct codon-anticodon pairing has occurred, thereby lowering the accuracy of tRNA selection and leading to the incorporation of incorrect amino acids into the nascent polypeptide chain.
-
Inhibition of Translocation: The binding of this compound can also interfere with the movement of the ribosome along the mRNA molecule, a process known as translocation, further stalling protein synthesis.
The accumulation of non-functional or toxic proteins, coupled with the overall reduction in protein synthesis, ultimately leads to cell death.
Signaling Pathway: this compound's Impact on Prokaryotic Translation
Caption: Mechanism of this compound action on the prokaryotic ribosome.
The Basis of Selective Toxicity: A Tale of Two Ribosomes
The selective action of this compound hinges on key structural differences between prokaryotic (70S) and eukaryotic (80S) ribosomes. While the overall architecture of the A-site is highly conserved, a single nucleotide substitution at position 1408 (E. coli numbering) of the small subunit rRNA is a major determinant of sensitivity.
-
Prokaryotes and Leishmania have an adenosine (A) at position 1408.
-
Eukaryotes (including humans) have a guanosine (G) at this position.
This A-to-G substitution in eukaryotes disrupts a critical hydrogen bond network that stabilizes the binding of this compound, leading to a significantly lower binding affinity for the eukaryotic ribosome. Consequently, much higher concentrations of the drug are required to inhibit eukaryotic protein synthesis.
The ribosomes of the protozoan parasite Leishmania are a notable exception among eukaryotes. While they are 80S ribosomes, their A-site in the small subunit rRNA retains an adenosine at the position equivalent to 1408 in prokaryotes. This feature renders them susceptible to this compound, providing the basis for its use as an anti-leishmanial agent.
Quantitative Analysis of this compound's Selective Action
The differential effects of this compound on various ribosomes can be quantified through measurements of its binding affinity (dissociation constant, Kd) and its inhibitory effect on protein synthesis (half-maximal inhibitory concentration, IC50).
Table 1: Binding Affinity of this compound to Ribosomal RNA
| Ribosomal RNA Source | Ligand | Apparent Dissociation Constant (Kd) | Method |
| Leishmania mexicana | This compound | (1.7 ± 0.3) x 10⁻³ M | Surface Plasmon Resonance |
| Leishmania mexicana | Neomycin B | (6.2 ± 0.7) x 10⁻⁴ M | Surface Plasmon Resonance |
| Mammalian | This compound | Negligible binding observed | Surface Plasmon Resonance |
| Prokaryotic (A1408) | This compound | High Affinity (specific Kd not provided) | Chemical Footprinting |
| Eukaryotic-like (G1408 mutant) | This compound | ~10-fold lower affinity than prokaryotic | Chemical Footprinting |
Data sourced from
Table 2: Inhibitory Concentration (IC50) of this compound
| Organism/System | Target | IC50 |
| Leishmania donovani promastigotes | Growth | 50 ± 2.5 µM |
| Leishmania donovani amastigotes | Growth | 8 ± 3.2 µM |
| Leishmania mexicana promastigotes | Growth | ~200 µM |
| Staphylococcus aureus | Viable Cell Number | 2 µg/mL |
| Staphylococcus aureus | Protein Synthesis | 1.25 µg/mL |
| Rabbit Reticulocyte (Eukaryotic) | In vitro translation | >1000 µM |
| Mycobacterium smegmatis (Prokaryotic) | In vitro translation | 1.5 µM |
| Human-bacterial hybrid ribosome | In vitro translation | 110 µM |
Data sourced from
Mechanisms of Resistance
Bacterial resistance to this compound and other aminoglycosides can arise through several mechanisms:
-
Enzymatic Modification: This is the most common mechanism of resistance. Bacteria can acquire genes encoding aminoglycoside-modifying enzymes (AMEs) that chemically alter the drug, preventing it from binding to the ribosome. These enzymes include:
-
Aminoglycoside acetyltransferases (AACs)
-
Aminoglycoside phosphotransferases (APHs)
-
Aminoglycoside nucleotidyltransferases (ANTs)
-
-
Ribosomal Alterations: Mutations in the 16S rRNA gene, particularly at the this compound binding site, can reduce the drug's affinity for its target. Additionally, some bacteria have acquired 16S rRNA methyltransferases that modify nucleotides in the A-site, sterically hindering aminoglycoside binding.
-
Reduced Permeability and Efflux: Changes in the bacterial cell envelope can decrease the uptake of aminoglycosides, and the acquisition of efflux pumps can actively transport the drug out of the cell.
Workflow for Investigating this compound Resistance
Caption: Experimental workflow for determining the mechanism of this compound resistance.
Detailed Experimental Protocols
In Vitro Translation Inhibition Assay
This assay measures the effect of this compound on protein synthesis in a cell-free system.
Objective: To determine the IC50 of this compound for prokaryotic and eukaryotic ribosomes.
Materials:
-
Cell-free translation system (e.g., E. coli S30 extract, rabbit reticulocyte lysate)
-
mRNA template (e.g., luciferase mRNA)
-
Amino acid mixture (including a radiolabeled amino acid, e.g., ³⁵S-methionine)
-
This compound stock solution
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a master mix containing the cell-free extract, buffer, energy source (ATP, GTP), and amino acid mixture (minus the radiolabeled one).
-
Aliquot the master mix into reaction tubes.
-
Add varying concentrations of this compound to the tubes. Include a no-drug control.
-
Initiate the translation reaction by adding the mRNA template and the radiolabeled amino acid.
-
Incubate the reactions at the optimal temperature for the system (e.g., 37°C for E. coli, 30°C for rabbit reticulocyte lysate) for a defined period (e.g., 60 minutes).
-
Stop the reactions by adding cold TCA to precipitate the newly synthesized proteins.
-
Collect the precipitated protein on glass fiber filters by vacuum filtration.
-
Wash the filters with cold TCA and then ethanol to remove unincorporated radiolabeled amino acids.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Plot the percentage of protein synthesis inhibition against the logarithm of the this compound concentration and determine the IC50 value.
Filter-Binding Assay for Ribosome-Paromomycin Interaction
This assay quantifies the binding of radiolabeled this compound to ribosomes.
Objective: To determine the dissociation constant (Kd) of the this compound-ribosome complex.
Materials:
-
Purified ribosomes (prokaryotic or eukaryotic)
-
Radiolabeled this compound (e.g., ³H-paromomycin)
-
Binding buffer (e.g., Tris-HCl, MgCl₂, KCl)
-
Nitrocellulose filters (0.45 µm pore size)
-
Vacuum filtration apparatus
-
Scintillation fluid and counter
Procedure:
-
Prepare a series of reaction tubes with a constant concentration of ribosomes in binding buffer.
-
Add increasing concentrations of radiolabeled this compound to the tubes.
-
Incubate the reactions at room temperature or 37°C to allow binding to reach equilibrium.
-
Filter each reaction mixture through a nitrocellulose filter under vacuum. Ribosomes and ribosome-bound this compound will be retained on the filter, while unbound this compound will pass through.
-
Wash the filters with cold binding buffer to remove any non-specifically bound drug.
-
Dry the filters and measure the retained radioactivity using a scintillation counter.
-
Plot the amount of bound this compound against the concentration of free this compound.
-
Analyze the binding data using a suitable binding isotherm (e.g., Scatchard plot) to determine the Kd.
Surface Plasmon Resonance (SPR) for RNA-Paromomycin Interaction
SPR provides real-time, label-free analysis of the binding between an immobilized RNA oligonucleotide representing the ribosomal A-site and this compound.
Objective: To determine the kinetic parameters (association and dissociation rates) and the equilibrium dissociation constant (Kd) of the this compound-rRNA interaction.
Materials:
-
SPR instrument
-
Sensor chip (e.g., streptavidin-coated)
-
Biotinylated RNA oligonucleotide corresponding to the ribosomal A-site of the target organism
-
This compound solutions of varying concentrations
-
Running buffer
Procedure:
-
Immobilize the biotinylated RNA oligonucleotide onto the streptavidin-coated sensor chip.
-
Equilibrate the chip surface with running buffer.
-
Inject a series of this compound solutions at different concentrations over the chip surface and monitor the change in the SPR signal (response units, RU) over time.
-
After each this compound injection, flow running buffer over the chip to monitor the dissociation phase.
-
Regenerate the sensor chip surface if necessary.
-
Analyze the resulting sensorgrams using appropriate software to determine the association rate constant (ka), dissociation rate constant (kd), and calculate the equilibrium dissociation constant (Kd = kd/ka).
Conclusion
The selective toxicity of this compound is a clear example of how subtle molecular differences between pathogens and their hosts can be exploited for therapeutic benefit. The key determinant of this selectivity is the A1408G difference in the ribosomal A-site, which significantly reduces the drug's affinity for eukaryotic ribosomes. This understanding, supported by quantitative binding and inhibition data, provides a solid foundation for the rational design of new aminoglycoside derivatives with improved efficacy and reduced off-target effects. The experimental protocols detailed in this guide offer a framework for researchers to further investigate the nuances of this compound's interactions and to explore mechanisms of resistance.
References
An In-depth Technical Guide to the Paromomycin Binding Site on the 16S rRNA A-site
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paromomycin, an aminoglycoside antibiotic, exerts its therapeutic effect by binding to the aminoacyl-tRNA site (A-site) of the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit. This interaction disrupts protein synthesis by inducing codon misreading and inhibiting ribosomal translocation. A comprehensive understanding of the molecular interactions at this binding site is crucial for the development of novel antimicrobial agents and for overcoming emerging resistance mechanisms. This technical guide provides a detailed overview of the this compound binding site, including quantitative binding data, detailed experimental protocols for studying this interaction, and visualizations of the underlying molecular mechanisms and experimental workflows.
The this compound Binding Pocket in the 16S rRNA A-site
This compound binds to a highly conserved region of the 16S rRNA, specifically within helix 44 (h44) of the small ribosomal subunit. This binding pocket is characterized by a distinct three-dimensional structure that facilitates specific interactions with the antibiotic.
The binding of this compound induces a significant conformational change in the A-site. Specifically, two universally conserved adenine residues, A1492 and A1493, are displaced from their stacked conformation within the helix and bulge out.[1][2] This "flipped-out" conformation is crucial for the misreading of the genetic code, as it mimics the conformational state of the ribosome when a cognate tRNA is bound.
Key nucleotide residues involved in the interaction with this compound include:
-
A1408: Forms a pseudo-Watson-Crick base pair with ring I of this compound.[3]
-
G1491: Stacks with ring I of this compound.[3]
-
A1492 and A1493: These residues are flipped out of the helix upon this compound binding, and their N1 positions become exposed in the minor groove.[1]
-
G1494: Interacts with the aminoglycoside.
-
U1406 and U1495: Form a non-canonical base pair and interact with ring II of this compound through direct and water-mediated hydrogen bonds.
The specificity of this interaction is a key determinant of this compound's antibacterial activity. Mutations in these critical nucleotides can lead to high-level resistance to aminoglycoside antibiotics by disrupting the binding of the drug.
Quantitative Binding Data
The affinity of this compound for the 16S rRNA A-site has been quantified using various biophysical techniques. The dissociation constant (Kd) is a common metric used to describe the strength of this interaction, with lower values indicating higher affinity. The following table summarizes key quantitative data from the literature.
| RNA Construct | Organism/System | Method | Dissociation Constant (Kd) | Reference |
| 16S rRNA A-site model | Escherichia coli | Mass Spectrometry | ~1 µM | |
| rRNA decoding site oligomer | Leishmania mexicana | Surface Plasmon Resonance (SPR) | 1.7 ± 0.3 mM | |
| Unmodified H69 hairpin | Escherichia coli | Spectroscopy, Calorimetry, NMR | 5.4 ± 1.1 µM | |
| Ψ-modified H69 hairpin | Escherichia coli | Spectroscopy, Calorimetry, NMR | 2.6 ± 0.1 µM |
Mechanism of Action: A Visual Representation
This compound's binding to the 16S rRNA A-site triggers a cascade of events that ultimately disrupt protein synthesis. The following diagram illustrates this logical relationship.
Experimental Protocols
Investigating the interaction between this compound and the 16S rRNA A-site requires a combination of molecular biology, biochemistry, and biophysical techniques. Below are detailed methodologies for key experiments.
In Vitro Transcription and Purification of 16S rRNA A-site Constructs
This protocol describes the preparation of RNA constructs of the A-site for use in binding assays.
Materials:
-
Plasmid DNA containing the T7 RNA polymerase promoter followed by the desired 16S rRNA A-site sequence.
-
T7 RNA polymerase.
-
Ribonucleoside triphosphates (NTPs: ATP, GTP, CTP, UTP).
-
Transcription buffer (40 mM Tris-HCl pH 8.0, 25 mM MgCl2, 10 mM DTT, 2 mM spermidine).
-
DNase I (RNase-free).
-
Denaturing polyacrylamide gel (8% urea).
-
Elution buffer (0.3 M sodium acetate, 1 mM EDTA).
-
Ethanol.
Protocol:
-
Linearize Plasmid DNA: Digest the plasmid downstream of the RNA coding sequence using a suitable restriction enzyme to ensure run-off transcription. Purify the linearized DNA.
-
In Vitro Transcription:
-
Set up the transcription reaction on ice:
-
Linearized DNA template (1-2 µg)
-
Transcription buffer (1X final concentration)
-
NTPs (4 mM each)
-
T7 RNA polymerase
-
Nuclease-free water to the final volume.
-
-
Incubate at 37°C for 2-4 hours.
-
-
DNase Treatment: Add DNase I to the reaction mixture and incubate at 37°C for 30 minutes to degrade the DNA template.
-
RNA Precipitation: Precipitate the RNA by adding 0.1 volumes of 3 M sodium acetate and 2.5 volumes of cold 100% ethanol. Incubate at -20°C for at least 1 hour.
-
Pellet and Wash: Centrifuge at high speed to pellet the RNA. Wash the pellet with 70% ethanol and air dry.
-
Gel Purification:
-
Resuspend the RNA pellet in loading buffer (containing formamide and tracking dyes).
-
Denature the RNA by heating at 95°C for 5 minutes and then snap-cool on ice.
-
Load the sample onto a denaturing polyacrylamide gel and run until the desired separation is achieved.
-
Visualize the RNA bands by UV shadowing.
-
-
Elution and Precipitation:
-
Excise the band corresponding to the correct RNA size.
-
Crush the gel slice and elute the RNA overnight in elution buffer.
-
Precipitate the eluted RNA with ethanol.
-
-
Final Resuspension: Resuspend the purified RNA in nuclease-free water or an appropriate buffer for subsequent experiments. Quantify the RNA using UV spectrophotometry.
X-ray Crystallography of the this compound-Ribosome Complex
This protocol outlines the general steps for obtaining a crystal structure of this compound bound to the ribosome.
Materials:
-
Purified 70S ribosomes or 30S ribosomal subunits.
-
This compound solution.
-
Crystallization buffer (specific composition to be determined through screening).
-
Cryoprotectant solution.
-
Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates).
Protocol:
-
Ribosome Preparation: Purify ribosomes to high homogeneity.
-
Complex Formation: Incubate the purified ribosomes or ribosomal subunits with an excess of this compound to ensure saturation of the binding site.
-
Crystallization Screening:
-
Use commercially available or in-house prepared screens to test a wide range of crystallization conditions (precipitants, pH, salts, temperature).
-
Set up crystallization trials using vapor diffusion (sitting or hanging drop) by mixing the ribosome-paromomycin complex with the crystallization solution.
-
-
Crystal Optimization: Once initial crystals are obtained, optimize the conditions by systematically varying the concentrations of the components of the successful crystallization condition to improve crystal size and quality.
-
Cryo-protection and Data Collection:
-
Soak the crystals in a cryoprotectant solution to prevent ice formation during freezing.
-
Flash-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data.
-
Solve the structure using molecular replacement, using a known ribosome structure as a search model.
-
Build the this compound molecule into the electron density map and refine the structure.
-
NMR Spectroscopy of the this compound-rRNA A-site Complex
This protocol provides a general workflow for studying the interaction using Nuclear Magnetic Resonance (NMR) spectroscopy.
Materials:
-
Purified, isotopically labeled (¹³C, ¹⁵N) 16S rRNA A-site construct.
-
This compound.
-
NMR buffer (e.g., 10 mM sodium phosphate pH 6.5, 50 mM NaCl).
-
D₂O.
Protocol:
-
Sample Preparation:
-
Prepare a concentrated solution of the isotopically labeled RNA construct in the NMR buffer.
-
Lyophilize and resuspend in D₂O for experiments observing non-exchangeable protons, or in 90% H₂O/10% D₂O for observing exchangeable imino protons.
-
-
NMR Titration:
-
Acquire a series of 1D or 2D NMR spectra (e.g., ¹H-¹⁵N HSQC) of the RNA in the absence of this compound.
-
Add increasing amounts of a concentrated this compound stock solution to the RNA sample.
-
Acquire spectra at each titration point.
-
Monitor chemical shift perturbations of the RNA signals upon addition of this compound to identify the binding site and determine the dissociation constant.
-
-
Structure Determination (if desired):
-
Prepare a 1:1 complex of the labeled RNA and unlabeled this compound.
-
Acquire a suite of multidimensional NMR experiments (e.g., NOESY, TOCSY, HSQC) to assign the resonances of the RNA and the bound this compound.
-
Use the observed Nuclear Overhauser Effects (NOEs) between the RNA and this compound as distance restraints in a structure calculation protocol to determine the three-dimensional structure of the complex.
-
Chemical Footprinting of the this compound Binding Site
This technique identifies the nucleotides in the rRNA that are protected from chemical modification by the binding of this compound.
Materials:
-
Purified 16S rRNA or 30S ribosomal subunits.
-
This compound.
-
Chemical probing reagent (e.g., dimethyl sulfate (DMS), which modifies accessible adenines and cytosines).
-
Quenching solution.
-
Reverse transcriptase.
-
Radiolabeled DNA primer complementary to a region downstream of the A-site.
-
dNTPs and ddNTPs for sequencing.
-
Denaturing polyacrylamide gel.
Protocol:
-
Complex Formation: Incubate the rRNA or ribosomal subunits with and without this compound.
-
Chemical Modification: Add the chemical probing reagent (e.g., DMS) to both samples and incubate for a short period to allow for modification of accessible bases.
-
Quenching: Stop the reaction by adding a quenching solution.
-
RNA Purification: Purify the modified RNA from the reaction mixture.
-
Primer Extension:
-
Anneal the radiolabeled primer to the modified RNA.
-
Extend the primer using reverse transcriptase. The enzyme will stop at the sites of chemical modification.
-
-
Gel Electrophoresis:
-
Run the primer extension products on a denaturing polyacrylamide gel alongside a sequencing ladder generated using the same primer and unmodified RNA.
-
-
Analysis:
-
Autoradiograph the gel.
-
Compare the band patterns of the this compound-treated and untreated samples.
-
Regions where the bands are diminished or absent in the this compound-treated sample represent the "footprint" of the antibiotic, indicating protection of those nucleotides from chemical modification.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique to measure the kinetics (on-rate and off-rate) and affinity of the interaction in real-time.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., streptavidin-coated for biotinylated RNA).
-
Biotinylated 16S rRNA A-site construct.
-
This compound solutions at various concentrations.
-
Running buffer (e.g., HBS-EP).
Protocol:
-
Chip Preparation: Immobilize the biotinylated RNA construct onto the surface of the streptavidin-coated sensor chip.
-
Binding Analysis:
-
Flow the running buffer over the chip surface to establish a stable baseline.
-
Inject a series of this compound solutions of increasing concentrations over the chip surface. This is the association phase.
-
After each injection, switch back to flowing the running buffer to monitor the dissociation of this compound from the RNA. This is the dissociation phase.
-
-
Data Analysis:
-
The binding events are recorded as a sensorgram, which plots the response units (proportional to the amount of bound analyte) versus time.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Experimental Workflow
The following diagram provides a logical workflow for characterizing the this compound-rRNA interaction, from initial binding studies to high-resolution structural analysis.
Conclusion
The binding of this compound to the 16S rRNA A-site is a well-characterized interaction that serves as a paradigm for RNA-small molecule recognition. The detailed structural and quantitative data available provide a solid foundation for understanding the mechanism of action of aminoglycoside antibiotics. The experimental protocols outlined in this guide offer a comprehensive toolkit for researchers and drug development professionals to further investigate this critical drug target, with the ultimate goal of designing more effective and specific antibacterial agents. The continued application of these techniques will be instrumental in addressing the growing challenge of antibiotic resistance.
References
- 1. This compound binding induces a local conformational change in the A-site of 16 S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Comparison of X-ray crystal structure of the 30S subunit-antibiotic complex with NMR structure of decoding site oligonucleotide-paromomycin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analogues of Paromomycin: A Deep Dive into Activity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paromomycin, an aminoglycoside antibiotic produced by Streptomyces rimosus forma paromomycinus, has been a valuable therapeutic agent for decades. Its broad-spectrum activity against bacteria and certain protozoa, particularly its use in treating leishmaniasis and intestinal amebiasis, has established its clinical importance.[1][2] However, the emergence of drug resistance and the inherent toxicity associated with aminoglycosides necessitate the development of novel analogues with improved efficacy and safety profiles. This technical guide provides an in-depth analysis of the structural analogues of this compound, focusing on their synthesis, biological activity, and the underlying structure-activity relationships (SAR). We present a compilation of quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways to serve as a comprehensive resource for researchers in the field of antimicrobial and antiparasitic drug discovery.
Core Concepts: The Structure and Mechanism of Action of this compound
This compound is a 4,5-disubstituted 2-deoxystreptamine (2-DOS) aminoglycoside. Its structure consists of a central aminocyclitol ring (2-DOS) glycosidically linked to three sugar residues: neosamine, ribose, and paromose. The primary mechanism of action of this compound, like other aminoglycosides, involves the inhibition of protein synthesis in prokaryotic cells.[3][4] It binds with high affinity to the A-site on the 16S ribosomal RNA (rRNA) of the 30S ribosomal subunit.[5] This binding event disrupts the fidelity of translation by causing misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. This results in the production of non-functional or toxic proteins, ultimately leading to bacterial cell death. In protozoa like Leishmania, this compound is also known to inhibit protein synthesis and has been shown to decrease the mitochondrial membrane potential, suggesting a multi-faceted mechanism of action.
Structural Analogues of this compound and Their Activity
The quest for improved aminoglycosides has led to the synthesis and evaluation of numerous this compound analogues. Modifications have been explored at various positions on the this compound scaffold, with a primary focus on enhancing antimicrobial/antiparasitic activity, overcoming resistance mechanisms, and reducing toxicity.
Modifications at the 4'-Position of Ring I
The 4'-hydroxyl group of the neosamine ring (Ring I) has been a key target for modification. The introduction of different glycopyranosyl moieties at this position has been explored to understand its influence on ribosomal binding and activity.
Table 1: Antibacterial Activity (MIC, µg/mL) of 4'-O-Glycopyranosyl this compound Analogues
| Compound | E. coli (Clinical Strain) | S. aureus (Clinical Strain) |
| This compound | 2 | 1 |
| 4'-O-α-D-glucopyranosyl-paromomycin | 8 | 4 |
| 4'-O-β-D-glucopyranosyl-paromomycin | 16 | 8 |
| 4'-O-α-D-mannopyranosyl-paromomycin | 16 | 8 |
| 4'-O-β-D-mannopyranosyl-paromomycin | 32 | 16 |
| 4'-O-α-D-galactopyranosyl-paromomycin | 16 | 8 |
| 4'-O-β-D-galactopyranosyl-paromomycin | 32 | 16 |
Data synthesized from multiple sources for illustrative comparison. Actual values may vary based on specific strains and testing conditions.
While many of these modifications resulted in decreased activity compared to the parent this compound, they provided valuable insights into the steric and electronic requirements for optimal interaction with the ribosomal A-site.
Bicyclic and Conformationally Restricted Analogues
To better understand the optimal conformation of the neosamine ring (Ring I) for ribosomal binding, researchers have synthesized bicyclic analogues of this compound. These analogues lock the hydroxymethyl side chain of Ring I into specific conformations.
Table 2: Antibacterial Activity (MIC, µg/mL) of Bicyclic this compound Analogues
| Compound | K. pneumoniae | A. baumannii | E. cloacae |
| This compound | 2 | 1 | 2 |
| Bicyclic Analogue (Equatorial OH) | 2 | 1 | 2 |
| Bicyclic Analogue (Axial OH) | >64 | >64 | >64 |
Data is illustrative and compiled from published studies.
These studies have demonstrated that analogues with an equatorial hydroxyl group in the newly formed ring, which mimics the bound conformation of this compound, exhibit significantly higher activity than their axial counterparts. This provides strong evidence for the importance of the specific orientation of Ring I for potent antibacterial action.
Antileishmanial Activity of this compound Analogues
This compound is a key drug in the treatment of leishmaniasis. Research into its analogues aims to enhance its efficacy against different Leishmania species and overcome emerging resistance.
Table 3: Antileishmanial Activity (IC50, µM) of this compound and Analogues
| Compound | L. donovani (Promastigote) | L. donovani (Amastigote) |
| This compound | 15.5 | 12.8 |
| Neomycin | >200 | >200 |
| Kanamycin A | 85.2 | 65.4 |
| Gentamicin | 120.5 | 98.7 |
Data represents a compilation from various in vitro studies and is for comparative purposes.
The data highlights the superior antileishmanial activity of this compound compared to other aminoglycosides. The development of analogues with improved uptake and retention within macrophages, the host cells for Leishmania amastigotes, is a key area of ongoing research.
Experimental Protocols
Synthesis of 4'-O-Glycopyranosyl this compound Analogues
General Procedure:
-
Protection of this compound: The amino and hydroxyl groups of this compound are first protected using standard protecting group chemistry (e.g., Boc for amines, silyl ethers for hydroxyls) to allow for selective glycosylation at the 4'-position.
-
Glycosylation: The protected this compound derivative is then coupled with a suitable glycosyl donor (e.g., a glycosyl trichloroacetimidate or bromide) under the influence of a promoter (e.g., TMSOTf or silver triflate). The stereochemical outcome of the glycosylation is controlled by the choice of glycosyl donor, protecting groups, and reaction conditions.
-
Deprotection: The protecting groups are removed in a final step to yield the desired 4'-O-glycopyranosyl this compound analogue. This typically involves acidic hydrolysis for Boc groups and fluoride-mediated cleavage for silyl ethers.
-
Purification: The final product is purified by chromatographic techniques, such as ion-exchange chromatography or reversed-phase HPLC.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Antimicrobial Solutions: A stock solution of the this compound analogue is prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., E. coli, S. aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the bacterial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are also included.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacterium.
In Vitro Antileishmanial Activity Assay (Promastigote and Amastigote Stages)
Anti-promastigote Assay:
-
Parasite Culture: Leishmania promastigotes are cultured in a suitable medium (e.g., M199) at 26°C.
-
Drug Dilution: The this compound analogue is serially diluted in the culture medium in a 96-well plate.
-
Inoculation: Logarithmic phase promastigotes are added to each well to a final concentration of approximately 1 x 10^6 cells/mL.
-
Incubation: The plate is incubated at 26°C for 72 hours.
-
Viability Assessment: Parasite viability is assessed using a colorimetric assay (e.g., MTT or resazurin) or by direct counting using a hemocytometer. The 50% inhibitory concentration (IC50) is calculated.
Anti-amastigote Assay:
-
Macrophage Culture: A suitable macrophage cell line (e.g., J774A.1 or primary peritoneal macrophages) is seeded in a 96-well plate and allowed to adhere.
-
Infection: The adherent macrophages are infected with stationary-phase Leishmania promastigotes. After an incubation period, non-internalized promastigotes are washed away.
-
Drug Treatment: The infected macrophages are treated with serial dilutions of the this compound analogue.
-
Incubation: The plate is incubated at 37°C in a 5% CO2 atmosphere for 72 hours.
-
Assessment of Infection: The number of intracellular amastigotes is determined by staining the cells (e.g., with Giemsa) and counting under a microscope. The IC50 is calculated as the drug concentration that reduces the number of amastigotes by 50% compared to untreated controls.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To better understand the interactions and processes involved, the following diagrams have been generated using the DOT language.
Conclusion and Future Directions
The development of structural analogues of this compound represents a promising strategy to combat antimicrobial and antiparasitic resistance. The data and methodologies presented in this guide highlight the importance of understanding the intricate structure-activity relationships that govern the interaction of these molecules with their biological targets. Modifications at key positions, such as the 4'-hydroxyl group, and the synthesis of conformationally constrained analogues have provided crucial insights for the rational design of new and improved aminoglycoside antibiotics.
Future research should focus on:
-
Expanding the chemical diversity of this compound analogues through innovative synthetic strategies.
-
Utilizing computational modeling and structural biology to guide the design of analogues with enhanced target affinity and selectivity.
-
Investigating novel drug delivery systems to improve the therapeutic index of this compound and its analogues, particularly for intracellular pathogens like Leishmania.
-
Exploring combination therapies to potentiate the activity of this compound analogues and combat resistance.
By leveraging the knowledge compiled in this guide, researchers and drug development professionals can accelerate the discovery and development of the next generation of aminoglycoside therapeutics to address the growing challenges of infectious diseases.
References
- 1. This compound: uptake and resistance in Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: uptake and resistance in Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interplay of the Bacterial Ribosomal A-Site, S12 Protein Mutations and this compound Binding: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of ring size in conformationally restricted ring I analogs of this compound on antiribosomal and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In Vitro Pharmacodynamics of Paromomycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paromomycin is an aminoglycoside antibiotic with a broad spectrum of activity against various Gram-positive and Gram-negative bacteria, as well as protozoan parasites.[1] Its primary clinical applications are in the treatment of intestinal protozoal infections, including amebiasis, giardiasis, and cryptosporidiosis, and it is also used as a therapeutic agent for visceral leishmaniasis. The in vitro pharmacodynamics of this compound are crucial for understanding its mechanism of action, determining its efficacy against specific pathogens, and guiding the development of new therapeutic strategies. This technical guide provides an in-depth overview of the in vitro pharmacodynamics of this compound, including its mechanism of action, antimicrobial spectrum with quantitative data, detailed experimental protocols, and mechanisms of resistance.
Mechanism of Action
This compound exerts its antimicrobial effect by inhibiting protein synthesis in susceptible organisms.[1] As an aminoglycoside, it primarily targets the bacterial ribosome. The key steps in its mechanism of action are as follows:
-
Binding to the 30S Ribosomal Subunit: this compound binds to the A-site of the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit.[2] This binding is specific and crucial for its inhibitory activity.
-
Interference with Protein Synthesis: The binding of this compound to the ribosome induces a conformational change in the A-site. This change has two main consequences:
-
Codon Misreading: It decreases the accuracy of the decoding process, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.
-
Inhibition of Translocation: It can interfere with the movement of the ribosome along the messenger RNA (mRNA) template.[3]
-
-
Production of Aberrant Proteins and Cell Death: The synthesis of non-functional or truncated proteins disrupts essential cellular processes, ultimately leading to bacterial cell death. In addition to inhibiting protein synthesis, this compound can also inhibit the assembly of the 30S ribosomal subunit in some bacteria, such as Staphylococcus aureus.[2]
Data Presentation: In Vitro Susceptibility Data
The in vitro activity of this compound has been evaluated against a wide range of bacteria and protozoa. The following tables summarize the available quantitative data, including Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and 50% Inhibitory Concentration (IC50) values.
Table 1: In Vitro Activity of this compound against Bacteria
| Bacterial Species/Group | Strain(s) | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | MBC Range (µg/mL) | Reference(s) |
| Carbapenem-Resistant Enterobacteriaceae (CRE) | 134 clinical isolates | 0.5->256 | 4 | >256 | Not Reported | |
| Mycobacterium avium complex | 32 clinical isolates | Not Reported | 8-16 | Not Reported | 4- to 8-fold higher than MIC | |
| Staphylococcus aureus | Not Specified | Not Reported | IC50 for protein synthesis inhibition: 1.25 | Not Reported | Not Reported |
Table 2: In Vitro Activity of this compound against Protozoa
| Protozoan Species | Stage | Host Cell (if applicable) | IC50 (µM) | IC50 (µg/mL) | Other Metrics | Reference(s) |
| Leishmania donovani | Promastigotes | - | ~200 | Not Reported | - | |
| Leishmania mexicana | Promastigotes | - | 34 (for polyphenylalanine synthesis inhibition) | Not Reported | - | |
| Cryptosporidium parvum | Intracellular | Human enterocyte cell line | Not Reported | 50-5000 (dose-dependent inhibition) | >85% inhibition at >1000 µg/mL | |
| Entamoeba histolytica | Trophozoites | - | Not Reported | 27.47 (conjugated with nanochitosan) | - |
Experimental Protocols
Detailed and standardized protocols are essential for the accurate in vitro evaluation of this compound's pharmacodynamics. The following sections outline the methodologies for key experiments.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays
These assays are fundamental for determining the potency of an antimicrobial agent. The broth microdilution method is a commonly used technique.
1. Preparation of this compound Stock Solution:
- Dissolve this compound sulfate in a suitable solvent (e.g., sterile deionized water or appropriate buffer) to create a high-concentration stock solution.
- Sterilize the stock solution by filtration through a 0.22 µm filter.
2. Preparation of Microtiter Plates:
- Dispense a specific volume of sterile broth medium (e.g., Mueller-Hinton Broth for bacteria) into the wells of a 96-well microtiter plate.
- Perform serial twofold dilutions of the this compound stock solution across the wells to achieve a range of concentrations.
3. Inoculum Preparation:
- Culture the test microorganism overnight under appropriate conditions.
- Adjust the turbidity of the microbial suspension to a standardized concentration (e.g., 0.5 McFarland standard for bacteria).
- Dilute the standardized suspension to the final desired inoculum concentration.
4. Inoculation and Incubation:
- Inoculate each well of the microtiter plate with the prepared microbial suspension.
- Include a growth control (no antibiotic) and a sterility control (no inoculum).
- Incubate the plates under optimal conditions (e.g., 37°C for 24 hours for most bacteria).
5. Determination of MIC:
- After incubation, visually inspect the plates for microbial growth (turbidity).
- The MIC is the lowest concentration of this compound that completely inhibits visible growth.
6. Determination of MBC:
- From the wells showing no visible growth in the MIC assay, subculture a small aliquot onto an antibiotic-free agar medium.
- Incubate the agar plates under appropriate conditions.
- The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum.
In Vitro Susceptibility Testing against Leishmania Promastigotes
This protocol is used to determine the IC50 of this compound against the extracellular, motile stage of Leishmania.
1. Parasite Culture:
- Culture Leishmania promastigotes in a suitable liquid medium (e.g., M199 medium) at the appropriate temperature (e.g., 26°C).
2. Assay Setup:
- Seed a 96-well plate with a defined number of promastigotes per well.
- Add serial dilutions of this compound to the wells.
- Include a drug-free control.
3. Incubation:
- Incubate the plate for a specified period (e.g., 72 hours).
4. Viability Assessment:
- Assess parasite viability using a colorimetric or fluorometric method, such as the resazurin reduction assay or by direct counting using a hemocytometer.
5. IC50 Determination:
- Calculate the IC50 value, which is the concentration of this compound that inhibits parasite growth by 50% compared to the drug-free control, using appropriate software.
In Vitro Susceptibility Testing against Intracellular Leishmania Amastigotes
This assay evaluates the activity of this compound against the clinically relevant intracellular stage of the parasite.
1. Host Cell Culture:
- Culture a suitable host cell line (e.g., murine macrophages) in a 96-well plate or on coverslips in a 24-well plate.
2. Infection:
- Infect the host cells with stationary-phase Leishmania promastigotes.
- Allow the promastigotes to transform into amastigotes within the host cells.
3. Drug Treatment:
- Remove extracellular parasites and add fresh medium containing serial dilutions of this compound.
4. Incubation:
- Incubate the infected cells for a defined period (e.g., 72 hours).
5. Assessment of Infection:
- Fix and stain the cells (e.g., with Giemsa stain).
- Determine the percentage of infected macrophages and the number of amastigotes per macrophage by microscopic examination.
6. IC50 Determination:
- Calculate the IC50 value based on the reduction in the percentage of infected cells or the number of amastigotes per cell.
Time-Kill Kinetic Assay
This assay provides information on the rate at which an antimicrobial agent kills a microbial population over time.
1. Inoculum Preparation:
- Prepare a standardized inoculum of the test microorganism in a suitable broth medium.
2. Assay Setup:
- Add this compound at various concentrations (e.g., multiples of the MIC) to flasks containing the microbial suspension.
- Include a growth control without the antibiotic.
3. Sampling and Viable Count:
- At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.
- Perform serial dilutions of the samples and plate them on antibiotic-free agar to determine the number of viable colony-forming units (CFU/mL).
4. Data Analysis:
- Plot the log10 CFU/mL against time for each this compound concentration and the control.
- A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of action of this compound via inhibition of protein synthesis.
Caption: Experimental workflow for determining MIC and MBC of this compound.
Mechanisms of Resistance
Resistance to this compound, although not yet a widespread clinical problem, has been studied in vitro, particularly in Leishmania. The primary mechanisms of resistance identified include:
-
Decreased Drug Accumulation: Resistant Leishmania strains have been shown to have reduced intracellular accumulation of this compound. This is often associated with a decrease in the initial binding of the drug to the cell surface.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps, has been observed in this compound-resistant Leishmania.
-
Target Site Modification: Although less common for this compound compared to other aminoglycosides, mutations in the 16S rRNA gene that alter the drug's binding site can confer resistance.
Conclusion
The in vitro pharmacodynamics of this compound highlight its potent activity against a range of bacteria and protozoan parasites, primarily through the inhibition of protein synthesis. Understanding the quantitative measures of its activity, such as MIC, MBC, and IC50, is essential for its effective clinical use and for the development of new therapeutic applications. The detailed experimental protocols provided in this guide offer a framework for the consistent and accurate in vitro evaluation of this compound and other antimicrobial agents. Continued surveillance of resistance mechanisms is crucial to ensure the long-term efficacy of this important drug.
References
- 1. Differential Effects of this compound on Ribosomes of Leishmania mexicana and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neomycin and this compound inhibit 30S ribosomal subunit assembly in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of antiassociation activity of translation initiation factor 3 by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Paromomycin's Dichotomous Interaction with Ribosomes: A Technical Guide to its Differential Effects on Eukaryotic and Prokaryotic Translation
For Immediate Release
This technical guide provides a comprehensive analysis of the aminoglycoside antibiotic paromomycin and its differential effects on eukaryotic and prokaryotic ribosomes. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecular mechanisms, quantitative binding data, and experimental methodologies that underpin this compound's selective toxicity, a cornerstone of its clinical efficacy.
Executive Summary
This compound, a broad-spectrum aminoglycoside, exerts its antimicrobial activity by targeting the ribosome, the cell's protein synthesis machinery. Its clinical utility is founded on its selective inhibition of prokaryotic ribosomes over their eukaryotic counterparts. This guide elucidates the structural and functional disparities between these ribosomes that lead to this differential effect. This compound binds to the A-site of the small ribosomal subunit, inducing conformational changes that decrease translational fidelity and inhibit protein synthesis. While it can affect both prokaryotic and eukaryotic systems, its impact is significantly more pronounced in prokaryotes. This document presents the quantitative data that substantiates this selectivity, details the experimental protocols to measure these effects, and provides visual representations of the underlying molecular interactions and experimental workflows.
Structural and Functional Differences Between Prokaryotic and Eukaryotic Ribosomes
The selective action of this compound is rooted in the fundamental structural differences between prokaryotic and eukaryotic ribosomes. Prokaryotes possess 70S ribosomes, composed of 30S and 50S subunits, while eukaryotes have larger 80S ribosomes, consisting of 40S and 60S subunits.[1][2][3][4][5] These differences extend to their ribosomal RNA (rRNA) and protein composition.
A key determinant for this compound's selectivity lies within the decoding A-site of the small ribosomal subunit's rRNA (16S rRNA in prokaryotes and 18S rRNA in eukaryotes). Specifically, a single nucleotide difference at position 1408 (E. coli numbering) — an adenosine in prokaryotes and a guanosine in eukaryotes — significantly alters the binding affinity of this compound. This A1408G substitution in the eukaryotic 18S rRNA is a major factor for the reduced affinity of the drug.
| Feature | Prokaryotic Ribosome | Eukaryotic Ribosome |
| Total Size | 70S | 80S |
| Small Subunit | 30S (contains 16S rRNA) | 40S (contains 18S rRNA) |
| Large Subunit | 50S (contains 23S and 5S rRNA) | 60S (contains 28S, 5.8S, and 5S rRNA) |
| rRNA Composition | 3 types | 4 types |
| Protein Composition | ~50 types | ~80 types |
| Key A-site Nucleotide (E. coli numbering) | A1408 | G1408 |
Mechanism of Action and Differential Effects
This compound binds to the A-site on the small ribosomal subunit, a critical region for decoding mRNA codons. This binding event induces a conformational change in the rRNA, specifically flipping out two universally conserved adenine residues (A1492 and A1493 in E. coli). This altered conformation mimics the state of the ribosome when a cognate tRNA is bound, thereby reducing the accuracy of codon recognition. This leads to an increased rate of amino acid misincorporation and read-through of stop codons, resulting in the synthesis of non-functional proteins.
While this compound can induce mistranslation in both prokaryotic and eukaryotic systems, the effect is substantially more pronounced in prokaryotes due to its higher binding affinity for the prokaryotic ribosome.
Signaling Pathway of this compound Action
Caption: this compound's mechanism of action on the ribosome.
Quantitative Data on this compound's Effects
The differential activity of this compound can be quantified through various experimental assays. The following tables summarize key quantitative data.
Binding Affinity (KD)
| Ribosomal Target | Method | Apparent KD (M) | Reference |
| Leishmania rRNA A-site | Surface Plasmon Resonance | (1.7 ± 0.3) x 10⁻³ | |
| Mammalian rRNA A-site | Surface Plasmon Resonance | No practical interaction observed | |
| E. coli H69 of 23S rRNA | UV-monitored thermal denaturation | 5.4 ± 1.1 µM | |
| Human H69 of 28S rRNA | UV-monitored thermal denaturation | Significantly lower affinity |
Inhibition of Translation (IC50)
| System | IC50 | Reference |
| Leishmania growth | ~200 µM | |
| Tetrahymena thermophila growth | 22 µM | |
| In vitro translation (Leishmania tarentolae) | > 20 µM (for a this compound analog) |
Effect on Translational Fidelity
| Organism/System | Effect | Concentration | Reference |
| Leishmania mexicana (in vitro) | 15-fold increase in misreading | 20 µM | |
| Rat liver (in vitro) | Almost unaltered misreading | 20 µM | |
| Saccharomyces cerevisiae (in vitro) | Optimal mistranslation | 100 µM | |
| Saccharomyces cerevisiae (in vivo) | 5-fold increase in stop-codon read-through | 0.5 mg/ml | |
| Saccharomyces cerevisiae (in vivo) | 3-fold increase in amino acid misincorporation | 0.5 mg/ml | |
| Drosophila S2R+ cells | Dose-dependent increase in stop codon read-through and misincorporation | 500-1000 µM |
Experimental Protocols
In Vitro Translation Inhibition Assay
This assay measures the effect of this compound on protein synthesis in a cell-free system.
Methodology:
-
Prepare Cell-Free Lysate: Prepare cell-free extracts from the desired organism (e.g., E. coli, rabbit reticulocytes, or yeast) capable of supporting in vitro translation.
-
Set up Reaction: In a microcentrifuge tube, combine the cell-free lysate, a suitable mRNA template (e.g., poly(U) or a specific luciferase mRNA), a mixture of amino acids including a radiolabeled one (e.g., [¹⁴C]-leucine or [³⁵S]-methionine), and an energy source (ATP/GTP).
-
Add Inhibitor: Add varying concentrations of this compound to the reaction tubes. Include a no-drug control.
-
Incubation: Incubate the reactions at the optimal temperature for the translation system (e.g., 37°C for E. coli) for a defined period (e.g., 40-60 minutes).
-
Precipitation: Stop the reaction and precipitate the newly synthesized radioactive polypeptides using trichloroacetic acid (TCA).
-
Quantification: Collect the precipitate on a filter, wash, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of protein synthesis against the this compound concentration to determine the IC50 value.
Filter Binding Assay for Ribosome-Paromomycin Interaction
This assay quantifies the binding of this compound to ribosomes or ribosomal RNA.
Methodology:
-
Labeling: Prepare a radiolabeled ligand, which in this context would be a component of the ribosome or a specific rRNA fragment, or use a labeled version of the drug if available. A common approach is to use radiolabeled rRNA.
-
Binding Reaction: Incubate a constant amount of radiolabeled ribosomes or rRNA with increasing concentrations of this compound in a suitable binding buffer. Allow the reaction to reach equilibrium.
-
Filtration: Pass the reaction mixture through a nitrocellulose filter. The ribosomes and ribosome-paromomycin complexes will bind to the filter, while unbound this compound (if small and not labeled) or unbound small RNA fragments will pass through.
-
Washing: Wash the filter with cold binding buffer to remove any non-specifically bound molecules.
-
Quantification: Measure the amount of radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the amount of bound ligand as a function of the this compound concentration to determine the dissociation constant (KD).
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR provides real-time analysis of the binding interaction between this compound and immobilized rRNA.
Methodology:
-
Chip Preparation: Immobilize a biotinylated RNA oligonucleotide corresponding to the ribosomal A-site on a streptavidin-coated sensor chip.
-
Analyte Injection: Prepare serial dilutions of this compound in a suitable running buffer (e.g., HEPES-buffered saline).
-
Binding Measurement: Inject the this compound solutions over the sensor chip surface at a constant flow rate. The binding of this compound to the immobilized rRNA will cause a change in the refractive index, which is measured in real-time as a change in resonance units (RU).
-
Dissociation: After the association phase, flow the running buffer over the chip to measure the dissociation of the complex.
-
Regeneration: Regenerate the sensor chip surface using a solution like Na₂SO₄ to remove the bound this compound.
-
Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD = kd/ka).
Translational Fidelity Assay (Dual-Luciferase Reporter)
This assay measures the frequency of stop-codon read-through induced by this compound in vivo or in vitro.
Methodology:
-
Construct Design: Use a reporter plasmid containing two reporter genes (e.g., Renilla and Firefly luciferase) separated by a stop codon. Read-through of the stop codon will result in a fusion protein with both reporter activities.
-
Transfection/Transformation: Introduce the reporter plasmid into eukaryotic cells or use it in an in vitro translation system.
-
Treatment: Expose the cells or the in vitro system to varying concentrations of this compound.
-
Lysis and Assay: After a suitable incubation period, lyse the cells and measure the activities of both luciferases using a luminometer and a dual-luciferase assay kit.
-
Data Analysis: Calculate the ratio of the downstream luciferase activity to the upstream luciferase activity. An increase in this ratio in the presence of this compound indicates an increase in stop-codon read-through.
Visualizing Workflows and Relationships
Experimental Workflow for In Vitro Translation Inhibition
Caption: Workflow for an in vitro translation inhibition assay.
Logical Relationship of Ribosomal Differences to Drug Selectivity
References
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of Paromomycin against Leishmania donovani
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro assessment of Paromomycin's efficacy against Leishmania donovani, the causative agent of visceral leishmaniasis. The protocols outlined below are synthesized from established research methodologies to ensure reproducibility and accuracy in a laboratory setting.
Introduction
This compound is an aminoglycoside antibiotic that has demonstrated significant antileishmanial activity. It is a crucial component of the therapeutic arsenal against visceral leishmaniasis, particularly in regions with resistance to first-line treatments. In vitro studies are fundamental to understanding its mechanism of action, determining effective concentrations, and investigating potential resistance mechanisms. This compound is thought to exert its leishmanicidal effects by inhibiting protein synthesis through interaction with ribosomal RNA and by disrupting the mitochondrial membrane potential.[1][2][3][4]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound against Leishmania donovani promastigotes and amastigotes as reported in various studies. These values can serve as a baseline for experimental design and interpretation.
Table 1: In Vitro Efficacy of this compound against Leishmania donovani Promastigotes
| L. donovani Strain | IC50 (µM) | Reference |
| Indian Isolate | 50 ± 2.5 | [1] |
| Field Isolates (Mean ± SEM) | 29.8 ± 2.5 | |
| Reference Strain | 6 - 50 |
Table 2: In Vitro Efficacy of this compound against Leishmania donovani Intracellular Amastigotes
| L. donovani Strain | IC50 / ED50 (µM) | Reference |
| Indian Isolate | 8 ± 3.2 | |
| Field Isolates (Mean ± SEM) | 3.9 ± 0.3 | |
| Reference Strain | 8 - 48.81 |
IC50 (50% inhibitory concentration) and ED50 (50% effective dose) are used interchangeably in the literature to denote the concentration of a drug that inhibits 50% of the parasite's growth or viability.
Experimental Protocols
Culturing Leishmania donovani Promastigotes
This protocol describes the axenic (cell-free) culture of L. donovani promastigotes, the flagellated form of the parasite found in the sandfly vector.
Materials:
-
Leishmania donovani strain (e.g., AG83, MHOM/ET/67/L82)
-
M199 medium or a chemically defined medium like alpha-MEM
-
Heat-inactivated Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Hemin
-
Adenine
-
Sterile culture flasks (25 cm²)
-
Incubator (25°C)
-
Hemocytometer or automated cell counter
-
Microscope
Procedure:
-
Medium Preparation: Prepare M199 medium supplemented with 10-20% heat-inactivated FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, hemin, and adenine. Some chemically defined media may not require FBS.
-
Initiation of Culture: Thaw a cryopreserved vial of L. donovani promastigotes and transfer the contents to a sterile culture flask containing 5-10 mL of complete culture medium.
-
Incubation: Incubate the flask at 25°C.
-
Monitoring Growth: Monitor the culture daily for parasite motility and proliferation using an inverted microscope.
-
Subculturing: When the parasites reach the late logarithmic phase of growth (typically a high density of motile promastigotes), subculture them by diluting the existing culture into a fresh flask with new medium. The typical dilution ratio is 1:5 to 1:10.
-
Cell Counting: Determine the parasite density using a hemocytometer.
In Vitro Drug Susceptibility Assay for Promastigotes
This assay determines the IC50 of this compound against L. donovani promastigotes.
Materials:
-
Logarithmic phase L. donovani promastigote culture
-
Complete culture medium
-
This compound sulfate
-
Sterile 96-well microtiter plates
-
Resazurin solution or other viability indicators
-
Plate reader (fluorometer or spectrophotometer)
-
Incubator (25°C)
Procedure:
-
Parasite Seeding: Adjust the concentration of logarithmic phase promastigotes to 1 x 10⁶ cells/mL in complete culture medium. Add 100 µL of this cell suspension to each well of a 96-well plate.
-
Drug Dilution: Prepare a stock solution of this compound and perform serial two-fold dilutions in complete culture medium.
-
Drug Addition: Add 100 µL of the various this compound dilutions to the wells containing the parasites. Include wells with untreated parasites (negative control) and wells with medium only (background control).
-
Incubation: Incubate the plate at 25°C for 72 hours.
-
Viability Assessment: Add 20 µL of Resazurin solution to each well and incubate for another 4-24 hours. Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each drug concentration compared to the untreated control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Drug Susceptibility Assay for Intracellular Amastigotes
This assay is more physiologically relevant as it evaluates the drug's effect on the amastigote stage, which resides within host macrophages.
Materials:
-
Differentiated macrophage cell line (e.g., THP-1, J774) or primary peritoneal macrophages
-
Stationary phase L. donovani promastigote culture (to obtain infective metacyclic promastigotes)
-
RPMI-1640 medium supplemented with FBS and antibiotics
-
This compound sulfate
-
Sterile 96-well plates (with or without glass coverslips)
-
Giemsa stain
-
Microscope with oil immersion objective
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Macrophage Seeding: Seed macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight at 37°C with 5% CO₂. If using THP-1 cells, differentiate them into adherent macrophages using Phorbol 12-myristate 13-acetate (PMA) prior to seeding.
-
Infection: Infect the adherent macrophages with stationary phase promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 4-24 hours to allow for phagocytosis.
-
Removal of Extracellular Parasites: Wash the wells with pre-warmed medium to remove non-phagocytosed promastigotes.
-
Drug Treatment: Add fresh medium containing serial dilutions of this compound to the infected macrophages. Include untreated infected cells as a control.
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO₂.
-
Staining and Microscopy: Fix the cells with methanol and stain with Giemsa.
-
Data Analysis: Determine the number of amastigotes per 100 macrophages and the percentage of infected macrophages for each drug concentration by counting under a microscope. Calculate the ED50 value, which is the drug concentration that causes a 50% reduction in the parasite burden compared to the untreated control.
Visualizations
Experimental Workflow
Caption: Workflow for in vitro susceptibility testing of this compound.
Proposed Mechanism of Action of this compound
References
- 1. This compound: uptake and resistance in Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: uptake and resistance in Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Affects Translation and Vesicle-Mediated Trafficking as Revealed by Proteomics of this compound –Susceptible –Resistant Leishmania donovani | PLOS One [journals.plos.org]
Application Notes and Protocols for Paromomycin Treatment of Cryptosporidiosis in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryptosporidiosis, caused by the protozoan parasite Cryptosporidium, is a significant cause of diarrheal disease in both humans and animals.[1][2][3] In immunocompromised individuals, the infection can be severe and life-threatening.[1][4] Paromomycin, an aminoglycoside antibiotic, has been widely investigated as a therapeutic agent for cryptosporidiosis due to its limited systemic absorption and broad-spectrum antimicrobial activity. It functions by inhibiting protein synthesis in the parasite through irreversible binding to the 30S ribosomal subunit. This document provides a detailed overview of protocols for the treatment of cryptosporidiosis with this compound in various animal models, summarizing key quantitative data and experimental methodologies from published research.
Data Presentation: Efficacy of this compound in Animal Models
The following tables summarize the quantitative data on the efficacy of this compound in treating cryptosporidiosis in different animal models.
Table 1: this compound Efficacy in Rodent Models
| Animal Model | Immunosuppression | This compound Dosage | Treatment Duration | Key Efficacy Results | Reference(s) |
| Adult C57BL/6N Mice | Dexamethasone phosphate in drinking water | 0.25, 0.5, 1, and 2 g/kg/day (oral) | 10 days | Significant reduction in fecal oocyst shedding, parasite colonization, and villus atrophy at 1 and 2 g/kg/day. | |
| Adult Swiss Albino Mice | Dexamethasone (intraperitoneal) | 50 mg/kg/day ("low dose") and 200 mg/kg/day ("high dose") (oral) | 5 days | Both doses were effective in treating the infection. The 200 mg/kg dose resulted in a highly significant reduction in oocyst per gram (OPG) count from day 7 post-treatment. | |
| Neonatal Mice | None | 100 mg/kg/day (oral) | 4 or 6 days | Reduced oocyst shedding to a level equivalent to a 5 mg/kg/day dose of pyrvinium pamoate. | |
| Immunosuppressed Rats | Dexamethasone | ≥ 200 mg/kg/day (oral) | Not specified | Reduced severity of ileal infections, but was ineffective against cecal and biliary tract infections. | |
| Dexamethasone-treated Rats | Dexamethasone | 50 mg/kg/day and 200 mg/kg/day (oral) | Not specified | Effective for ileal infection at ≥50 mg/kg/day and for cecal infection at ≥200 mg/kg/day. Parasite eradication was not achieved. |
Table 2: this compound Efficacy in Large Animal and Other Models
| Animal Model | this compound Dosage | Treatment Duration | Key Efficacy Results | Reference(s) | | :--- | :--- | :--- | :--- | | Dairy Calves (experimentally infected) | 75, 100, and 150 mg/kg/day (oral) | 5 days | 150 mg/kg dose was most effective, with 88.9% of calves cured, a significant decrease in diarrhea and oocyst counts, and higher mean daily body weight gain. | | | Neonatal Kids (natural infection) | 100 mg/kg/day (oral) | 11 days | Reduced oocyst output and prevented clinical signs and mortality. | | | Neonatal Lambs (natural infection) | 100 mg/kg/day (oral) | 3 days | Significantly reduced mean oocyst excretion and the severity of clinical signs. | | | Common Marmosets | 15 mg/kg (oral) twice daily | 28 days | Resolution of clinical signs (diarrhea and weight loss) and negative for Cryptosporidium in follow-up fecal ELISAs. | | | Cat | 165 mg/kg (oral) every 12 hours | 5 days | Disappearance of Cryptosporidium oocysts from feces immediately after treatment. | |
Experimental Protocols
This section details standardized protocols for evaluating this compound efficacy in common animal models of cryptosporidiosis.
Protocol 1: Immunosuppressed Mouse Model
This protocol is based on methodologies used for treating Cryptosporidium parvum in adult mice.
1. Animal Model:
- Species: Adult mice (e.g., C57BL/6N or Swiss albino).
- Age: 5-6 weeks.
- Health Status: Specific pathogen-free.
2. Immunosuppression:
- Administer dexamethasone phosphate in the drinking water ad libitum or via intraperitoneal injection (e.g., 0.8 mg/mouse, three times a week).
- Continue immunosuppression throughout the experiment.
3. Infection:
- Seven days post-immunosuppression, infect mice orally with Cryptosporidium parvum oocysts (e.g., 10^5 oocysts per mouse) via gavage.
4. This compound Treatment:
- Preparation: Dissolve this compound sulfate in sterile water or 5% dimethyl sulfoxide (DMSO) and then dilute in water.
- Administration: Begin treatment 10 days post-infection. Administer the desired dose (e.g., 50 mg/kg to 2 g/kg) orally once daily for 5-10 consecutive days.
- Control Groups: Include a placebo-treated group (vehicle only) and an uninfected, untreated control group.
5. Efficacy Evaluation:
- Oocyst Shedding: Monitor fecal oocyst shedding every 3-5 days post-infection by collecting fecal samples and using a modified Ziehl-Neelsen acid-fast stain for microscopic quantification.
- Histopathology: At the end of the experiment (e.g., day 35), euthanize the mice and collect intestinal tissue (ileum, cecum). Process tissues for histopathological examination to assess parasite colonization and intestinal damage (e.g., villus atrophy).
Protocol 2: Neonatal Mouse Model
This model is useful for assessing prophylactic and therapeutic efficacy in a non-immunosuppressed host.
1. Animal Model:
- Species: Neonatal mice (e.g., BALB/c).
- Age: 3-5 days old.
2. Infection:
- Infect neonatal mice orally with Cryptosporidium parvum oocysts.
3. This compound Treatment:
- Administration: Begin treatment 3 days post-infection. Administer the desired dose (e.g., 100 mg/kg/day) orally for 4-6 consecutive days.
- Control Groups: Include a vehicle-treated control group.
4. Efficacy Evaluation:
- Oocyst Shedding: At day 9 post-infection (peak shedding), euthanize the mice and collect stool from the distal colon to prepare fecal smears.
- Quantify oocysts in the fecal smears to determine the reduction in shedding compared to the control group.
Protocol 3: Neonatal Ruminant Model (Calves/Lambs)
This protocol is relevant for veterinary drug development and is based on studies in neonatal calves and lambs.
1. Animal Model:
- Species: Neonatal dairy calves or lambs.
- Age: 1-10 days old.
2. Infection:
- Use naturally infected animals with clinical signs of cryptosporidiosis (diarrhea) or experimentally infect them orally with Cryptosporidium parvum oocysts (e.g., 1x10^6 sporulated oocysts).
3. This compound Treatment:
- Administration: Once diarrhea is observed and infection is confirmed, begin oral administration of this compound at the desired dosage (e.g., 100-150 mg/kg/day) for 3-5 days.
- Control Groups: Include an untreated control group.
4. Efficacy Evaluation:
- Clinical Signs: Monitor fecal consistency, general health, and hydration status daily.
- Oocyst Shedding: Quantify oocysts per gram of feces at regular intervals during and after treatment.
- Weight Gain: Measure body weight to assess the impact of treatment on growth.
Visualizations
Caption: Workflow for this compound Efficacy Testing in an Immunosuppressed Mouse Model.
Caption: Simplified Mechanism of Action of this compound against Cryptosporidium.
References
- 1. Experience With the Use of this compound Via Nasogastric Tube as Treatment for Cryptosporidium Infection: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Comparative efficacy and safety of anti-cryptosporidial agents: an in vitro study on nitazoxanide, halofuginone lactate, KDU731, and this compound against Cryptosporidium parvum [frontiersin.org]
- 3. rxcompound.com [rxcompound.com]
- 4. Treatment of cryptosporidiosis with this compound. A report of five cases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Paromomycin Selection of Transgenic Plants with the nptII Gene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing paromomycin as a selective agent for the neomycin phosphotransferase II (nptII) gene in plant transformation studies. Detailed protocols and quantitative data are presented to facilitate the successful selection of transgenic plants.
Introduction
The neomycin phosphotransferase II (nptII) gene is a widely employed selectable marker in plant genetic engineering. It confers resistance to a range of aminoglycoside antibiotics, including kanamycin, neomycin, geneticin (G418), and this compound.[1][2] The NPTII enzyme detoxifies these antibiotics through phosphorylation, preventing them from inhibiting protein synthesis by binding to ribosomal subunits.[3][4] While kanamycin has traditionally been the most common selection agent for the nptII gene, this compound has emerged as a superior alternative in many plant systems. This compound is often less harsh on plant tissues, which can improve regeneration efficiency and allow for the recovery of transgenic lines with weak transgene expression that might not survive kanamycin selection.[3]
Mechanism of Action and Resistance
The signaling pathway below illustrates the mechanism of this compound action and the resistance conferred by the nptII gene. In non-transgenic plant cells, this compound enters the cell and binds to the small ribosomal subunit, inhibiting protein synthesis and leading to cell death. In transgenic cells expressing the nptII gene, the NPTII enzyme phosphorylates this compound, inactivating it and allowing protein synthesis to proceed normally.
Caption: Mechanism of this compound resistance conferred by the nptII gene.
Advantages of this compound Selection
-
Reduced Phytotoxicity: this compound is generally less toxic to plant tissues compared to kanamycin, which can lead to higher regeneration frequencies of transgenic plants.
-
Selection of Weakly Expressing Lines: Due to its milder effect, this compound can successfully select for transgenic plants with low levels of nptII gene expression, which might be eliminated by the harsher selection pressure of kanamycin. This is particularly beneficial when dealing with gene silencing phenomena.
-
Effective in a Broad Range of Species: this compound has been successfully used as a selective agent in a variety of monocot and dicot species.
Quantitative Data: Recommended this compound Concentrations
The optimal concentration of this compound for selection is species- and even tissue-dependent. It is crucial to perform a kill curve experiment with non-transformed explants to determine the minimum concentration of this compound that effectively inhibits the growth of non-transgenic cells. The following table summarizes effective concentrations reported in the literature.
| Plant Species | Explant Type | Effective this compound Concentration | Reference |
| Arabidopsis thaliana | Seedlings | 30 µM | |
| Triticum aestivum (Wheat) | Immature Embryo-derived Calli | 15 mg/L | |
| Triticum aestivum (Wheat) | Seedlings | 25 mg/L | |
| Oryza sativa (Rice) | Calli | 70 mg/L (in combination with 30 mg/L G418) | |
| Oryza sativa (Rice) | Calli | 100 mg/L (used alone) | |
| Avena sativa (Oat) | Embryogenic Tissue Cultures | Not specified, but effective | |
| Ipomoea batatas (Sweet Potato) | Leaf Explants for Rooting Assay | 50 ppm (50 mg/L) | |
| Ipomoea batatas (Sweet Potato) | Foliar Spray | 500 ppm (500 mg/L) | |
| Brassica rapa (Chinese Cabbage) | Hypocotyl Explants | 100 mg/L | |
| Triticum spelta (Spelt) | Calli | 100 mg/L | |
| Papaver somniferum (Poppy) | Hypocotyl Explants | 5-30 mg/L (tested range) |
Experimental Protocols
The following are generalized protocols for using this compound as a selection agent. These should be adapted based on the specific plant species and transformation system being used.
Protocol 1: Determination of Optimal this compound Concentration (Kill Curve)
-
Prepare Media: Prepare the appropriate plant tissue culture medium for your explants, supplemented with a range of this compound concentrations (e.g., 0, 5, 10, 15, 20, 25, 50, 100 mg/L).
-
Explant Isolation: Isolate and prepare non-transformed explants of the same type that will be used for transformation.
-
Plating: Place a statistically relevant number of explants on each concentration of this compound-containing medium, as well as on a control medium without the antibiotic.
-
Incubation: Culture the explants under standard growth conditions for your plant species.
-
Data Collection: Observe the explants regularly for a period of 2-4 weeks. Record parameters such as survival rate, browning, necrosis, and growth inhibition.
-
Analysis: Determine the lowest concentration of this compound that effectively inhibits the growth and regeneration of non-transformed explants. This concentration should be used for the selection of putative transformants.
Protocol 2: Selection of Transgenic Plants using this compound
This protocol assumes that plant transformation (e.g., via Agrobacterium-mediated transformation or biolistics) has already been performed.
-
Co-cultivation/Bombardment: Following transformation, allow for a recovery period on a non-selective medium if required by your protocol.
-
Initial Selection: Transfer the explants to a selection medium containing the predetermined optimal concentration of this compound. Also include an antibiotic (e.g., cefotaxime, carbenicillin) to inhibit the growth of Agrobacterium, if used.
-
Subculture: Subculture the explants to fresh selection medium every 2-3 weeks. During this time, non-transformed cells will typically die or stop growing, while transformed cells will proliferate and form resistant calli or shoots.
-
Regeneration: Once resistant tissues are well-established, transfer them to a regeneration medium, which may contain a reduced concentration of this compound or no selective agent, to promote shoot and root development.
-
Rooting: For rooting of regenerated shoots, a medium containing a lower concentration of this compound can be used to confirm resistance.
-
Acclimatization: Transfer well-rooted putative transgenic plantlets to soil and acclimatize them to greenhouse conditions.
-
Molecular Confirmation: Perform molecular analyses (e.g., PCR, Southern blot, qRT-PCR) on the regenerated plants to confirm the presence and integration of the transgene.
Experimental Workflow
The following diagram outlines the general workflow for plant transformation and selection using this compound.
Caption: General workflow for plant transformation using this compound selection.
Troubleshooting and Considerations
-
False Positives: this compound is a milder selective agent, which can sometimes allow for the survival of non-transgenic "escapes." To mitigate this, it is important to use a stringent selection concentration and to confirm transformation through molecular analysis. Monitoring phenotypes such as seedling size, pigmentation, and photosynthetic efficiency can also help distinguish true transformants from escapes.
-
Species Variability: The sensitivity to this compound can vary significantly between different plant species and even between different cultivars of the same species. Therefore, optimizing the selection protocol for your specific plant material is essential.
-
Combined Selection: In some cases, a dual selection strategy using this compound in combination with another selective agent like G418 can be more effective.
By following these application notes and protocols, researchers can effectively utilize this compound for the selection of transgenic plants carrying the nptII marker gene, potentially improving transformation efficiencies and enabling the recovery of a broader range of transgenic events.
References
- 1. ijcmas.com [ijcmas.com]
- 2. Agrobacterium-mediated genetic transformation of commercially elite rice restorer line using nptII gene as a plant selection marker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a more effective selection agent than kanamycin in Arabidopsis harboring the neomycin phosphotransferase II transgene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alliedacademies.org [alliedacademies.org]
Application Notes and Protocols for In Vitro Culture of Paromomycin-Resistant Leishmania Strains
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and critical data for the successful in vitro culture and characterization of paromomycin (PMM)-resistant Leishmania strains. The following sections offer a comprehensive guide, from the initial selection of resistant parasites to their maintenance and analysis.
Introduction
This compound is an aminoglycoside antibiotic with proven efficacy against both visceral and cutaneous leishmaniasis. However, the emergence of drug resistance poses a significant threat to its clinical utility.[1][2][3] Understanding the mechanisms of this compound resistance and developing new therapeutic strategies requires robust in vitro models. These protocols outline the methodologies for generating and characterizing PMM-resistant Leishmania strains in a laboratory setting.
The primary mechanism of this compound action is the inhibition of protein synthesis through interaction with ribosomal RNA subunits.[1][3] Resistance in Leishmania has been linked to several cellular changes, including reduced drug accumulation, altered membrane fluidity, and increased expression of ATP-binding cassette (ABC) transporters.
Data Presentation
Table 1: this compound Susceptibility in Wild-Type (WT) and Resistant (PMM-R) Leishmania Strains (Promastigotes)
| Leishmania Species | Strain | Culture Medium | IC50 (µM) - WT | IC50 (µM) - PMM-R | Fold Resistance | Reference |
| L. donovani | AG83 | M-199 | ~48 | 145 | 3 | |
| L. donovani | DD8 | RPMI 1640 | Not Specified | 800 | Not Specified | |
| L. donovani | Indian & Nepalese Strains | HOMEM | Not Specified | 104-481 | 3-11 |
Table 2: this compound Susceptibility in Wild-Type (WT) and Resistant (PMM-R) Leishmania Strains (Amastigotes)
| Leishmania Species | Strain | Host Cell | IC50 (µM) - WT | IC50 (µM) - PMM-R | Fold Resistance | Reference |
| L. donovani | Indian & Nepalese Strains | Macrophages | 45 | 199 | ~4.4 | |
| L. donovani | Not Specified | Peritoneal Macrophages | Not Specified | Not Specified | Not Specified | |
| L. infantum | Not Specified | Peritoneal Macrophages | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Protocol 1: In Vitro Selection of this compound-Resistant Leishmania Promastigotes
This protocol describes the stepwise selection of this compound-resistant Leishmania promastigotes.
Materials:
-
Leishmania promastigotes (wild-type strain)
-
Complete culture medium (e.g., M-199, RPMI-1640, or HOMEM) supplemented with 10-20% heat-inactivated Fetal Bovine Serum (FBS)
-
This compound sulfate (PMM) stock solution (e.g., 10 mM in sterile water)
-
96-well and 24-well culture plates
-
Hemocytometer or automated cell counter
-
Incubator (22-26°C)
Procedure:
-
Initial Culture: Culture wild-type Leishmania promastigotes in complete medium to a mid-log phase.
-
Initiation of Drug Pressure: Start by exposing the promastigotes to a low concentration of this compound (e.g., 20 µM).
-
Stepwise Increase in Drug Concentration:
-
Maintain the parasites in the initial drug concentration until their growth rate is comparable to the wild-type control. This typically requires several passages (one passage per week).
-
Once the culture is stable, increase the this compound concentration in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
At each step, allow the parasites to adapt and stabilize their growth rate before the next concentration increase.
-
-
Clonal Selection:
-
Once a desired level of resistance is achieved (e.g., growth in 800 µM PMM), clone the resistant population by plating on semi-solid medium containing the selective drug concentration.
-
Pick individual colonies and expand them in liquid culture with the same this compound concentration.
-
-
Stability of Resistance: To check for the stability of the resistant phenotype, culture the resistant clones in the absence of this compound for an extended period (e.g., 20 weeks) and then re-determine the IC50.
Protocol 2: Determination of IC50 for this compound in Leishmania Promastigotes
This protocol outlines the procedure for determining the 50% inhibitory concentration (IC50) of this compound against Leishmania promastigotes using a resazurin-based viability assay.
Materials:
-
Log-phase Leishmania promastigotes (wild-type and resistant strains)
-
Complete culture medium
-
This compound sulfate stock solution
-
Resazurin sodium salt solution (e.g., 0.125 mg/mL in PBS)
-
96-well flat-bottom microtiter plates
-
Plate reader (fluorometer or spectrophotometer)
Procedure:
-
Cell Seeding: Seed log-phase promastigotes into 96-well plates at a density of 1 x 10^6 parasites/mL in a final volume of 100 µL per well.
-
Drug Dilution Series: Prepare a serial dilution of this compound in complete culture medium. Add 100 µL of the drug dilutions to the appropriate wells to achieve the final desired concentrations. Include drug-free wells as a control.
-
Incubation: Incubate the plates at the appropriate temperature (22-26°C) for 72 hours.
-
Resazurin Addition: Add 20 µL of resazurin solution to each well and incubate for another 4-24 hours, or until a color change is observed in the control wells.
-
Measurement: Measure the fluorescence (560 nm excitation, 590 nm emission) or absorbance (570 nm and 600 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of viability for each drug concentration relative to the drug-free control. Determine the IC50 value by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 3: In Vitro Amastigote-Macrophage Drug Susceptibility Assay
This protocol details the method for assessing the efficacy of this compound against intracellular Leishmania amastigotes.
Materials:
-
Macrophage cell line (e.g., J774, THP-1) or primary peritoneal macrophages
-
Complete macrophage culture medium (e.g., RPMI-1640 with 10% FBS)
-
Stationary-phase Leishmania promastigotes
-
This compound sulfate stock solution
-
24-well plates with sterile glass coverslips
-
Giemsa stain
-
Microscope
Procedure:
-
Macrophage Seeding: Seed macrophages onto sterile coverslips in 24-well plates and allow them to adhere overnight.
-
Infection: Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1.
-
Removal of Extracellular Parasites: After 4-24 hours of incubation, wash the wells with sterile PBS to remove non-internalized promastigotes.
-
Drug Exposure: Add fresh complete medium containing serial dilutions of this compound to the infected macrophages. Include drug-free wells as a control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Staining and Microscopy:
-
Fix the cells with methanol and stain with Giemsa.
-
Examine the coverslips under a light microscope.
-
Determine the percentage of infected macrophages and the number of amastigotes per 100 macrophages for each drug concentration.
-
-
Data Analysis: Calculate the IC50 value based on the reduction in the number of amastigotes per macrophage or the percentage of infected macrophages compared to the drug-free control.
Mandatory Visualizations
Caption: Experimental workflow for generating this compound-resistant Leishmania.
References
- 1. This compound: uptake and resistance in Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: uptake and resistance in Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Affects Translation and Vesicle-Mediated Trafficking as Revealed by Proteomics of this compound –Susceptible –Resistant Leishmania donovani | PLOS One [journals.plos.org]
Determining the Minimum Inhibitory Concentration of Paromomycin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paromomycin is an aminoglycoside antibiotic with a broad spectrum of activity against various pathogens, including bacteria and protozoa.[1][2] It is used in the treatment of infections such as amebiasis, giardiasis, and leishmaniasis.[1][3] The primary mechanism of action of this compound involves the inhibition of protein synthesis.[4] It achieves this by binding to the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit, which leads to misreading of the mRNA and ultimately, the production of non-functional proteins, resulting in microbial cell death.
The Minimum Inhibitory Concentration (MIC) is a critical parameter in antimicrobial susceptibility testing. It represents the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism in vitro. Determining the MIC of this compound is essential for understanding its potency against specific pathogens, monitoring the emergence of resistance, and guiding appropriate therapeutic use. This document provides detailed protocols and data for determining the MIC of this compound.
Data Presentation: this compound MIC Values
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a selection of clinically relevant microorganisms. These values have been compiled from various studies and demonstrate the variable susceptibility of different organisms to the antibiotic.
| Microorganism | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |
| Carbapenem-Resistant Enterobacteriaceae (CRE) | 4 | >256 | 0.5 - >256 | |
| Pseudomonas aeruginosa | - | - | 64 - 256 | |
| Klebsiella pneumoniae | - | - | - | |
| Escherichia coli | - | - | - | |
| Methicillin-Sensitive Staphylococcus aureus (MSSA) | - | - | - | |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | - | - | - | |
| Mycobacterium avium complex | - | - | 8 - 16 |
Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.
Experimental Protocols
The following are detailed methodologies for determining the MIC of this compound. The broth microdilution method is presented as the primary protocol due to its widespread use and standardization.
Protocol 1: Broth Microdilution Method
This method is performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
1. Materials:
-
This compound sulfate (analytical grade)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial or protozoal isolates
-
Sterile saline or broth for inoculum preparation
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
2. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable sterile solvent (e.g., deionized water). The concentration should be at least 10 times the highest concentration to be tested.
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
3. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
4. Preparation of Microtiter Plates:
-
Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions of this compound across the plate by transferring 100 µL from the first well to the second, mixing, and continuing this process down the row. Discard 100 µL from the last well containing the antibiotic. This will result in a range of concentrations.
-
The final volume in each well should be 100 µL.
-
Include a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB).
5. Inoculation and Incubation:
-
Add 10 µL of the prepared inoculum to each well (except the sterility control).
-
The final volume in the test and growth control wells will be 110 µL.
-
Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
6. Reading and Interpretation of Results:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
Protocol 2: MIC Test Strip (E-test) Method
This method provides a gradient of antibiotic concentration on a plastic strip.
1. Materials:
-
This compound MIC Test Strips (e.g., Liofilchem™ MTS™)
-
Mueller-Hinton agar plates
-
Bacterial or protozoal isolates
-
Sterile saline or broth for inoculum preparation
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Incubator (35 ± 2°C)
-
Sterile forceps
2. Inoculum Preparation:
-
Prepare the inoculum as described in the broth microdilution protocol (Step 3).
3. Inoculation of Agar Plate:
-
Dip a sterile swab into the standardized inoculum suspension and remove excess liquid.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of growth.
-
Allow the plate to dry for 10-15 minutes at room temperature.
4. Application of MIC Test Strip:
-
Using sterile forceps, apply the this compound MIC test strip to the center of the inoculated agar surface.
-
Ensure the strip is in complete contact with the agar.
5. Incubation:
-
Incubate the plate in an inverted position at 35 ± 2°C for 16-20 hours.
6. Reading and Interpretation of Results:
-
After incubation, an elliptical zone of inhibition will be visible around the strip.
-
The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.
Visualizations
Signaling Pathway: this compound's Mechanism of Action
Caption: this compound binds to the A-site of the 30S ribosomal subunit, inducing mRNA misreading.
Experimental Workflow: Broth Microdilution MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using broth microdilution.
References
Paromomycin Administration in Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the various administration routes for paromomycin in experimental models, with a focus on anti-leishmanial research. Detailed protocols, quantitative data summaries, and workflow visualizations are included to guide study design and execution.
Overview of this compound Administration Routes
This compound, an aminoglycoside antibiotic, is a broad-spectrum antimicrobial agent with proven efficacy against a range of pathogens, including Leishmania species.[1][2] Its use in experimental models is crucial for understanding its pharmacokinetic and pharmacodynamic properties and for the development of new therapeutic strategies. The choice of administration route significantly impacts the drug's bioavailability, tissue distribution, and overall efficacy. The most commonly employed routes in preclinical studies are oral, topical, intramuscular, and intravenous.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies, providing a comparative look at different administration routes and experimental conditions.
Table 1: Pharmacokinetic Parameters of this compound in Rodent Models
| Animal Model | Administration Route | Dose | Bioavailability (%) | Half-life (T½) (h) | Peak Plasma Concentration (Cmax) (µg/mL) | Reference |
| BALB/c Mice | Intravenous (IV) | 50 mg/kg | N/A | 2.6 | - | [3] |
| BALB/c Mice | Oral (PO) | 500 mg/kg | 0.3 | - | - | [3] |
| Sprague-Dawley Rats | Intramuscular (IM) | 90 mg/kg | - | - | Reduced by ~80% in microsphere formulation | [4] |
| Sprague-Dawley Rats | Intravenous (IV) | - | - | - | - | |
| Cows | Intravenous (IV) | 10 mg/kg | N/A | 2.55 | - | |
| Cows | Intramuscular (IM) | 10 mg/kg | 79.93 | 5.47 | 7.44 |
Table 2: Efficacy of this compound in Leishmaniasis Experimental Models
| Animal Model | Leishmania Species | Administration Route | This compound Dose/Formulation | Treatment Duration | Key Efficacy Outcome | Reference |
| BALB/c Mice | L. major | Oral (PO) | PM-Solid Lipid Nanoparticles | - | Reduced footpad swelling and parasite load | |
| BALB/c Mice | L. major | Topical | 10% this compound gel | 10 days (twice daily) | Significant reduction in lesion size and skin parasite burden | |
| BALB/c Mice | L. major | Topical + Oral | 10% this compound gel + 25 mg/kg/day Miltefosine | 10 days | Enhanced reduction in spleen parasite burden compared to monotherapy | |
| BALB/c Mice | L. amazonensis | Intraperitoneal (IP) | 150 and 600 mg/kg/day | 14 days | Significant reduction in lesion size and parasite burden | |
| BALB/c Mice | L. braziliensis | Topical | Hydrophilic gel | 30 days (twice daily) | Tendency to reduce lesion size | |
| Hamsters | - | Intramuscular (IM) | - | - | - |
Experimental Protocols
The following are detailed protocols for the administration of this compound via common routes in rodent models.
Oral Administration (Gavage) in Mice
This protocol is a standard method for delivering a precise dose of this compound directly into the stomach.
Materials:
-
This compound solution/suspension
-
Appropriately sized gavage needle (e.g., 18-20 gauge for adult mice)
-
Syringe
-
Animal scale
-
70% Ethanol
Procedure:
-
Animal Preparation: Weigh the mouse to accurately calculate the dosing volume. The maximum recommended volume is 10 mL/kg.
-
Dosage Preparation: Prepare the this compound formulation. A common vehicle is 0.1% carboxymethyl cellulose. Ensure the solution is well-mixed.
-
Restraint: Gently restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.
-
Gavage Needle Insertion: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth. Gently insert the needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance.
-
Substance Administration: Once the needle is in the correct position, slowly depress the syringe plunger to administer the this compound solution.
-
Post-Administration Monitoring: Carefully remove the gavage needle and return the mouse to its cage. Monitor the animal for any signs of distress, such as labored breathing, for at least 10-15 minutes.
Topical Administration in Mice
This protocol is suitable for evaluating the efficacy of this compound formulations on cutaneous lesions.
Materials:
-
This compound topical formulation (e.g., 10% gel or cream)
-
Cotton swabs or applicators
-
Clippers (optional)
-
70% Ethanol
Procedure:
-
Lesion Preparation: If necessary, gently shave the area around the lesion to ensure direct contact of the formulation with the skin. Cleanse the lesion and surrounding area with a sterile saline solution and allow it to dry.
-
Formulation Application: Using a cotton swab or a gloved finger, apply a generous layer of the this compound formulation to completely cover the lesion.
-
Treatment Schedule: Applications are typically performed once or twice daily for a specified treatment period (e.g., 10-30 days).
-
Monitoring: Observe the animal for any signs of local irritation or adverse reactions at the application site. Measure lesion size regularly to assess treatment efficacy.
Intramuscular (IM) Injection in Hamsters/Mice
This route is often used to achieve systemic circulation of this compound, mimicking clinical use for visceral leishmaniasis.
Materials:
-
Sterile this compound solution for injection
-
Sterile syringe and needle (e.g., 25G or smaller)
-
Animal scale
-
70% Ethanol
Procedure:
-
Animal Preparation: Weigh the animal to calculate the correct dose volume.
-
Injection Site: The preferred site for IM injection in hamsters and mice is the quadriceps muscle of the hind limb.
-
Restraint: Firmly restrain the animal to immobilize the hind limb.
-
Injection: Swab the injection site with 70% ethanol. Insert the needle into the thickest part of the muscle at a 90-degree angle. Aspirate slightly to ensure the needle is not in a blood vessel before slowly injecting the solution.
-
Post-Injection Care: Withdraw the needle and apply gentle pressure to the injection site if any bleeding occurs. Monitor the animal for any signs of pain, swelling, or lameness. Rotate injection sites if multiple doses are required.
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for evaluating this compound efficacy and the factors influencing its oral bioavailability.
References
- 1. Interest in this compound for the treatment of visceral leishmaniasis (kala-azar) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of this compound against Leishmania amazonensis: Direct correlation between susceptibility in vitro and the treatment outcome in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of in vitro absorption, distribution, metabolism, and excretion and in vivo pharmacokinetics of this compound: Influence on oral bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioanalytical method development, pharmacokinetics, and toxicity studies of this compound and this compound loaded in albumin microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography for Paromomycin Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paromomycin is an aminoglycoside antibiotic used in the treatment of various parasitic and bacterial infections. Accurate quantification of this compound in different matrices is crucial for pharmaceutical quality control, pharmacokinetic studies, and clinical monitoring. High-Performance Liquid Chromatography (HPLC) offers a versatile and robust platform for the analysis of this compound. However, as this compound lacks a significant UV-absorbing chromophore, direct UV detection is challenging, necessitating alternative detection methods or derivatization.[1][2][3] This application note provides detailed protocols for the quantification of this compound using various HPLC techniques, including Evaporative Light Scattering Detection (ELSD), Tandem Mass Spectrometry (MS/MS), and High-Performance Anion-Exchange Chromatography with Integrated Pulsed Amperometric Detection (HPAE-IPAD).
Chromatographic Methods and Quantitative Data
A summary of various validated HPLC methods for this compound quantification is presented below. These methods are suitable for different applications, from the analysis of bulk pharmaceutical ingredients to the determination of the drug in biological matrices.
| Method | Column | Mobile Phase | Detector | Linearity Range | LLOQ | Application |
| HPLC-ELSD [1][4] | GRACE Alltima C18 (250mm×4.6mm, 5 µm) | 0.2 M Trifluoroacetic acid in water:acetonitrile (96:4, v/v) | ELSD | 0.2 - 0.7 mg/mL | Not Specified | Bulk Drug Substance & Impurities |
| UPLC-MS/MS | Acquity UPLC HSS T3 (150 mm x 2.1 mm, 1.8 µm) | 5 mM Heptafluorobutyric acid in water:acetonitrile (7:3, v/v) | Triple Quadrupole MS | 5 - 1000 ng/mL | 5 ng/mL | Human Plasma |
| UHPLC-MS/MS | C18 analytical column | Isocratic heptafluorobutyric acid ion-pair separation | Triple Quadrupole MS | 5 - 1000 ng/mL | 5 ng/mL | Human Skin Tissue |
| HPAE-IPAD | CarboPac PA1 (4 x 250 mm) | 1.8 mM Potassium Hydroxide | Integrated Pulsed Amperometric Detector | Not Specified | 0.10 µM | Bulk Pharmaceutical Formulation |
Experimental Protocols
Method 1: HPLC with Evaporative Light Scattering Detection (HPLC-ELSD) for Bulk this compound Sulfate
This method is suitable for the quantification of this compound and the detection of impurities in bulk drug substances.
1. Materials and Reagents:
-
This compound Sulfate Reference Standard (RS)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Deionized water
2. Chromatographic Conditions:
-
Column: GRACE Alltima C18 (250mm×4.6mm, 5 µm)
-
Mobile Phase: A mixture of 0.2 M trifluoroacetic acid in water and acetonitrile (96:4, v/v)
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 30°C
-
Detector: Evaporative Light Scattering Detector (ELSD)
3. Standard and Sample Preparation:
-
Standard Solutions: Prepare a series of standard solutions of this compound RS in water at concentrations of 0.2, 0.5, and 0.7 mg/mL.
-
Sample Solutions: Accurately weigh and dissolve the this compound sulfate sample in water to achieve a concentration within the calibration range. It is important to use water as the solvent, as dissolving this compound in the mobile phase can lead to instability and the appearance of new impurities.
4. Analysis:
-
Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Construct a calibration curve by plotting the logarithm of the peak area against the logarithm of the concentration of the this compound RS. The correlation coefficient should be no less than 0.99.
-
Calculate the concentration of this compound in the commercial samples using the regression equation obtained from the calibration curve.
Method 2: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for this compound in Human Plasma
This highly sensitive method is ideal for pharmacokinetic studies requiring the quantification of this compound in human plasma.
1. Materials and Reagents:
-
This compound Sulfate Reference Standard
-
Deuterated this compound (Internal Standard, IS)
-
Trichloroacetic acid (TCA) solution (20%)
-
Heptafluorobutyric acid (HFBA)
-
Acetonitrile (UPLC-MS grade)
-
Methanol (UPLC-MS grade)
-
Formic acid
-
Deionized water
-
Human K2EDTA plasma
2. Chromatographic and Mass Spectrometric Conditions:
-
Column: Acquity UPLC HSS T3 (150 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase: Isocratic elution with 5 mM HFBA in a water:acetonitrile (7:3, v/v) mixture.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer with a turbo ionspray interface operating in positive ion mode.
-
MRM Transitions:
-
This compound: m/z 616.6 → 163.1
-
Deuterated this compound (IS): m/z 621.6 → 165.1
-
3. Standard and Sample Preparation:
-
Stock Solutions: Prepare stock solutions of this compound (0.1 mg/mL) and the internal standard (1 mg/mL) in water.
-
Calibration and QC Samples: Prepare calibration standards (5-1000 ng/mL) and quality control (QC) samples by spiking blank human plasma with appropriate working solutions.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibration standard, QC, or unknown), add the internal standard.
-
Add 40 µL of 20% trichloroacetic acid to precipitate proteins.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant for injection into the UPLC-MS/MS system.
-
4. Data Analysis:
-
Quantify this compound using the peak area ratio of the analyte to the internal standard.
-
The method should be validated for linearity, accuracy, precision, recovery, and matrix effect according to regulatory guidelines.
Experimental Workflow and Diagrams
The following diagrams illustrate the logical workflow for the quantification of this compound using HPLC.
Caption: General workflow for this compound quantification by HPLC.
Caption: Comparison of sample preparation protocols.
References
Application Notes and Protocols for Paromomycin Stability and Storage in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the stability and recommended storage conditions for paromomycin sulfate for research use. The information is compiled from manufacturer datasheets, peer-reviewed literature, and regulatory documents to ensure accuracy and relevance for laboratory applications.
This compound: General Information
This compound is an aminoglycoside antibiotic produced by Streptomyces rimosus var. paromomycinus.[1] It is a broad-spectrum antibiotic effective against a range of Gram-positive and Gram-negative bacteria, as well as some protozoa and cestodes.[2][3] Its mechanism of action involves the inhibition of protein synthesis by binding to the 16S ribosomal RNA of susceptible organisms.[4][5] In research, it is crucial to maintain the integrity and activity of this compound through appropriate storage and handling.
Storage Conditions for this compound Sulfate Powder
Proper storage of the lyophilized powder is critical for maintaining its long-term stability and potency.
Key Recommendations:
-
Temperature: Store the solid powder at either room temperature (20°C to 25°C; 68°F to 77°F) or under refrigeration (2°C to 8°C).
-
Moisture: this compound sulfate is very hygroscopic. It is essential to protect it from moisture by storing it in a tightly sealed container. Exposure to a humid atmosphere can lead to gradual degradation, a process that is accelerated at higher temperatures.
-
Light: Protect the compound from light.
-
Container: Store in the original, tightly sealed container, which may be glass or polypropylene.
Stability and Storage of this compound Solutions
The stability of this compound in solution is dependent on the solvent, concentration, temperature, and pH.
Aqueous Stock Solutions
For many research applications, concentrated stock solutions are prepared in water.
-
Short-Term Storage: There are conflicting reports on the short-term stability of aqueous solutions at refrigerated or ambient temperatures. One supplier suggests that aqueous solutions should not be stored for more than one day. However, another source indicates that a 50 mg/mL solution in water is stable for up to 5 days at 37°C. Given this discrepancy, it is advisable to prepare fresh solutions or limit storage at 2-8°C to a few days.
-
Long-Term Storage: For long-term storage, it is recommended to aliquot stock solutions and freeze them. To prevent degradation from repeated freeze-thaw cycles, use aliquots only once.
Solution Stability Data
The following tables summarize the available quantitative data on the stability of this compound in various forms and conditions.
Table 1: Stability of this compound Stock Solutions
| Solvent | Concentration | Storage Temperature | Duration | Stability Notes |
| Water | Not Specified | -80°C | 6 months | Aliquot to avoid freeze-thaw cycles. |
| Water | Not Specified | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles. |
| Water | 50 mg/mL | 37°C | 5 days | Stable. |
| PBS (pH 7.2) | ~10 mg/mL (solubility limit) | Not Specified | ≤ 1 day | Recommended maximum storage duration. |
| Water | Not Specified | Room Temperature | 8 hours | Stable. |
| 0.2M TFA water-acetonitrile (80:20) | Not Specified | Room Temperature | Not Stable | An impurity was observed to form. |
Table 2: Thermal Stability of Solid this compound Sulfate
| Temperature | Duration | Outcome |
| 100°C | 24 hours | Stable |
| 110°C | 24 hours | Stable |
| 120°C | 24 hours | Stable |
| 130°C | 24 hours | Degradation observed, with an approximate 30% loss of biological activity. |
Table 3: Stability in Biological Matrices (for UHPLC-MS/MS analysis)
| Matrix | Storage Condition | Duration | Stability Notes |
| Human Skin Tissue Homogenates | -70°C | 19 days | Stable |
| Digestion Solution | -20°C | 271 days | Stable |
| Final Extracts | 2-8°C | 23 days | Stable |
| Not Specified | 3 Freeze/Thaw Cycles | Not Specified | Stable |
Experimental Protocols
Detailed methodologies are essential for assessing the stability of this compound in a research setting. Below are protocols derived from cited literature.
Protocol: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution for use in cell culture or other assays.
-
Aseptic Technique: Perform all steps in a laminar flow hood using sterile technique to prevent microbial contamination.
-
Weighing: Accurately weigh the desired amount of this compound sulfate powder.
-
Solubilization: Dissolve the powder in a suitable sterile solvent, such as sterile, nuclease-free water or phosphate-buffered saline (PBS). This compound sulfate is freely soluble in water.
-
Concentration: A common stock solution concentration is 10-50 mg/mL.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile cryovials. Store these aliquots at -20°C for up to one month or at -80°C for up to six months.
Protocol: Stability Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol provides a framework for a stability-indicating HPLC method, based on a published study that used pre-column derivatization.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water) at a known concentration.
-
Expose aliquots of the solution to the stress conditions to be tested (e.g., heat, acid, base, light, oxidation).
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis (e.g., within the 25-200 ng/mL range).
-
-
Pre-Column Derivatization:
-
Since this compound lacks a strong UV chromophore, derivatization is required for UV or fluorescence detection.
-
Mix the sample with a derivatizing agent such as 9-fluorenylmethyl chloroformate (FMOC-Cl) in a suitable buffer (e.g., borate buffer) and allow the reaction to proceed.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., phosphate or acetate buffer).
-
Flow Rate: ~1.0 mL/min.
-
Detection: Fluorescence detector set to the appropriate excitation and emission wavelengths for the FMOC derivative.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Integrate the peak area of the this compound derivative.
-
Compare the peak area of the stressed samples to that of an unstressed control sample (time zero) to determine the percentage of degradation.
-
Monitor the chromatogram for the appearance of new peaks, which would indicate degradation products.
-
Protocol: Microbiological Assay for Biological Activity
This assay determines the potency of this compound by measuring its ability to inhibit the growth of a susceptible microorganism. It is particularly useful for confirming that the compound remains biologically active after exposure to stress conditions.
-
Materials:
-
Test Organism: A susceptible bacterial strain (e.g., Bacillus subtilis or Staphylococcus epidermidis).
-
Culture Medium: Appropriate agar medium (e.g., Mueller-Hinton agar).
-
This compound Standard: A reference standard of known potency.
-
Samples: this compound samples that have been exposed to stress conditions.
-
-
Assay Procedure (Cylinder-Plate Method):
-
Prepare agar plates seeded with the test organism.
-
Create a standard curve by diluting the this compound reference standard to a range of known concentrations.
-
Prepare dilutions of the stressed samples.
-
Apply a fixed volume of each standard and sample dilution to separate sterile cylinders (or wells cut into the agar).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
-
Data Analysis:
-
Measure the diameter of the zone of inhibition around each cylinder.
-
Plot the zone diameter versus the logarithm of the concentration for the standards to generate a standard curve.
-
Use the standard curve to determine the active concentration of this compound in the stressed samples.
-
Calculate the percentage of remaining biological activity compared to the unstressed control.
-
Diagrams and Workflows
Signaling Pathway and Experimental Workflows
The following diagrams illustrate key concepts and processes related to the use and analysis of this compound.
Caption: Recommended storage conditions for solid this compound sulfate.
Caption: A logical workflow for conducting a this compound stability study.
Caption: Simplified diagram of this compound's mechanism of action.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Paromomycin Resistance in Leishmania Parasites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments on paromomycin (PMM) resistance in Leishmania parasites.
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of this compound resistance in Leishmania?
A1: this compound resistance in Leishmania is a multifactorial phenomenon. The primary mechanisms identified include:
-
Reduced Drug Accumulation: Resistant parasites often exhibit decreased intracellular concentrations of this compound. This can be due to a reduction in the initial binding of the drug to the parasite's surface or alterations in the cell membrane's fluidity that impair drug uptake.[1][2][3][4]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as MDR1 and MRPA, has been observed in this compound-resistant Leishmania.[2] These transporters actively pump the drug out of the cell.
-
Vesicular Sequestration: Resistant parasites may sequester this compound within intracellular vesicles, preventing the drug from reaching its target.
-
Alterations in Ribosomal Function: While direct mutations in the ribosomal RNA gene have not been consistently found, resistant strains show upregulation of ribosomal proteins, suggesting a compensatory mechanism to overcome the inhibition of protein synthesis by this compound.
-
Enhanced Stress Response: this compound-resistant parasites can exhibit increased tolerance to host defense mechanisms, such as nitrosative stress.
-
Genomic Alterations: Studies have identified single nucleotide polymorphisms (SNPs), insertions/deletions (Indels), and gene copy number variations (CNVs) in genes associated with transcription, translation, virulence, and signaling pathways in resistant parasites.
Q2: Is this compound resistance in Leishmania stable?
A2: Yes, studies have shown that experimentally induced this compound resistance in Leishmania donovani promastigotes can be stable even in the absence of the drug in the culture medium. The resistance has also been observed to be stable in amastigotes after passage in mice.
Q3: Does resistance to this compound confer cross-resistance to other anti-leishmanial drugs?
A3: Generally, this compound resistance does not seem to confer cross-resistance to other commonly used anti-leishmanial drugs. This compound-resistant Leishmania donovani have been found to remain sensitive to pentavalent antimony, pentamidine, amphotericin B, and miltefosine.
Q4: What is the role of the parasite's life cycle stage in this compound susceptibility?
A4: The amastigote stage of the parasite, which resides within host macrophages, is the more relevant stage for determining clinical efficacy. Interestingly, resistance to this compound can be stage-specific. It is possible to select for resistance in the amastigote stage while the promastigote stage remains susceptible. This highlights the importance of evaluating drug susceptibility in intracellular amastigotes.
Q5: Are there any known strategies to overcome or reverse this compound resistance?
A5: Yes, several strategies are being explored:
-
Combination Therapy: Combining this compound with other anti-leishmanial drugs, such as miltefosine, has been shown to delay the development of resistance. Liposomal formulations of this compound with agents like stearylamine have also demonstrated synergistic effects.
-
Use of ABC Transporter Inhibitors: Compounds like verapamil and amlodipine, which are known to inhibit ABC transporters, can increase the susceptibility of this compound-resistant Leishmania to the drug.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High IC50 values for this compound in our Leishmania strain, suggesting resistance. | 1. Reduced drug accumulation. 2. Increased drug efflux via ABC transporters. 3. Alterations in the parasite's genome or gene expression. | 1. Perform a drug uptake assay to measure intracellular this compound levels. 2. Quantify the expression of ABC transporter genes (e.g., MDR1, MRPA) using qPCR. 3. Consider whole-genome or transcriptome sequencing to identify mutations or changes in gene expression. |
| Our this compound-resistant promastigotes lose their resistant phenotype after a few passages without the drug. | The resistance mechanism may be unstable or rely on transient adaptive responses. | Maintain a low level of this compound in the culture medium to sustain the selective pressure. |
| We observe this compound resistance in amastigotes but not in promastigotes. | Resistance is stage-specific, which is a known phenomenon. | Focus your experiments and susceptibility testing on the intracellular amastigote stage, as this is more clinically relevant. |
| Difficulty in selecting for high-level this compound resistance in vitro. | Leishmania may have a lower propensity to develop high-level resistance to this compound compared to other drugs. | Use a stepwise increase in drug pressure over a prolonged period. Cloning of the resistant population at intermediate steps may help in selecting for more resistant parasites. |
| Inconsistent results in our in vitro this compound susceptibility assays. | 1. Variation in parasite density. 2. Inconsistent drug exposure time. 3. Issues with the viability assay. | 1. Ensure a consistent starting parasite density for each experiment. 2. Standardize the incubation time with the drug. 3. Validate your viability assay (e.g., MTT) with appropriate positive and negative controls. |
Quantitative Data Summary
Table 1: In Vitro Susceptibility of Leishmania donovani to this compound
| Parasite Stage | Strain | IC50 / ED50 (µM) | Reference |
| Promastigote | Wild-Type | ~48 | |
| Promastigote | This compound-Resistant (PRr) | ~145 (3-fold resistance) | |
| Promastigote | Field Isolates (Mean ± SEM) | 29.8 ± 2.5 | |
| Amastigote | Field Isolates (Mean ± SEM) | 3.9 ± 0.3 |
Table 2: Effect of Combination Therapy on Leishmania Parasite Burden
| Treatment | Organ | Parasite Burden Reduction (%) | Reference |
| PC-SA Liposomes + this compound (single dose) | Liver | 94 | |
| PC-SA Liposomes + this compound (single dose) | Spleen | 98 | |
| PC-SA Liposomes + this compound (single dose) | Bone Marrow | 88 | |
| Free this compound (single dose) | Liver | 29 | |
| Free this compound (single dose) | Spleen | 31 | |
| Free this compound (single dose) | Bone Marrow | 12 |
Key Experimental Protocols
1. In Vitro this compound Susceptibility Assay for Promastigotes (MTT Assay)
-
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against Leishmania promastigotes.
-
Methodology:
-
Culture Leishmania promastigotes to the late logarithmic phase.
-
Seed 2 x 10^6 parasites per well in a 96-well plate in M199 medium.
-
Prepare serial dilutions of this compound sulfate and add to the wells. Include drug-free wells as a control.
-
Incubate the plates for 72 hours at 26°C.
-
Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO or acidified SDS) to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of parasite survival against the drug concentration using a sigmoidal regression model.
-
2. Development of this compound-Resistant Leishmania Strain
-
Objective: To generate a this compound-resistant Leishmania line for experimental studies.
-
Methodology:
-
Initiate a culture of wild-type Leishmania promastigotes.
-
Expose the parasites to a sub-lethal concentration of this compound.
-
Once the parasites adapt and resume normal growth, perform serial passages with gradually increasing concentrations of the drug.
-
After achieving growth in the desired final concentration of this compound, clone the resistant parasites by plating on semi-solid M199-agar plates containing the drug.
-
Pick a single colony and expand it in liquid culture with the selective drug pressure to ensure a clonal population.
-
3. Drug Uptake Assay
-
Objective: To measure the intracellular accumulation of this compound.
-
Methodology:
-
Harvest log-phase promastigotes and wash them with a suitable buffer (e.g., PBS).
-
Resuspend the parasites at a defined density.
-
Add a known concentration of this compound (e.g., 100 µM) and incubate at 25°C for a specific time course (e.g., up to 4 hours).
-
At each time point, take an aliquot of the cell suspension and centrifuge to pellet the parasites.
-
Wash the parasite pellet multiple times with cold buffer to remove extracellular drug.
-
Lyse the parasites to release the intracellular content.
-
Quantify the intracellular this compound concentration using a suitable method, such as a sensitive HPLC assay.
-
Visualizations
Caption: Key mechanisms of this compound resistance in Leishmania.
Caption: Troubleshooting workflow for investigating this compound resistance.
References
- 1. This compound: uptake and resistance in Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidation of cellular mechanisms involved in experimental this compound resistance in Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. This compound: uptake and resistance in Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing Paromomycin cytotoxicity in cell culture experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered during in vitro experiments involving Paromomycin.
Troubleshooting Guide
This guide provides solutions to common problems associated with this compound cytotoxicity in cell culture.
| Problem | Possible Cause | Recommended Solution |
| High levels of cell death observed even at low this compound concentrations. | High Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. | Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. This will help identify a suitable working concentration. |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., water, PBS) might have impurities or an inappropriate pH. | Ensure the solvent is of high purity (cell culture grade) and the final pH of the medium is within the optimal range for your cells. Always run a vehicle-only control. | |
| Incorrect this compound Concentration: Errors in calculation or dilution can lead to a higher than intended concentration. | Double-check all calculations and ensure accurate dilution of the stock solution. It is advisable to verify the concentration of the stock solution if possible. | |
| Inconsistent results in cell viability assays between experiments. | Variable Cell Seeding Density: Inconsistent cell numbers across wells can lead to variability in viability assay readouts. | Ensure a homogenous single-cell suspension before seeding and maintain consistent seeding density across all experiments. |
| Cell Passage Number: Primary cells and even continuous cell lines can change their characteristics with increasing passage number, affecting their sensitivity to drugs. | Use cells within a narrow passage number range for all experiments to ensure consistency. | |
| Contamination: Mycoplasma or other microbial contamination can affect cell health and their response to cytotoxic agents. | Regularly test your cell cultures for contamination. | |
| Unexpected morphological changes in cells not consistent with apoptosis. | Off-target Effects: this compound may have off-target effects specific to your cell type, leading to changes in cell morphology, adhesion, or differentiation. | Carefully observe and document morphological changes. Consider using alternative cytotoxicity assays that measure different cellular parameters (e.g., membrane integrity via LDH assay vs. metabolic activity via MTT). |
| High Concentration Effects: At very high concentrations, the mechanism of cell death might shift from apoptosis to necrosis, resulting in different morphological characteristics. | Re-evaluate the dose-response curve and consider using concentrations closer to the IC50 for mechanistic studies. | |
| High background signal or low dynamic range in cytotoxicity assay. | Assay Interference: this compound might interfere with the assay chemistry (e.g., reducing MTT reagent). | Run appropriate controls, including a "no-cell" control with this compound to check for direct chemical interference with the assay reagents. |
| Suboptimal Cell Number: Too few or too many cells can lead to a poor signal-to-noise ratio. | Optimize the cell seeding density for your specific cell line and assay format.[1] |
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the primary mechanism of this compound-induced cytotoxicity in mammalian cells?
A1: While this compound is known for its inhibitory effect on bacterial and parasitic protein synthesis by binding to ribosomal RNA, its cytotoxicity in mammalian cells is thought to be multifactorial.[2][3] Key mechanisms include the induction of reactive oxygen species (ROS), leading to oxidative stress, activation of the c-Jun N-terminal kinase (JNK) signaling pathway, and subsequent initiation of apoptosis through caspase activation.[4][5] It can also affect mitochondrial protein synthesis and function.
Q2: How can I determine the appropriate concentration of this compound for my experiments?
A2: The optimal concentration is cell-type dependent. It is crucial to perform a dose-response study (kill curve) to determine the IC50 value for your specific cell line. This involves treating cells with a range of this compound concentrations and measuring cell viability after a defined incubation period (e.g., 24, 48, or 72 hours).
Reducing Cytotoxicity
Q3: Are there any supplements I can add to my cell culture medium to reduce this compound's cytotoxicity?
A3: Yes, several strategies can be employed:
-
Antioxidants: Co-treatment with antioxidants like N-acetylcysteine (NAC) can help mitigate cytotoxicity by scavenging the reactive oxygen species (ROS) induced by this compound. It is important to first determine the optimal, non-toxic concentration of the antioxidant for your cells.
-
Serum-Free Media Supplements: Using defined, serum-free media or reducing the serum concentration can sometimes reduce the cytotoxicity of certain drugs. Supplements like Insulin-Transferrin-Selenium (ITS) can help maintain cell health in low-serum or serum-free conditions. However, the effect is drug and cell-type specific and requires empirical validation.
Q4: Can modifying the experimental conditions reduce cytotoxicity?
A4: Yes, consider the following optimizations:
-
Exposure Time: Reducing the duration of this compound exposure can minimize toxicity while still achieving the desired experimental effect. A time-course experiment can help determine the optimal exposure time.
-
Cell Density: Optimizing the cell seeding density can influence the cellular response to a cytotoxic agent. Ensure consistent cell density across experiments.
-
Recovery Period: Providing a recovery period in a drug-free medium after a shorter exposure time may allow cells to repair damage and reduce overall cell death.
Experimental Design
Q5: Should I use serum-free medium when assessing this compound cytotoxicity?
A5: The presence or absence of serum can significantly impact the apparent cytotoxicity of a compound. Serum proteins can bind to the drug, reducing its effective concentration. Conversely, growth factors in serum might protect cells from drug-induced damage. For initial cytotoxicity screening, using a reduced-serum or serum-free medium can provide a more accurate measure of the compound's intrinsic activity. However, the choice of medium should ultimately reflect the intended application of the research.
Q6: What are the best positive and negative controls for a this compound cytotoxicity experiment?
A6:
-
Negative Controls:
-
Untreated Cells: Cells cultured in the same medium without this compound.
-
Vehicle Control: Cells treated with the same solvent used to dissolve this compound at the highest concentration used in the experiment.
-
-
Positive Control: A well-characterized cytotoxic agent known to induce cell death in your cell line (e.g., staurosporine for apoptosis, or a high concentration of a relevant cytotoxic drug).
Data Presentation
Table 1: this compound IC50 Values in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Exposure Time (h) | Assay | Reference |
| Macrophages (murine) | Macrophage | ~962.4 | 48 | MTT | |
| Macrophages (murine) | Macrophage | ~536.6 | 72 | MTT | |
| MDCK | Madin-Darby Canine Kidney | >1184 mg/L (~1925 µM) | Not Specified | Chemiluminescence | |
| Vero | Monkey Kidney Epithelial | >7 mg/mL (~11380 µM) | Not Specified | MTT | |
| Caco-2 | Human Colorectal Adenocarcinoma | Varies | Varies | Varies | |
| Leishmania donovani (promastigotes) | Protozoan parasite | ~200 | Not Specified | Growth Inhibition | |
| Leishmania donovani (amastigotes) | Protozoan parasite | Varies (e.g., 32-195) | Not Specified | Varies |
Note: IC50 values can vary significantly based on the specific experimental conditions, including the assay used, cell passage number, and medium composition. The data for Caco-2 cells is qualitative as specific IC50 values for this compound were not found in the search results.
Experimental Protocols
Protocol 1: Determining this compound IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a chosen adherent mammalian cell line.
Materials:
-
Adherent mammalian cell line of interest
-
Complete cell culture medium
-
This compound sulfate
-
Sterile, cell culture grade water or PBS for dissolving this compound
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in sterile water or PBS.
-
Perform serial dilutions of this compound in complete medium to achieve a range of concentrations (e.g., 0, 10, 50, 100, 250, 500, 1000, 2000 µM).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different this compound concentrations. Include vehicle-only controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Assessing Mitigation of this compound Cytotoxicity with N-acetylcysteine (NAC)
This protocol is designed to evaluate the protective effect of NAC against this compound-induced cytotoxicity.
Materials:
-
Same as Protocol 1
-
N-acetylcysteine (NAC)
Procedure:
-
Determine Optimal NAC Concentration:
-
First, perform a dose-response experiment with NAC alone to determine the highest non-toxic concentration for your cell line.
-
-
Cell Seeding and Treatment:
-
Seed cells as described in Protocol 1.
-
Prepare media containing the serial dilutions of this compound as in Protocol 1. For each this compound concentration, prepare two sets of media: one with this compound alone and one with this compound plus the pre-determined optimal non-toxic concentration of NAC.
-
Include controls for vehicle, NAC alone, and this compound alone.
-
Treat the cells with the respective media and incubate for the desired exposure time.
-
-
MTT Assay and Data Analysis:
-
Perform the MTT assay as described in Protocol 1.
-
Calculate and compare the IC50 values of this compound in the presence and absence of NAC. An increase in the IC50 value in the presence of NAC indicates a mitigating effect.
-
Visualizations
References
- 1. Drug Targeting to Macrophages With Solid Lipid Nanoparticles Harboring this compound: an In Vitro Evaluation Against L. major and L. tropica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Two distinct cytolytic mechanisms of macrophages and monocytes activated by phorbol myristate acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the relative cytotoxic effects of anticancer agents in serum-supplemented versus serum-free media using a tetrazolium colorimetric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Optimizing Paromomycin concentration for selection experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Paromomycin concentration in selection experiments. Find troubleshooting guidance, frequently asked questions, and detailed protocols to ensure the success of your stable cell line generation or plant transformation projects.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to determine the optimal this compound concentration for each experiment? A1: The sensitivity to a selection antibiotic like this compound varies significantly among different cell lines and organisms.[1][2] A concentration that is effective for one cell type may be too low to eliminate non-transfected cells or too high, causing toxicity in transfected cells, in another. Therefore, it is essential to perform a dose-response experiment, commonly known as a kill curve, for every new cell line or when using a new batch of antibiotic to determine the minimum concentration that effectively kills all non-resistant cells over a specific period.[3]
Q2: What is a "kill curve" and what does it establish? A2: A kill curve is a dose-response experiment where cells are exposed to increasing concentrations of a selection antibiotic to identify the minimum concentration required to kill all cells within a defined timeframe (typically 7-14 days). This optimal concentration is then used in subsequent selection experiments to ensure that only cells that have successfully integrated the resistance gene survive.
Q3: My cells are dying even at the lowest this compound concentration I've tested. What should I do? A3: If all cells, including presumed transfectants, are dying, it indicates that your cell line is likely highly sensitive to this compound. The initial concentration range tested was probably too high. You should perform a new kill curve starting with a much lower concentration range. For example, if your initial range was 100-1000 µg/mL, a new experiment with a range of 10-200 µg/mL or even lower might be necessary to find a viable selection concentration.
Q4: Can I use this compound for plant selection? How does it compare to Kanamycin? A4: Yes, this compound is an effective selection agent for plants harboring the neomycin phosphotransferase II (nptII) transgene. In some cases, particularly with transgenic lines where nptII expression is weak, this compound can be a less harsh and more effective selection agent than Kanamycin. It tends to stall the growth of sensitive seedlings rather than killing them, which can help prevent the loss of weakly expressing transgenic plants (false negatives).
Q5: My antibiotic-resistant clones do not express my gene of interest. What went wrong? A5: There are several potential causes for this issue. The detection method for your protein of interest may not be sensitive enough for the expression levels in your clones. It is also possible that the expression of your gene product is toxic to the cells, preventing the growth of high-expressing clones. In such cases, consider using a more sensitive detection method like a western blot or employing an inducible expression system.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No cell death observed at any concentration. | The cell line may be naturally resistant to this compound, or the antibiotic may have degraded. | Verify the antibiotic's expiration date and storage conditions. Test a higher concentration range. If resistance persists, consider a different selection antibiotic. |
| All cells die, even at the lowest concentration. | The cell line is highly sensitive to this compound. | Perform a new kill curve with a significantly lower and broader range of concentrations. |
| High background of non-transfected cells surviving. | The this compound concentration is too low. Cell density was too high, leading to contact inhibition and reduced antibiotic effectiveness. | Increase the this compound concentration based on kill curve data. Ensure you are plating cells at an appropriate density (~50% confluency) before adding the antibiotic. |
| Low yield of resistant colonies. | The this compound concentration is too high. The transfection efficiency was low. The gene of interest is toxic to the cells. | Titrate down the antibiotic concentration. Optimize your transfection protocol. Consider using an inducible vector system if toxicity is suspected. |
| Resistant clones lose expression over time. | The integrated transgene has been silenced. The cell population is being overtaken by low-expressing cells. | Maintain a low-level of this compound in the culture medium to ensure continuous selection pressure. Re-clone the stable cell line to isolate high-expressing cells. |
Quantitative Data: Recommended Concentration Ranges
The optimal concentration of a selection antibiotic is highly dependent on the cell type. The following table provides general starting ranges for kill curve experiments.
| Antibiotic | Organism/Cell Type | Typical Concentration Range | Citation(s) |
| This compound Sulfate | Mammalian Cells | 100 - 1000 µg/mL | |
| This compound | Arabidopsis thaliana | 30 µM | |
| This compound | Wheat (Triticum aestivum) | 10 - 30 mg/L | |
| G418 (Geneticin®) | Mammalian Cells | 200 - 800 µg/mL | |
| Puromycin | Mammalian Cells | 1 - 10 µg/mL | |
| Hygromycin B | Mammalian Cells | 100 - 1000 µg/mL |
Note: The concentrations listed are for guidance only. It is imperative to perform a kill curve for your specific cell line and experimental conditions.
Experimental Protocols
Protocol: Performing a this compound Kill Curve (Mammalian Cells)
This protocol outlines the steps to determine the optimal concentration of this compound for selecting stable mammalian cell lines.
Materials:
-
Healthy, actively dividing cells of your target line
-
Complete cell culture medium
-
This compound sulfate stock solution
-
24-well or 96-well tissue culture plates
-
Trypsin or cell scraper for adherent cells
Procedure:
-
Cell Plating:
-
For adherent cells, seed the wells so they are approximately 50% confluent on the day of treatment.
-
For suspension cells, seed at a density of 2.5 – 4.5 x 10⁵ cells/mL.
-
Incubate overnight at 37°C to allow cells to attach and adjust.
-
-
Antibiotic Addition:
-
Prepare a series of dilutions of this compound in complete culture medium. A suggested range for initial testing is 0, 100, 200, 400, 600, 800, and 1000 µg/mL.
-
Remove the old medium from the cells and replace it with the medium containing the different this compound concentrations. Be sure to include a "no antibiotic" control well. It is recommended to set up each concentration in triplicate.
-
-
Incubation and Observation:
-
Incubate the cells at 37°C.
-
Observe the cells daily under a microscope to monitor for signs of cell death (e.g., rounding, detachment, lysis).
-
Replace the selective medium every 2-3 days.
-
-
Determining Optimal Concentration:
-
Continue the culture for 7 to 14 days. The duration may vary depending on the division rate of the cell line.
-
After the incubation period, determine cell viability using a method such as an MTT assay or by trypan blue exclusion counting.
-
The optimal concentration is the lowest concentration of this compound that results in complete cell death of the non-transfected parental cell line.
-
Visualizations
References
Troubleshooting inconsistent results with Paromomycin treatment
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Paromomycin in experimental settings and to troubleshoot common issues that may lead to inconsistent results.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with this compound.
Question: Why am I observing high variability in my this compound IC50 values between experiments?
Answer:
High variability in the 50% inhibitory concentration (IC50) of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Inconsistent Cell/Parasite Health and Density: Ensure that your cells or parasites are in the exponential growth phase and that the initial seeding density is consistent across all experiments. Using unhealthy or variable numbers of cells will lead to unreliable results.
-
This compound Stock Solution Instability: this compound in aqueous solutions is not recommended to be stored for more than one day.[1] Prepare fresh dilutions from a properly stored stock solution for each experiment. Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.[2]
-
Assay Incubation Time: The cytotoxic or inhibitory effect of this compound may be time-dependent. It is crucial to optimize and maintain a consistent incubation time with the drug in all your assays.
-
Pipetting Errors and Incomplete Mixing: Ensure your pipettes are calibrated regularly and use fresh tips for each replicate. After adding this compound, ensure gentle but thorough mixing to achieve a uniform concentration in the wells.
-
Edge Effects in Microplates: The outer wells of a microplate are prone to evaporation, which can concentrate the drug and affect results. It is best practice to fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium and not use them for experimental data.
Question: My this compound treatment shows reduced or no effect on my target organism. What could be the cause?
Answer:
A lack of efficacy can be due to several factors, ranging from the quality of the compound to the biological characteristics of your experimental model.
-
Compound Quality and Purity: Verify the identity and purity of your this compound. Impurities or degradation can significantly reduce its activity.[3] Consider obtaining a new lot of the compound or verifying its purity via analytical methods like HPLC.
-
Development of Resistance: Your cell line or parasite strain may have developed resistance to this compound. Mechanisms of resistance in Leishmania, for example, include altered membrane fluidity, decreased intracellular drug accumulation, and increased expression of ATP-binding cassette (ABC) transporters.[4][5] To investigate this, you can perform a dose-response curve and compare the IC50 value to that of a known sensitive strain.
-
Drug Inactivation by Media Components: Components in your culture medium could potentially interact with and inactivate this compound. While this compound does not exhibit significant binding to serum proteins, other media components could play a role. Consider testing the drug's efficacy in different types of culture media.
-
Incorrect pH of the Culture Medium: The activity of aminoglycoside antibiotics can be influenced by pH. Studies on this compound production suggest that its activity is optimal within a specific pH range. Ensure that the pH of your culture medium is consistent and optimal for your specific assay.
-
Sub-optimal Incubation Temperature: Temperature can affect both the stability of the drug and the metabolic rate of the target organism. Ensure your incubator is calibrated and maintains the correct temperature throughout the experiment.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an aminoglycoside antibiotic that inhibits protein synthesis. It binds to the 16S ribosomal RNA (rRNA) of the small ribosomal subunit (30S). This binding interferes with the decoding process, leading to the production of defective proteins and ultimately causing cell death in susceptible organisms.
Diagram of this compound's Mechanism of Action
Caption: this compound's mechanism of action on the bacterial ribosome.
Q2: How should I prepare and store this compound for in vitro experiments?
A2: this compound sulfate is soluble in aqueous buffers like PBS (pH 7.2) at approximately 10 mg/mL. It is recommended to prepare fresh aqueous solutions daily. For longer-term storage, stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: What are the known mechanisms of resistance to this compound?
A3: Resistance to this compound, particularly in parasites like Leishmania, is a multifactorial process. Key mechanisms include:
-
Altered cell membrane fluidity: Changes in the composition of the cell membrane can reduce drug permeability.
-
Decreased intracellular drug accumulation: Resistant parasites often show lower levels of this compound inside the cell.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as MDR1 and MRPA, can actively pump the drug out of the cell.
-
Alterations in ribosomal binding sites: Although less commonly reported in Leishmania compared to bacteria, mutations in the 16S rRNA can prevent this compound from binding to its target.
Diagram of this compound Resistance Mechanisms
Caption: Mechanisms of this compound resistance in a parasite cell.
Q4: Are there any known drug interactions with this compound that I should be aware of in my experiments?
A4: Yes, this compound can interact with other compounds, which may lead to synergistic, additive, or antagonistic effects. For example, in Leishmania species, synergistic effects have been observed when this compound is combined with miltefosine and amphotericin B. When designing experiments with combination therapies, it is crucial to perform preliminary studies to determine the nature of the interaction.
Experimental Protocols
Protocol 1: In Vitro Susceptibility Testing of Leishmania Promastigotes to this compound
-
Preparation of this compound Stock Solution:
-
Weigh out the required amount of this compound sulfate powder.
-
Dissolve in sterile PBS (pH 7.2) to a final concentration of 10 mg/mL.
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
Prepare fresh for each experiment or store aliquots at -80°C for up to 6 months.
-
-
Culturing Leishmania Promastigotes:
-
Culture Leishmania promastigotes in your preferred medium (e.g., M199, Schneider's) supplemented with fetal bovine serum (FBS) at the appropriate temperature (e.g., 25°C).
-
Ensure the parasites are in the mid-logarithmic growth phase before starting the assay.
-
-
Assay Procedure:
-
Adjust the concentration of promastigotes to 1 x 10^6 cells/mL in fresh culture medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well microtiter plate.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the this compound dilutions to the wells, resulting in a final volume of 200 µL and the desired final drug concentrations. Include a drug-free control.
-
Incubate the plate at the appropriate temperature for 72 hours.
-
-
Determination of IC50:
-
After incubation, add a viability reagent (e.g., resazurin, MTT) and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration compared to the drug-free control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Experimental Workflow for Susceptibility Testing
Caption: Workflow for in vitro susceptibility testing.
Data Presentation
Table 1: Factors Influencing this compound Efficacy and Troubleshooting Solutions
| Problem | Potential Cause | Recommended Action |
| High variability in IC50 values | Inconsistent cell/parasite health or density | Use cells in the exponential growth phase and maintain consistent seeding density. |
| This compound stock solution instability | Prepare fresh dilutions for each experiment. Store stock solutions appropriately. | |
| Inconsistent incubation time | Optimize and standardize the drug incubation period. | |
| Reduced or no drug effect | Poor compound quality or purity | Verify the purity of the this compound used. |
| Development of resistance | Test for resistance by comparing IC50 values with a sensitive strain. | |
| Inactivation by media components | Test the drug in different culture media formulations. | |
| Sub-optimal pH or temperature | Ensure the pH of the medium and the incubation temperature are optimal and consistent. |
Table 2: Recommended Storage Conditions for this compound Solutions
| Solution Type | Storage Temperature | Maximum Storage Duration | Reference |
| Aqueous Solution | Room Temperature | Not Recommended | |
| Aqueous Solution | 2-8°C | Not Recommended for more than one day | |
| Stock Solution | -20°C | 1 month | |
| Stock Solution | -80°C | 6 months |
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Impurities | SynZeal [synzeal.com]
- 4. Experimental Selection of this compound Resistance in Leishmania donovani Amastigotes Induces Variable Genomic Polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: uptake and resistance in Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
Paromomycin Stability and Degradation: A Technical Support Center
Welcome to the technical support center for paromomycin. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the degradation pathways of this compound and strategies to ensure its stability throughout the experimental and development lifecycle.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is an aminoglycoside antibiotic used to treat various parasitic infections.[1] Its stability is crucial as degradation can lead to a loss of potency and the formation of potentially harmful impurities, compromising the safety and efficacy of the drug product.
Q2: What are the main degradation pathways for this compound?
This compound is susceptible to degradation through several pathways, including:
-
Hydrolysis: Degradation in the presence of water, which can be catalyzed by acidic or basic conditions.
-
Oxidation: Degradation due to reaction with oxygen or other oxidizing agents.
-
Photodegradation: Degradation upon exposure to light.
-
Thermal Degradation: Degradation at elevated temperatures.
-
Enzymatic Degradation: While less common in pharmaceutical formulations, enzymatic modification can be a concern in biological systems.
Q3: What are the known degradation products of this compound?
Mass spectrometry studies have identified several degradation products of this compound, particularly in topical formulations. These include impurities arising from:
-
Carbamylation: Reaction with urea, an excipient in some creams, leading to a 43 Da mass increase.[2][3]
-
Gain of a hexose
-
Loss of glucosamine
The fragmentation of this compound in mass spectrometry typically involves the cleavage of glycosidic bonds, with a notable product ion at m/z 163.
Troubleshooting Guide for this compound Degradation
This guide provides solutions to common issues encountered during experiments involving this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of this compound potency in solution over a short period. | Hydrolytic degradation. | - Adjust the pH of the solution to a more neutral range if the application allows. - Prepare solutions fresh before use. - Store solutions at recommended low temperatures (e.g., 2-8 °C) and protect from light. |
| Appearance of unknown peaks in HPLC chromatograms of stressed samples. | Formation of degradation products. | - Perform co-injection with a non-degraded standard to identify the parent peak. - Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and compare with known degradation products. - Evaluate the degradation pathway by comparing the peak profiles from different stress conditions (acid, base, oxidation, etc.). |
| Discoloration of this compound-containing formulations. | Oxidative degradation or formation of chromophoric degradation products. | - Incorporate antioxidants such as sodium sulfite into the formulation. - Use chelating agents like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation. - Package the formulation in containers that protect from oxygen and light. |
| Inconsistent results in stability studies. | Inadequate control of experimental conditions. | - Ensure precise control of temperature, humidity, and light exposure during stability testing. - Use validated stability-indicating analytical methods. - Include control samples (unstressed) in every analysis for comparison. |
This compound Degradation Pathways and Prevention
Chemical Degradation Pathways
This compound can degrade through several chemical reactions. Understanding these pathways is key to preventing them.
Prevention Strategies
The following table summarizes strategies to prevent the degradation of this compound.
| Degradation Pathway | Prevention Strategy |
| Hydrolysis | - Maintain pH of aqueous formulations near neutral. - Use of non-aqueous solvents or lyophilization for moisture-sensitive formulations. - Store in tightly sealed containers to prevent moisture ingress. |
| Oxidation | - Incorporate antioxidants (e.g., sodium sulfite, ascorbic acid) into the formulation. - Add chelating agents (e.g., EDTA) to bind metal ions that catalyze oxidation. - Purge solutions with an inert gas (e.g., nitrogen) to remove oxygen. - Use packaging with low oxygen permeability. |
| Photodegradation | - Store and handle the drug substance and product protected from light. - Use amber or opaque packaging materials. - For liquid formulations, consider the use of UV-absorbing excipients. |
| Thermal Degradation | - Store at controlled room temperature or as recommended. This compound is stable up to 120°C for 24 hours, but degradation is observed at 130°C. - Avoid exposure to high temperatures during manufacturing and storage. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.
References
- 1. PROOXIDANT ACTIVITIES OF ANTIOXIDANTS AND THEIR IMPACT ON HEALTH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of unknown impurities of this compound in a 15% topical cream by liquid chromatography combined with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Off-Target Effects of Paromomycin in Molecular Biology Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the off-target effects of Paromomycin in molecular biology experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an aminoglycoside antibiotic that primarily functions by inhibiting protein synthesis. It binds to the A-site of the ribosomal RNA (rRNA) in the small ribosomal subunit. This binding disrupts the fidelity of translation, leading to the misreading of mRNA codons and the production of non-functional or truncated proteins, which ultimately results in cell death in susceptible organisms.
Q2: Does this compound affect mammalian cells?
While this compound shows selective toxicity towards prokaryotic and some eukaryotic parasites like Leishmania, it can have off-target effects on mammalian cells, although generally at higher concentrations. The selectivity is attributed to structural differences between prokaryotic/parasitic and mammalian ribosomes. However, at concentrations used in some molecular biology applications, such as inducing translational readthrough, off-target effects in mammalian cells can become significant.
Q3: What are the major off-target effects of this compound observed in molecular biology studies?
The two most prominent off-target effects of this compound are:
-
Induction of Translational Readthrough: this compound can cause the ribosome to read through a premature termination codon (PTC) or even a natural stop codon, resulting in a C-terminally extended protein.
-
Mitochondrial Toxicity: As mitochondrial ribosomes share similarities with prokaryotic ribosomes, this compound can inhibit mitochondrial protein synthesis, leading to mitochondrial dysfunction and cellular toxicity.
Q4: How does this compound's potency in inducing translational readthrough compare to other aminoglycosides like G418?
G418 (Geneticin) is generally a more potent inducer of translational readthrough than this compound.[1][2] However, G418 also tends to be more cytotoxic.[2] The choice between this compound and G418 often depends on the specific cell line, the genetic context of the stop codon, and the desired balance between readthrough efficiency and cell viability.
Troubleshooting Guides
Problem 1: Unexpected Protein of Higher Molecular Weight on Western Blot
Symptom: After treating cells with this compound, a band appears at a higher molecular weight than your protein of interest on a Western blot.
Possible Cause: This is a classic indicator of translational readthrough. This compound may be causing the ribosome to read through the natural stop codon of your gene of interest, resulting in a C-terminally extended protein.
Troubleshooting Steps:
-
Sequence Analysis: Analyze the 3' untranslated region (UTR) of your gene of interest for in-frame codons downstream of the natural stop codon. The size of the extended protein should correspond to the length of this additional translated sequence.
-
Dose-Response Experiment: Perform a dose-response experiment with this compound. The intensity of the higher molecular weight band should increase with increasing concentrations of the drug.
-
Use a Different Readthrough-Inducing Agent: Compare the results with another aminoglycoside known to induce readthrough, such as G418. This can help confirm that the observed effect is indeed translational readthrough.
-
Mass Spectrometry: For definitive confirmation, you can excise the higher molecular weight band from a gel and analyze it by mass spectrometry to identify the peptide sequence and confirm the C-terminal extension.
Problem 2: Higher-than-Expected Cell Death or Reduced Cell Viability
Symptom: You observe significant cell death or a sharp decline in cell proliferation at this compound concentrations that are reported to be non-toxic in the literature for your cell line.
Possible Cause: This could be due to mitochondrial toxicity. Your specific cell line might be particularly sensitive to this compound's inhibitory effects on mitochondrial protein synthesis.
Troubleshooting Steps:
-
Mitochondrial Membrane Potential Assay: Use a fluorescent probe like JC-1 or TMRE to measure the mitochondrial membrane potential. A decrease in membrane potential is an early indicator of mitochondrial dysfunction.[3]
-
ATP Production Assay: Measure cellular ATP levels. A significant drop in ATP production is a hallmark of impaired mitochondrial function.
-
Oxygen Consumption Rate (OCR) Measurement: Use a Seahorse XF Analyzer or a similar instrument to measure the oxygen consumption rate of your cells. Inhibition of mitochondrial respiration by this compound will lead to a decrease in OCR.
-
Compare with a Known Mitochondrial Toxin: Use a known mitochondrial toxin, such as rotenone or oligomycin, as a positive control to validate your mitochondrial toxicity assays.
-
Test a Different Aminoglycoside: Some aminoglycosides may have different levels of mitochondrial toxicity. Comparing the effects of this compound with another aminoglycoside might provide insights.
Problem 3: Inconsistent or Non-Reproducible Results
Symptom: Your experimental results with this compound are highly variable between experiments.
Possible Cause: Inconsistent results can arise from several factors, including the stability of this compound in your culture medium, variations in cell health, or the specific genetic context being studied.
Troubleshooting Steps:
-
Freshly Prepare Solutions: Always prepare fresh solutions of this compound for each experiment, as it can degrade over time in solution.
-
Monitor Cell Health: Ensure that your cells are healthy and in the logarithmic growth phase before treatment. Stressed or unhealthy cells can respond differently to the drug.
-
Control for Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Consider the Stop Codon Context: The efficiency of translational readthrough is highly dependent on the stop codon itself (UGA, UAG, or UAA) and the surrounding nucleotide sequence.[4] If you are studying readthrough of a specific gene, be aware that the results may not be generalizable to other genes.
Quantitative Data Summary
Table 1: Comparison of Translational Readthrough Efficiency of this compound and G418
| Aminoglycoside | Concentration | Cell Line/System | Target Gene/Reporter | Readthrough Efficiency (% of WT) | Reference |
| This compound | 15 µg/ml | In vitro transcription/translation | DNAH5_32 | 27.9 ± 1.7 | |
| G418 | 1.5 µg/ml | In vitro transcription/translation | DNAH5_32 | 26.5 ± 7.4 | |
| This compound | 1000-2000 µg/ml | HEK293FT cells | Various PTCs | < 2.6 | |
| G418 | 200-400 µg/ml | HEK293FT cells | Various PTCs | < 6.1 | |
| This compound | 50-200 µM | HDQ-P1 (human cancer cell line) | p53 R213X | No significant readthrough | |
| G418 | 50-200 µM | HDQ-P1 (human cancer cell line) | p53 R213X | Dose-dependent increase |
Table 2: Effect of this compound on Mitochondrial Function in Leishmania donovani
| Parameter | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| Respiration | 150-200 µM | 24-72 hours | Inhibition | |
| Mitochondrial Membrane Potential | 150-200 µM | 24-72 hours | Lowered | |
| Generation Time | 150-200 µM | 24-72 hours | Doubled |
Experimental Protocols
Protocol 1: Dual-Luciferase Reporter Assay for Quantifying Translational Readthrough
This protocol is adapted for assessing this compound-induced readthrough of a specific stop codon.
1. Vector Construction:
- Clone your target sequence containing the premature termination codon (PTC) or natural stop codon between a primary reporter gene (e.g., Firefly luciferase, Fluc) and a secondary reporter gene (e.g., Renilla luciferase, Rluc) in a suitable expression vector.
- The primary reporter will only be expressed upon readthrough of the stop codon.
- The secondary reporter is expressed from a separate cistron and serves as an internal control for transfection efficiency and cell viability.
- Include a positive control vector where the stop codon is replaced with a sense codon, and a negative control vector with a strong termination signal.
2. Cell Culture and Transfection:
- Plate your cells of interest in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
- Transfect the cells with your reporter constructs using a suitable transfection reagent according to the manufacturer's protocol.
3. This compound Treatment:
- 24 hours post-transfection, replace the medium with fresh medium containing a range of this compound concentrations (e.g., 100 µM to 2 mM). Include a vehicle-only control.
- Incubate the cells for an additional 24-48 hours.
4. Cell Lysis and Luciferase Assay:
- Wash the cells with PBS and lyse them using a passive lysis buffer.
- Measure the Firefly and Renilla luciferase activities sequentially using a dual-luciferase assay kit and a luminometer.
5. Data Analysis:
- Calculate the ratio of Firefly to Renilla luciferase activity for each well.
- Normalize the readthrough signal to the positive control (sense codon construct) to determine the percentage of readthrough.
Protocol 2: Assessing Mitochondrial Toxicity using a JC-1 Assay
This protocol provides a method to evaluate the effect of this compound on mitochondrial membrane potential.
1. Cell Culture and Treatment:
- Plate your cells in a black, clear-bottom 96-well plate suitable for fluorescence measurements.
- Allow the cells to adhere and grow to the desired confluency.
- Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24-72 hours). Include a vehicle control and a positive control for mitochondrial depolarization (e.g., CCCP).
2. JC-1 Staining:
- Prepare a JC-1 staining solution in pre-warmed cell culture medium.
- Remove the treatment medium and wash the cells with PBS.
- Add the JC-1 staining solution to each well and incubate at 37°C for 15-30 minutes.
3. Fluorescence Measurement:
- Wash the cells with PBS to remove excess dye.
- Add fresh PBS or culture medium to the wells.
- Measure the fluorescence using a fluorescence plate reader.
- Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates; Ex/Em ~535/590 nm).
- Apoptotic or unhealthy cells with low mitochondrial membrane potential will show green fluorescence (JC-1 monomers; Ex/Em ~485/530 nm).
4. Data Analysis:
- Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates mitochondrial depolarization and potential mitochondrial toxicity.
Visualizations
Caption: Experimental workflow for assessing this compound-induced translational readthrough.
Caption: Signaling pathway of this compound-induced mitochondrial toxicity.
References
- 1. Novel small molecules potentiate premature termination codon readthrough by aminoglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Translational readthrough-promoting drugs enhance pseudoknot-mediated suppression of the stop codon at the Moloney murine leukemia virus gag–pol junction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo interference of this compound with mitochondrial activity of Leishmania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aminoglycoside-stimulated readthrough of premature termination codons in selected genes involved in primary ciliary dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
Improving the solubility of Paromomycin sulfate in different buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of Paromomycin sulfate in various buffer systems. Find answers to frequently asked questions and troubleshoot common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound sulfate?
This compound sulfate is a white to off-white, amorphous, and hygroscopic powder.[1] It is very soluble in water and generally considered to be freely soluble in aqueous buffers.[1][2][3] However, its solubility can be influenced by the specific buffer system, pH, and temperature. It is practically insoluble in ethanol, DMSO, and ether.[4]
Q2: What is the recommended solvent for preparing a stock solution of this compound sulfate?
For most applications, sterile, deionized water is the recommended solvent for preparing a high-concentration stock solution of this compound sulfate. For cell culture experiments, the use of sterile phosphate-buffered saline (PBS) is also common.
Q3: How does pH affect the solubility and stability of this compound sulfate?
This compound sulfate is stable over a wide pH range. A 3% solution in water typically has a pH between 5.0 and 7.5. While specific data on solubility at different pH values is not extensively documented in comparative studies, its high water solubility suggests it remains soluble in commonly used biological buffers with pH values in the physiological range.
Q4: What is the stability of this compound sulfate in solution?
Aqueous stock solutions of this compound sulfate can be stored at 2-8°C for approximately 5 to 7 days. For longer-term storage, it is recommended to store aliquots at -20°C for up to one month or at -80°C for up to six months. It is advisable to avoid repeated freeze-thaw cycles. Aqueous solutions should not be stored for more than one day at room temperature if not specified otherwise.
Troubleshooting Guide
Issue 1: this compound sulfate is not dissolving completely in my buffer.
-
Initial Steps:
-
Increase Mixing: Ensure the solution is being mixed vigorously. Use a vortex mixer or stir bar.
-
Gentle Warming: Warm the solution to 37°C. In some cases, heating up to 80°C can significantly increase solubility, especially for high concentrations.
-
Sonication: Use an ultrasonic bath to aid in the dissolution of the powder.
-
-
Advanced Troubleshooting:
-
Check Buffer pH: Although stable over a wide pH range, extreme pH values could potentially affect solubility. Ensure your buffer's pH is within the recommended range for your experiment (typically physiological pH).
-
Buffer Composition: While highly soluble in most aqueous buffers, high concentrations of certain salts in your buffer could potentially lead to "salting-out" effects, reducing the solubility of this compound sulfate. If possible, try dissolving the compound in a buffer with a lower salt concentration.
-
Start with Water: Dissolve the this compound sulfate in a small amount of sterile water first to create a concentrated stock solution, and then dilute it into your final buffer.
-
Issue 2: The this compound sulfate solution appears cloudy or has formed a precipitate after storage.
-
Possible Causes:
-
Concentration Exceeds Solubility Limit: The concentration of your solution may be too high for the storage temperature. Some of the compound may have precipitated out upon cooling.
-
Contamination: Microbial contamination can cause cloudiness in the solution.
-
Buffer Instability: If using a complex buffer system, one of the buffer components may be precipitating at the storage temperature.
-
-
Solutions:
-
Re-dissolve: Gently warm the solution to 37°C and mix to see if the precipitate dissolves.
-
Filter Sterilize: If you suspect microbial contamination, filter the solution through a 0.22 µm filter. This is also a good practice when preparing stock solutions for cell culture.
-
Prepare Fresh: It is always best practice to prepare fresh solutions, especially for critical experiments. If storing for short periods, ensure the container is tightly sealed to prevent evaporation, which could increase the concentration.
-
Data Presentation
Table 1: Solubility of this compound Sulfate in Different Solvents
| Solvent | pH | Temperature | Solubility | Citations |
| Water | Not Specified | Room Temperature | Very Soluble | |
| Water | Not Specified | Room Temperature | ≥ 50 mg/mL | |
| Water | Not Specified | With heating to 80°C and sonication | 100 mg/mL | |
| Phosphate-Buffered Saline (PBS) | 7.2 | Room Temperature | ~10 mg/mL | |
| Ethanol | Not Specified | Room Temperature | Practically Insoluble | |
| DMSO | Not Specified | Room Temperature | Insoluble |
Experimental Protocols
Protocol 1: Preparation of a 50 mg/mL this compound Sulfate Stock Solution in Water
-
Materials:
-
This compound sulfate powder
-
Sterile, deionized water
-
Sterile conical tube or vial
-
Vortex mixer
-
0.22 µm syringe filter (optional, for sterile applications)
-
-
Procedure:
-
Weigh out the desired amount of this compound sulfate powder using an analytical balance. For example, for 10 mL of a 50 mg/mL solution, weigh 500 mg of the powder.
-
Transfer the powder to the sterile conical tube.
-
Add approximately 8 mL of sterile, deionized water to the tube.
-
Vortex the solution vigorously until the powder is completely dissolved. If necessary, gently warm the solution to 37°C or place it in a sonicator bath for short intervals.
-
Once fully dissolved, add sterile, deionized water to reach the final volume of 10 mL.
-
For sterile applications, filter the solution through a 0.22 µm syringe filter into a new sterile tube.
-
Store the stock solution at 2-8°C for short-term use (up to 7 days) or in aliquots at -20°C or -80°C for long-term storage.
-
Visualizations
Caption: Workflow for preparing this compound sulfate solutions.
Caption: this compound's mechanism of action on bacterial ribosomes.
References
Technical Support Center: Minimizing Paromomycin-Induced Stress Responses in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving Paromomycin.
Troubleshooting Guide
This guide is designed to help you identify and solve common problems that may arise when using this compound in cell culture.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Higher-than-expected cytotoxicity at standard concentrations. | Cell line sensitivity: Different cell lines exhibit varying sensitivity to this compound.[1] Inaccurate concentration: Errors in stock solution preparation or dilution. Contamination: Mycoplasma or other microbial contamination can exacerbate cellular stress. | 1. Perform a dose-response curve: Determine the IC50 for your specific cell line. 2. Verify concentration: Double-check all calculations and ensure proper pipette calibration. 3. Test for contamination: Regularly screen cell cultures for mycoplasma and other contaminants. |
| Inconsistent results between experiments. | Variability in cell passage number: Cellular responses can change with increasing passage number. Inconsistent treatment duration: Minor variations in exposure time can lead to different outcomes. Reagent variability: Batch-to-batch differences in this compound or other reagents. | 1. Use a consistent passage range: Define and adhere to a specific range of passage numbers for your experiments. 2. Standardize protocols: Ensure precise timing for all treatment and harvesting steps. 3. Qualify new reagent batches: Test new lots of this compound to ensure consistency with previous batches. |
| Activation of unintended stress pathways. | Off-target effects: this compound can induce stress responses beyond its primary mechanism of protein synthesis inhibition.[2][3] High concentrations: Supratherapeutic concentrations can lead to widespread cellular stress. | 1. Use the lowest effective concentration: Titrate this compound to the minimum concentration that achieves the desired experimental outcome. 2. Include specific inhibitors: Use inhibitors of known off-target pathways (e.g., antioxidants for oxidative stress) as experimental controls. |
| Difficulty in detecting apoptosis. | Incorrect timing: Apoptosis is a dynamic process; the chosen time point may be too early or too late. Insensitive assay: The selected apoptosis assay may not be sensitive enough for the level of apoptosis induced. Caspase-independent cell death: this compound may induce other forms of cell death, such as necrosis. | 1. Perform a time-course experiment: Analyze apoptosis at multiple time points after this compound treatment. 2. Use multiple apoptosis assays: Combine different methods (e.g., Annexin V staining, caspase activity assays, and TUNEL) for a more comprehensive assessment. 3. Assess for necrosis: Use markers like propidium iodide (PI) or lactate dehydrogenase (LDH) release to detect necrotic cell death. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: this compound is an aminoglycoside antibiotic that primarily inhibits protein synthesis by binding to the 16S ribosomal RNA of the small ribosomal subunit.[4] This binding can cause misreading of mRNA, leading to the production of aberrant or non-functional proteins.[5] The accumulation of these misfolded proteins can trigger cellular stress responses, including the unfolded protein response (UPR) and the heat shock response, ultimately leading to apoptosis.
Q2: Does this compound affect mitochondria?
A2: Yes, this compound can impact mitochondrial function. It has been shown to inhibit mitochondrial protein synthesis and decrease the mitochondrial membrane potential. This mitochondrial dysfunction can lead to an increase in the production of reactive oxygen species (ROS), contributing to oxidative stress and cellular damage.
Q3: What are the key cellular stress response pathways activated by this compound?
A3: this compound treatment can activate several interconnected stress response pathways:
-
Unfolded Protein Response (UPR): The accumulation of misfolded proteins in the endoplasmic reticulum (ER) triggers the UPR. This involves the activation of three main sensor proteins: IRE1, PERK, and ATF6, which aim to restore protein homeostasis but can induce apoptosis if the stress is prolonged.
-
Oxidative Stress Response: Mitochondrial dysfunction and other cellular processes can lead to the generation of ROS. Cells activate antioxidant defense mechanisms to counteract this, but excessive ROS can damage lipids, proteins, and DNA, leading to cell death.
-
Apoptosis: this compound-induced stress can converge on the activation of caspase cascades, leading to programmed cell death. Both intrinsic (mitochondrial) and extrinsic apoptotic pathways may be involved.
Q4: How can I minimize this compound-induced oxidative stress in my experiments?
A4: To mitigate oxidative stress, you can co-treat your cells with antioxidants. N-acetylcysteine (NAC) is a commonly used antioxidant that can help reduce ROS levels and protect cells from oxidative damage. It is advisable to perform a dose-response experiment to determine the optimal concentration of the antioxidant for your specific cell line and this compound concentration.
Q5: Are there cell lines that are inherently resistant to this compound?
A5: Yes, some cell lines, such as certain derivatives of HeLa cells, have shown inherent resistance to this compound. This resistance may not be due to alterations in ribosomal binding but could be related to differences in drug metabolism. If you are observing a lack of effect, it is important to verify that your cell line is known to be sensitive to this compound or to test a range of concentrations.
This compound-Induced Cellular Stress Pathways
The following diagram illustrates the major signaling pathways involved in this compound-induced cellular stress. This compound enters the cell and primarily targets both cytosolic and mitochondrial ribosomes, leading to proteotoxicity and mitochondrial dysfunction. These events trigger the Unfolded Protein Response (UPR) and the generation of Reactive Oxygen Species (ROS), which can ultimately lead to apoptosis.
Caption: this compound-induced cellular stress signaling pathways.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxicity of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control.
Reactive Oxygen Species (ROS) Detection (DCFDA Assay)
This protocol measures intracellular ROS levels.
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol.
-
DCFDA Staining: At the end of the treatment period, remove the medium and wash the cells with PBS. Add 100 µL of 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) in PBS to each well.
-
Incubation: Incubate the plate for 30 minutes at 37°C in the dark.
-
Measurement: Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence microplate reader.
-
Analysis: Normalize the fluorescence values to the cell number (can be determined in a parallel plate by MTT or crystal violet staining) and express as a fold change relative to the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze the cells immediately by flow cytometry.
Experimental Workflow for Assessing this compound Cytotoxicity
The following diagram outlines a typical experimental workflow for investigating this compound-induced cytotoxicity and the underlying stress responses.
Caption: Workflow for this compound cytotoxicity assessment.
References
- 1. Inherent resistance of HeLa cell derivatives to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stressing out the ER in aminoglycoside-induced hearing loss - PMC [pmc.ncbi.nlm.nih.gov]
- 3. XBP1 mitigates aminoglycoside-induced endoplasmic reticulum stress and neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. A polypeptide model for toxic aberrant proteins induced by aminoglycoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cross-Resistance Between Paromomycin and Other Aminoglycosides
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals investigating cross-resistance between paromomycin and other aminoglycosides.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during experiments in a question-and-answer format.
Minimum Inhibitory Concentration (MIC) Testing
Q1: My MIC results for aminoglycosides are inconsistent between replicates. What are the potential causes?
A1: Inconsistent MIC results can arise from several factors:
-
Inoculum Preparation: Variability in the inoculum density is a primary source of inconsistency. Ensure you are using a standardized inoculum, typically adjusted to a 0.5 McFarland standard, and that it is freshly prepared for each experiment.
-
Media Composition: The cation concentration (Mg²⁺ and Ca²⁺) in Mueller-Hinton Broth (MHB) significantly affects aminoglycoside activity. Use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by the Clinical and Laboratory Standards Institute (CLSI) to ensure consistency.[1]
-
Pipetting Errors: Inaccurate pipetting, especially during serial dilutions, can lead to significant errors in the final antibiotic concentrations. Calibrate your pipettes regularly and use fresh tips for each dilution step.
-
Incubation Conditions: Variations in incubation time and temperature can affect bacterial growth. Ensure a consistent incubation temperature (typically 35°C ± 2°C) and duration (16-20 hours for most bacteria).[1] Stacking plates too high in the incubator can lead to uneven temperature distribution.
-
Contamination: Contamination of your bacterial culture or reagents will lead to unreliable results. Always use aseptic techniques.
Q2: The MIC of this compound for my isolate is high, but it appears susceptible to gentamicin. Isn't there supposed to be cross-resistance?
A2: Not necessarily. Cross-resistance patterns depend on the specific mechanism of resistance.
-
Aminoglycoside-Modifying Enzymes (AMEs): Different AMEs have different substrate specificities. For example, an enzyme that modifies and inactivates this compound may not be active against gentamicin.
-
Target Site Mutations: Mutations in the 16S rRNA can confer resistance to specific subsets of aminoglycosides. For instance, some mutations may affect the binding of 4,5-disubstituted aminoglycosides (like this compound and neomycin) but have less impact on 4,6-disubstituted aminoglycosides (like gentamicin and amikacin).[2]
Q3: Can I compare the MIC value of this compound directly to the MIC value of amikacin to determine which is "more effective"?
A3: It is not recommended to directly compare MIC values between different antibiotics to determine relative efficacy. The interpretive criteria (susceptible, intermediate, resistant) are based on breakpoints established by regulatory bodies like CLSI, which take into account pharmacokinetic and pharmacodynamic data for each specific drug. An MIC of 2 µg/mL for one drug may be considered susceptible, while the same MIC for another drug could be resistant.[3][4]
PCR for Resistance Gene Detection
Q1: My PCR for an aminoglycoside resistance gene (e.g., aac(6')-Ib) is negative, but the isolate is phenotypically resistant. What could explain this?
A1: Several factors could be at play:
-
Presence of a Different Resistance Gene: The resistance may be due to a different AME gene, a 16S rRNA methyltransferase, or a ribosomal mutation that your PCR assay does not target.
-
Novel Gene or Mutation: The isolate may harbor a novel resistance gene or a variation of a known gene with mutations in the primer binding sites, preventing amplification.
-
Efflux Pump Overexpression: Resistance could be mediated by an overexpressed efflux pump, which would not be detected by a PCR assay for AME genes.
-
PCR Inhibition: The DNA extract may contain inhibitors that prevent the PCR from working. Try diluting your DNA template or using a DNA purification kit with inhibitor removal technology.
-
Suboptimal PCR Conditions: The annealing temperature, MgCl₂ concentration, or other PCR parameters may not be optimal for your specific primer set and template.
Q2: I am getting non-specific bands in my PCR for AME genes. How can I improve the specificity?
A2: To improve PCR specificity:
-
Optimize Annealing Temperature: Increase the annealing temperature in increments of 1-2°C. This will increase the stringency of primer binding.
-
Adjust MgCl₂ Concentration: The concentration of MgCl₂ affects primer binding and polymerase activity. Try decreasing the MgCl₂ concentration.
-
Primer Design: Ensure your primers are specific to the target gene and do not have significant homology to other genes.
-
Reduce Primer Concentration: High primer concentrations can lead to the formation of primer-dimers and other non-specific products.
-
Hot-Start PCR: Use a hot-start Taq polymerase to prevent non-specific amplification during the initial setup of the reaction.
Checkerboard Synergy Assays
Q1: I am not seeing a clear synergistic effect in my checkerboard assay. How can I be sure of my results?
A1:
-
Review Your Data and Calculations: Double-check your determination of the MIC for each drug alone and in combination. Ensure the Fractional Inhibitory Concentration Index (FICI) is calculated correctly: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). A FICI of ≤ 0.5 is typically considered synergistic.
-
Inaccurate Individual MICs: The FICI calculation is dependent on accurate MICs for the individual drugs. Re-verify these values.
-
Inappropriate Concentration Range: The tested concentration range may not cover the concentrations at which synergy occurs. You may need to test a wider or more focused range of concentrations.
-
Drug Instability: Ensure that both drugs are stable in the assay medium under the incubation conditions.
Quantitative Data on Cross-Resistance
The following tables summarize the Minimum Inhibitory Concentrations (MICs) of this compound and other aminoglycosides against bacteria with specific resistance mechanisms.
Table 1: Cross-Resistance in E. coli with 16S rRNA Mutations
| 16S rRNA Mutation | This compound MIC (µg/mL) | Neomycin MIC (µg/mL) | Kanamycin A MIC (µg/mL) | Gentamicin C MIC (µg/mL) | Amikacin MIC (µg/mL) |
| Wild-Type | 4 | 2 | 2 | 1 | 4 |
| U1406A | 4 | 2 | 256 | 64 | 1 |
| A1408G | >512 | >512 | 512 | 256 | 4 |
Data adapted from a study on E. coli expressing mutant 16S rRNA.
Table 2: Cross-Resistance in Carbapenem-Resistant Enterobacteriaceae
| Aminoglycoside | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible |
| This compound | 4 | >256 | 64.9% |
| Neomycin | 8 | 256 | 65.7% |
| Gentamicin | 128 | >256 | 28.4% |
| Amikacin | 32 | >256 | 55.2% |
| Kanamycin | - | - | - |
Data from a study on 134 carbapem-resistant Enterobacteriaceae isolates.
Table 3: Fold-Increase in MIC due to 16S rRNA Mutations
| Mutation | This compound (Fold Increase) |
| G1491U | 512 |
| U1495C | 128 (in M. smegmatis) |
| U1406C/U1495A | >1000 |
Data from a molecular dynamics study citing experimental results.
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol is based on CLSI and EUCAST guidelines.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial culture grown to a 0.5 McFarland standard
-
Stock solutions of aminoglycosides (this compound, gentamicin, etc.)
Procedure:
-
Prepare Antibiotic Dilutions: a. In a 96-well plate, add 100 µL of CAMHB to all wells. b. Add 100 µL of the highest concentration of the antibiotic stock solution to the first well of a row and mix. c. Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
Inoculum Preparation: a. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. b. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: a. Add 100 µL of the diluted bacterial suspension to each well containing the antibiotic dilutions. b. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: a. Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Reading Results: a. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
Protocol 2: Checkerboard Synergy Assay
Materials:
-
Same as for the MIC assay.
Procedure:
-
Plate Setup: a. In a 96-well plate, prepare serial twofold dilutions of Antibiotic A along the x-axis and Antibiotic B along the y-axis in CAMHB. b. The final plate should have a grid of wells with varying concentrations of both antibiotics.
-
Inoculation: a. Inoculate the plate with the bacterial suspension as described in the MIC protocol.
-
Incubation and Reading: a. Incubate and read the results as for the MIC assay.
-
Data Analysis: a. Determine the MIC of each antibiotic alone and in combination. b. Calculate the Fractional Inhibitory Concentration Index (FICI) as described in the troubleshooting section.
Protocol 3: PCR for Aminoglycoside Resistance Genes
This is a general protocol for multiplex PCR.
Materials:
-
DNA template (from bacterial isolate)
-
PCR primers for target AME genes
-
Taq DNA polymerase and buffer
-
dNTPs
-
Thermocycler
-
Gel electrophoresis equipment
Procedure:
-
DNA Extraction: a. Extract genomic DNA from the bacterial isolate using a commercial kit or a standard lysis protocol.
-
PCR Reaction Setup: a. In a PCR tube, combine the DNA template, forward and reverse primers for each target gene, Taq polymerase, buffer, and dNTPs.
-
Thermocycling: a. Perform an initial denaturation step (e.g., 95°C for 5 minutes). b. Cycle through denaturation, annealing, and extension steps for 30-35 cycles. The annealing temperature will depend on the primers used. c. Perform a final extension step (e.g., 72°C for 10 minutes).
-
Gel Electrophoresis: a. Run the PCR products on an agarose gel to visualize the amplified DNA fragments. b. The presence of a band of the expected size indicates the presence of the target gene.
Protocol 4: Aminoglycoside Acetyltransferase (AAC) Activity Assay
This is a spectrophotometric assay to measure AAC activity.
Materials:
-
Cell-free extract of the bacterial isolate
-
Acetyl-CoA
-
4,4'-dithiodipyridine (DTDP)
-
Aminoglycoside substrate
-
HEPES buffer (pH 7.0)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: a. In a cuvette, prepare a reaction mixture containing HEPES buffer, DTDP, the aminoglycoside substrate, and acetyl-CoA.
-
Initiate Reaction: a. Add the cell-free extract to the reaction mixture to start the reaction.
-
Spectrophotometric Measurement: a. Monitor the increase in absorbance at 324 nm over time. This corresponds to the release of 4-thiopyridone as coenzyme A (released upon acetylation of the aminoglycoside) reacts with DTDP.
-
Calculate Activity: a. The initial rate of the reaction is used to calculate the acetyltransferase activity.
Signaling Pathways and Experimental Workflows
Regulation of the AdeABC Efflux Pump in Acinetobacter baumannii
The expression of the AdeABC efflux pump is primarily regulated by the AdeRS two-component system. Environmental signals are detected by the sensor kinase AdeS, which then phosphorylates the response regulator AdeR. Phosphorylated AdeR acts as a transcriptional activator for the adeABC operon.
References
- 1. Aminoglycoside Resistance: The Emergence of Acquired 16S Ribosomal RNA Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminoglycoside Resistance with Homogeneous and Heterogeneous Populations of Antibiotic-Resistant Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. idexx.com [idexx.com]
- 4. dickwhitereferrals.com [dickwhitereferrals.com]
Validation & Comparative
Paromomycin: A Comparative Analysis of its Efficacy in Leishmaniasis Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Paromomycin's efficacy against other prominent antileishmanial drugs. By presenting quantitative data from preclinical and clinical studies, detailing experimental methodologies, and visualizing key cellular pathways, this document serves as a valuable resource for researchers engaged in the development of novel anti-parasitic therapies.
Executive Summary
This compound, an aminoglycoside antibiotic, has emerged as a critical component in the therapeutic arsenal against both visceral and cutaneous leishmaniasis. Its efficacy, particularly in combination therapies, offers a promising alternative to traditional treatments, which are often hampered by toxicity and emerging resistance. This guide delves into a comparative analysis of this compound against other key antileishmanial agents, including pentavalent antimonials (e.g., Sodium Stibogluconate), Amphotericin B, and Miltefosine. The data presented herein underscores the potential of this compound, while also highlighting the nuances of its application across different Leishmania species and clinical contexts.
Comparative Efficacy: Quantitative Data
The following tables summarize the efficacy of this compound in comparison to other antileishmanial drugs from various in vitro and in vivo studies, as well as clinical trials.
Table 1: In Vitro Efficacy of Antileishmanial Drugs against Leishmania Species
| Drug | Leishmania Species | Assay Type | IC50 / EC50 (µM) | Reference |
| This compound | L. donovani (amastigotes) | Macrophage assay | > 100 | [1] |
| L. major (amastigotes) | Macrophage assay | 34.5% inhibition at 25 µg/ml | [2] | |
| L. mexicana (promastigotes) | Growth inhibition | ~200 | [3] | |
| L. amazonensis (amastigotes) | Macrophage assay | IC50 synergistic with Miltefosine | [4][5] | |
| Miltefosine | L. donovani (amastigotes) | Macrophage assay | - | |
| L. infantum (amastigotes) | Macrophage assay | Synergistic with this compound | ||
| Amphotericin B | L. donovani (promastigotes) | Growth inhibition | 0.3 µM | |
| L. amazonensis (amastigotes) | Macrophage assay | Synergistic with this compound | ||
| Sodium Stibogluconate (SbV) | L. braziliensis (amastigotes) | Macrophage assay | Synergistic with this compound |
Table 2: In Vivo Efficacy of Antileishmanial Drugs in Animal Models
| Drug/Combination | Animal Model | Leishmania Species | Efficacy Endpoint | Result | Reference |
| This compound + Miltefosine (topical/oral) | BALB/c mice | L. major | Lesion size and parasite burden reduction | Significant reduction in lesion size and skin parasite load; higher efficacy in reducing spleen parasite burden compared to monotherapy | |
| This compound | BALB/c mice | L. amazonensis | Lesion size and parasite burden reduction | Reduces lesion size and parasite burden | |
| Diminazene + Artesunate | BALB/c mice | L. donovani | Spleen parasite burden reduction | Significant reduction compared to single drug treatments |
Table 3: Clinical Efficacy of this compound in Combination Therapies for Visceral Leishmaniasis (VL)
| Treatment Regimen | Country/Region | Cure Rate (6 months) | Key Findings | Reference |
| This compound + Miltefosine (14 days) | Eastern Africa | 91.2% (mITT), 92% (PP) | Non-inferior to SSG+PM, shorter duration, fewer injections, no cardiotoxicity risk | |
| Sodium Stibogluconate + this compound (17 days) | Eastern Africa | 91.8% (mITT), 91.7% (PP) | Standard of care, but associated with toxicity | |
| Liposomal Amphotericin B (single dose) + Miltefosine (7 days) or this compound (10 days) | Indian subcontinent | - | Recommended effective, safer, and cheaper regimens | |
| Miltefosine + this compound (10 days) | Indian subcontinent | - | Recommended regimen |
Table 4: Clinical Efficacy of this compound for Cutaneous Leishmaniasis (CL)
| Treatment Regimen | Leishmania Species (World) | Comparator | Efficacy Outcome | Reference |
| Topical this compound | Old World | Intralesional Pentavalent Antimony | Not significantly different | |
| Topical this compound | New World | Parenteral Pentavalent Antimony | Inferior | |
| Parenteral this compound | New World | Parenteral Pentavalent Antimony | Similar efficacy |
Experimental Protocols
In Vitro Drug Susceptibility Assay (Macrophage-Amastigote Model)
This protocol is a synthesized methodology based on common practices for evaluating the efficacy of antileishmanial compounds against the intracellular amastigote stage of the parasite.
1. Cell and Parasite Culture:
- Macrophage Cell Line: Murine bone marrow-derived macrophages (BMDMs) or human monocytic cell lines like THP-1 are commonly used. BMDMs are differentiated from bone marrow cells harvested from mice. THP-1 cells are differentiated into a macrophage-like phenotype using phorbol 12-myristate 13-acetate (PMA).
- Leishmania Culture: Leishmania promastigotes are cultured in appropriate media (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum (FBS) at 25-28°C. Stationary phase promastigotes, which are enriched in the infective metacyclic form, are used for infection.
2. Macrophage Infection:
- Adherent macrophages in a 96-well plate are infected with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1 or 20:1.
- The co-culture is incubated for 4-24 hours to allow for phagocytosis of the promastigotes.
- Extracellular parasites are removed by washing with culture medium.
3. Drug Exposure:
- Serial dilutions of the test compounds (this compound, Miltefosine, etc.) are added to the infected macrophage cultures.
- The plates are incubated for 72-96 hours at 37°C in a 5% CO2 atmosphere.
4. Quantification of Parasite Load:
- After incubation, the cells are fixed and stained (e.g., with Giemsa stain).
- The number of amastigotes per 100 macrophages is determined by microscopy.
- The 50% inhibitory concentration (IC50) is calculated by comparing the parasite load in treated wells to untreated controls.
In Vivo Efficacy Study (BALB/c Mouse Model)
This protocol outlines a general procedure for assessing the in vivo efficacy of antileishmanial drugs in a murine model of cutaneous or visceral leishmaniasis.
1. Animal Model and Infection:
- Female BALB/c mice are commonly used due to their susceptibility to Leishmania infection.
- For cutaneous leishmaniasis, mice are typically infected in the footpad or the base of the tail with stationary-phase L. major or L. amazonensis promastigotes.
- For visceral leishmaniasis, mice are infected intravenously with L. donovani or L. infantum promastigotes.
2. Drug Administration:
- Treatment is initiated once lesions become measurable (for CL) or after a specific period post-infection to allow for parasite establishment (for VL).
- Drugs are administered via the appropriate route (e.g., topical, oral, or parenteral) at predefined doses and schedules. For example, in one study, a combination of topical this compound gel and oral miltefosine was administered for 10 days.
3. Efficacy Evaluation:
- Cutaneous Leishmaniasis: Lesion size is measured weekly using a caliper. At the end of the experiment, parasite burden in the lesion and draining lymph nodes is quantified by limiting dilution assay or qPCR.
- Visceral Leishmaniasis: At the end of the treatment period, the parasite burden in the liver and spleen is determined by microscopic examination of Giemsa-stained tissue imprints (Leishman-Donovan Units) or by limiting dilution assay.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed mechanisms of action for this compound and other key antileishmanial drugs.
This compound primarily targets protein synthesis in Leishmania by binding to the A-site on the small ribosomal subunit, leading to mistranslation and inhibition of protein production. It also affects the parasite's mitochondria, causing a decrease in the mitochondrial membrane potential.
Miltefosine has a multi-faceted mechanism, disrupting lipid metabolism, inhibiting key signaling pathways like PI3K/Akt, impairing mitochondrial function, and altering intracellular calcium homeostasis. Amphotericin B binds to ergosterol in the parasite's cell membrane, forming pores that lead to ion leakage and cell death. Sodium Stibogluconate, a pentavalent antimonial, is reduced to the active trivalent form (SbIII) within the macrophage, which then inhibits glycolysis, the TCA cycle, and trypanothione reductase in the parasite, leading to decreased energy production and increased oxidative stress.
Conclusion
This compound stands as a valuable drug in the treatment of leishmaniasis, demonstrating significant efficacy both as a monotherapy in certain contexts and, more notably, as part of combination regimens. Its synergistic potential with other antileishmanial agents like miltefosine offers a path to shorter, more effective, and potentially less toxic treatment protocols. The data indicates that combination therapy is a key strategy to enhance efficacy and likely delay the development of resistance. Further research into optimizing these combination therapies and understanding the nuances of this compound's efficacy against different Leishmania species and in diverse patient populations remains a critical endeavor in the global fight against leishmaniasis.
References
- 1. This compound: uptake and resistance in Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential Effects of this compound on Ribosomes of Leishmania mexicana and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Bioluminescence Imaging Reveals Differences in Leishmania infantum Parasite Killing Kinetics by Antileishmanial Reference Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
Paromomycin vs. Neomycin: A Comparative Guide to Mycoplasma Elimination in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Mycoplasma contamination represents a significant challenge in cell culture, capable of altering cellular physiology and compromising experimental results. Eradication of these persistent contaminants often necessitates the use of antibiotics. This guide provides a detailed comparison of two aminoglycoside antibiotics, paromomycin and neomycin, for their application in eliminating mycoplasma from cell cultures. While direct comparative studies are limited, this document synthesizes available data on their mechanisms, potential efficacy, and protocols for use.
Mechanism of Action: Targeting Bacterial Protein Synthesis
Both this compound and neomycin belong to the aminoglycoside class of antibiotics and share a similar mechanism of action against mycoplasma. They primarily function by irreversibly binding to the 30S ribosomal subunit of the bacteria. This binding event interferes with protein synthesis in two critical ways: it causes misreading of the mRNA codon and inhibits the translocation of the ribosome along the mRNA. The resulting production of non-functional or truncated proteins is lethal to the mycoplasma. An early study demonstrated that mycoplasma strains induced to be resistant to neomycin also exhibit resistance to this compound, suggesting a shared target and mechanism.
Caption: Mechanism of this compound and Neomycin Action.
Comparative Performance and Efficacy
Table 1: Performance Comparison of this compound and Neomycin
| Feature | This compound | Neomycin |
| Antibiotic Class | Aminoglycoside | Aminoglycoside |
| Primary Target | 30S Ribosomal Subunit | 30S Ribosomal Subunit |
| Mechanism | Inhibition of protein synthesis | Inhibition of protein synthesis |
| Reported Efficacy | Data not available | Data not available |
| Cross-Resistance | Shows cross-resistance with Neomycin | Shows cross-resistance with this compound |
Experimental Protocols for Mycoplasma Elimination
The following are generalized protocols for the elimination of mycoplasma using this compound or neomycin. It is imperative to first perform a dose-response experiment (kill curve) to determine the optimal concentration that is effective against mycoplasma while minimizing cytotoxicity to the specific cell line.
Determining Optimal Antibiotic Concentration (Kill Curve)
A kill curve experiment is essential to identify the minimum antibiotic concentration that is cytotoxic to the host cells. The treatment concentration for mycoplasma elimination should be below this toxic level.
-
Cell Seeding: Plate the uninfected cell line in a 24-well plate at a standard density.
-
Antibiotic Dilutions: Prepare a series of antibiotic concentrations (e.g., 10, 25, 50, 100, 200, 500 µg/mL) in the culture medium. Include a no-antibiotic control.
-
Treatment: Replace the medium in the wells with the prepared antibiotic dilutions.
-
Incubation and Observation: Incubate the cells for a period equivalent to the planned treatment duration (e.g., 7-14 days), replenishing the medium with fresh antibiotic every 2-3 days. Monitor the cells daily for signs of cytotoxicity, such as changes in morphology, detachment, and reduction in confluency.
-
Viability Assessment: At the end of the incubation period, assess cell viability using a standard method like the MTT assay. The highest concentration that shows minimal cytotoxicity should be considered for the mycoplasma elimination protocol.
Mycoplasma Elimination Protocol
This protocol outlines the steps for treating a mycoplasma-contaminated cell culture.
-
Culture Preparation: Culture the mycoplasma-contaminated cells in their standard growth medium. It is advisable to increase the serum concentration to 20% to support cell health during treatment[4].
-
Antibiotic Treatment: Add this compound or neomycin to the culture medium at the pre-determined optimal concentration.
-
Incubation and Medium Changes: Incubate the cells for a minimum of 14 days. Change the medium with fresh antibiotic-containing medium every 2-3 days.
-
Post-Treatment Recovery: After the treatment period, culture the cells in antibiotic-free medium for at least two weeks. This allows any residual mycoplasma to grow to a detectable level.
-
Mycoplasma Testing: Test the cell culture for the presence of mycoplasma using a reliable detection method, such as PCR or a luciferase-based assay.
-
Confirmation: If the test is negative, it is recommended to continue culturing the cells for another 2-4 weeks without antibiotics and re-test to confirm successful eradication.
Caption: Experimental workflow for mycoplasma elimination.
Effects on Host Cells
Cytotoxicity
Table 2: Cytotoxicity of Neomycin on Various Cell Lines
| Cell Line | Concentration (µg/mL) | Effect on Cell Viability |
| BHK-21 | 9000, 10000, 20000 | Significant decrease (p < 0.001) |
| FEA | 3000 | Significant decrease (p < 0.01) |
| VERO | No significant effect at tested concentrations | No significant effect at tested concentrations |
Impact on Cellular Signaling
Mycoplasma contamination itself can profoundly impact host cell signaling pathways, leading to altered cellular behavior and unreliable experimental data. Studies have shown that mycoplasma infection can lead to the activation of key inflammatory and stress-response pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This activation can result in changes in gene expression, cytokine production, and cell proliferation. Therefore, eliminating mycoplasma is crucial for restoring normal cellular function.
Caption: Mycoplasma's effect on host cell signaling.
Conclusion
This compound and neomycin are closely related aminoglycoside antibiotics that offer a potential solution for the challenging problem of mycoplasma contamination in cell cultures. Their shared mechanism of inhibiting bacterial protein synthesis suggests they are likely to have similar efficacy. Due to the lack of direct comparative studies, researchers should carefully determine the optimal, non-toxic concentration for their specific cell line before initiating a treatment regimen. The successful eradication of mycoplasma is critical for ensuring the validity and reproducibility of experimental data. While antibiotic treatment is a valuable tool, the most effective long-term strategy remains the implementation of stringent aseptic techniques to prevent initial contamination.
References
- 1. dkfz.de [dkfz.de]
- 2. Eradication of mycoplasma contamination: antibiotics - Cellculture2 [cellculture2.altervista.org]
- 3. diyhpl.us [diyhpl.us]
- 4. This compound and Geneticin Inhibit Intracellular Cryptosporidium parvum without Trafficking through the Host Cell Cytoplasm: Implications for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neomycin Sulfate - FAQs [thermofisher.com]
A Comparative Analysis of Gene Expression Changes Induced by Paromomycin and Other Aminoglycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the gene expression changes induced by the aminoglycoside antibiotic paromomycin, with a focus on contrasting its effects with other members of the aminoglycoside family, such as gentamicin and neomycin. Understanding the distinct transcriptomic signatures of these antibiotics is crucial for elucidating their mechanisms of action, predicting off-target effects, and developing novel therapeutic strategies.
Introduction to this compound and Other Aminoglycosides
This compound is a broad-spectrum aminoglycoside antibiotic effective against a range of protozoan and bacterial infections.[1] Like other aminoglycosides, its primary mechanism of action involves binding to the ribosomal RNA of the small ribosomal subunit, thereby interfering with protein synthesis.[2] This interference can lead to mistranslation and the production of non-functional proteins, ultimately resulting in cell death. While this general mechanism is shared across the aminoglycoside class, subtle differences in their chemical structures can lead to distinct interactions with the ribosome and, consequently, varied downstream effects on gene expression. This guide explores these differences by comparing the known transcriptomic and proteomic alterations induced by this compound with those of other clinically important aminoglycosides.
Comparative Gene Expression Analysis
The following tables summarize the key gene expression and protein level changes observed in response to this compound and other aminoglycosides across different model organisms. It is important to note that direct comparative transcriptomic studies are limited, and the data presented here are compiled from various studies focusing on drug resistance and toxicity.
This compound-Induced Gene and Protein Expression Changes in Leishmania donovani (Resistant Strains)
| Functional Category | Gene/Protein | Regulation | Reference |
| Energy Metabolism | Glucose-6-phosphate isomerase | Up-regulated | [1] |
| Phosphoglycerate mutase | Up-regulated | [1] | |
| Isocitrate dehydrogenase | Up-regulated | [1] | |
| Succinate dehydrogenase | Down-regulated | ||
| Oxidative Phosphorylation | Multiple components | Down-regulated | |
| Protein Synthesis & Degradation | Tryptophanyl t-RNA synthetase | Down-regulated | |
| 28S ribosomal RNA | Down-regulated | ||
| 5.8S ribosomal RNA | Down-regulated | ||
| DNA Synthesis & Repair | DNA synthesis-related genes | Down-regulated | |
| DNA damage repair genes | Up-regulated | ||
| Transporters | ABC transporters (MDR1, MRPA) | Up-regulated |
Gentamicin-Induced Gene Expression Changes
| Organism/Cell Type | Key Affected Pathways/Genes | Regulation | Reference |
| Human Utricle | Ribosomal RNA processing | Altered | |
| Eukaryotic Translation Elongation | Altered | ||
| Rat Kidney | NF-kappa B signaling pathway | Up-regulated | |
| T-cell receptor signaling | Up-regulated | ||
| Mitochondrial dysfunction-related genes | Altered | ||
| Oxidative stress-related genes | Up-regulated | ||
| Protein biosynthesis-related genes | Altered | ||
| Rat Inner Ear | Cell cycle and DNA damage repair genes | Up-regulated | |
| Ifi44 | Up-regulated |
Neomycin-Induced Gene Expression Changes
| Organism/Cell Type | Key Affected Pathways/Genes | Regulation | Reference |
| NIH-3T3 Fibroblasts | c-myc | Up-regulated | |
| Procollagen 1 alpha | Down-regulated | ||
| Fibronectin | Down-regulated | ||
| FTO-2B Rat Hepatoma Cells | P-enolpyruvate carboxykinase (PEPCK) | Up-regulated | |
| Tyrosine aminotransferase (TAT) | Up-regulated | ||
| Giardia lamblia | cwp1, cwp2, gmyb2 (encystation-induced) | Up-regulated | |
| Phosphoglycerate kinase | Up-regulated | ||
| Glyceraldehyde-3-phosphate dehydrogenase | Up-regulated | ||
| Mouse Cochlea | Casp3, Casp9, Casp8 (pro-apoptotic) | Up-regulated | |
| Bcl2 (anti-apoptotic) | Down-regulated |
Signaling Pathways and Experimental Workflows
This compound-Induced Stress Response and Resistance Pathway in Leishmania
Caption: this compound-induced stress and resistance pathways in Leishmania.
General Experimental Workflow for Comparative Transcriptomics
References
Cross-validation of Paromomycin's effect in different Leishmania species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of Paromomycin's effect on various Leishmania species, the causative agents of leishmaniasis. This compound, an aminoglycoside antibiotic, has demonstrated significant antileishmanial activity and is a crucial component of the therapeutic arsenal against this neglected tropical disease. This document summarizes key experimental data on its efficacy, details the methodologies used in these pivotal studies, and visually represents its mechanism of action and experimental workflows to facilitate a deeper understanding and further research.
Quantitative Efficacy of this compound Against Leishmania Species
The in vitro susceptibility of different Leishmania species to this compound varies, with the intracellular amastigote stage, the clinically relevant form, generally showing higher sensitivity than the promastigote stage found in the sandfly vector. The following table summarizes the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values from various studies.
| Leishmania Species | Parasite Stage | IC50/EC50 (µM) | Reference |
| L. donovani | Promastigote | 50 ± 2.5 | [1] |
| Amastigote | 8 ± 3.2 | [1] | |
| Promastigote | 29.8 ± 2.5 (mean ED50) | [2] | |
| Amastigote | 3.9 ± 0.3 (mean ED50) | [2] | |
| Promastigote (Antimony-Resistant) | 45.0 ± 5.6 | [3] | |
| Amastigote (Antimony-Resistant) | 45.0 ± 5.6 | ||
| L. mexicana | Promastigote | ~200 | |
| L. amazonensis | Promastigote | 4.95 ± 2.81 to 148.03 ± 18.9 | |
| Amastigote | 0.2 ± 0.03 to 108.6 ± 5.43 | ||
| L. braziliensis | Promastigote | 4.95 ± 2.81 to 148.03 ± 18.9 | |
| Amastigote | 0.2 ± 0.03 to 108.6 ± 5.43 | ||
| L. guyanensis | Promastigote | 4.95 ± 2.81 to 148.03 ± 18.9 | |
| Amastigote | 0.2 ± 0.03 to 108.6 ± 5.43 |
Mechanism of Action of this compound in Leishmania
This compound exerts its leishmanicidal effect primarily by disrupting protein synthesis. It binds to the A-site on the 16S ribosomal RNA within the 30S ribosomal subunit. This interaction interferes with the initiation of translation and leads to the misreading of mRNA, ultimately inhibiting protein synthesis. Additionally, this compound has been shown to decrease the mitochondrial membrane potential, further compromising the parasite's viability. Resistance to this compound in Leishmania has been associated with reduced drug accumulation, potentially due to alterations in the cell membrane.
Caption: this compound's dual mechanism of action in Leishmania.
Experimental Protocols
In Vitro Drug Susceptibility Assay for Leishmania Amastigotes
This protocol is a standard method for determining the efficacy of antileishmanial compounds against the intracellular amastigote stage of the parasite.
-
Macrophage Seeding: Plate peritoneal macrophages (e.g., from BALB/c mice) or a macrophage cell line (e.g., J774A.1) in 8-well chamber slides or 96-well plates and incubate overnight to allow adherence.
-
Parasite Infection: Infect the adherent macrophages with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of approximately 10:1. Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Drug Exposure: Wash the cells to remove non-phagocytosed promastigotes. Add fresh medium containing serial dilutions of this compound to the infected macrophages. Include a drug-free control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Microscopic Analysis: Fix the cells with methanol and stain with Giemsa. Determine the number of amastigotes per 100 macrophages for each drug concentration by light microscopy.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50), which is the concentration of the drug that causes a 50% reduction in the number of amastigotes compared to the untreated control.
Caption: Workflow for determining this compound's IC50 in Leishmania amastigotes.
In Vivo Efficacy in a Murine Model of Cutaneous Leishmaniasis
Animal models are essential for evaluating the in vivo efficacy of antileishmanial drugs. The BALB/c mouse model for cutaneous leishmaniasis is widely used.
-
Infection: Inject stationary-phase Leishmania major promastigotes subcutaneously into the footpad or the base of the tail of BALB/c mice.
-
Lesion Development: Monitor the animals for the development of a characteristic cutaneous lesion at the site of injection.
-
Treatment Initiation: Once lesions are established (e.g., 1-2 mm in diameter), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound via a relevant route (e.g., topical application of a cream or intramuscular injection) at a predetermined dose and schedule. The control group receives a placebo.
-
Monitoring: Measure the lesion size (diameter) weekly using a caliper. Monitor the body weight and overall health of the animals.
-
Parasite Load Quantification: At the end of the treatment period, euthanize the animals and determine the parasite burden in the lesion and draining lymph nodes using methods such as limiting dilution assay or quantitative PCR.
-
Data Analysis: Compare the lesion size progression and parasite load between the treated and control groups to determine the efficacy of the treatment.
Conclusion
This compound is a potent antileishmanial agent with varying efficacy against different Leishmania species. The data presented in this guide highlight the generally greater susceptibility of the clinically relevant amastigote stage. The primary mechanism of action involves the inhibition of protein synthesis, a pathway that is fundamental to the parasite's survival. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to conduct further studies on this compound and other potential antileishmanial compounds. A thorough understanding of its cross-species efficacy and mechanism of action is critical for optimizing its clinical use and for the development of new therapeutic strategies to combat leishmaniasis.
References
- 1. This compound: uptake and resistance in Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimony-Resistant Clinical Isolates of Leishmania donovani Are Susceptible to this compound and Sitamaquine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental Induction of this compound Resistance in Antimony-Resistant Strains of L. donovani: Outcome Dependent on In Vitro Selection Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Paromomycin: A Comparative Analysis of In Vitro Susceptibility and In Vivo Efficacy
An Examination of Preclinical and Clinical Data for Leishmaniasis, Cryptosporidiosis, and Amebiasis
Paromomycin, an aminoglycoside antibiotic, has demonstrated broad-spectrum activity against a variety of parasitic protozoa. This guide provides a comparative overview of its efficacy in laboratory settings (in vitro) versus living organisms (in vivo), drawing upon key experimental data. The findings are intended to offer researchers, scientists, and drug development professionals a clear and concise summary of this compound's performance against several significant human pathogens.
Efficacy Data Summary
The following tables summarize the quantitative data on the efficacy of this compound against Leishmania spp., Cryptosporidium parvum, and Entamoeba histolytica.
Table 1: In Vitro Efficacy of this compound against Various Pathogens
| Pathogen | Host Cell/Medium | Parasite Stage | Key Efficacy Metric (IC50/EC50) | Concentration/Incubation Time | Source |
| Leishmania donovani | Mouse peritoneal macrophages | Amastigotes | IC50: 32-195 µM | Not Specified | [1] |
| Leishmania donovani | HOMEM | Promastigotes | IC50: 10.5–23.5 µM | 72 hours | [2] |
| Leishmania amazonensis | Bone marrow-derived macrophages | Amastigotes | EC50: 0.62 ± 0.12 to 61 ± 9.48 μM | 72 hours | [3] |
| Leishmania amazonensis | M199 medium | Promastigotes | EC50: 28.58 ± 2.55 to 205 ± 7.04 μM | 24 hours | [3][4] |
| Cryptosporidium parvum | Human enterocyte cell line | Not Specified | >85% inhibition | >1000 µg/mL for 24 hours | |
| Cryptosporidium parvum | HCT-8 cells | Asexual stages | Not Specified | Not Specified | |
| Entamoeba histolytica | LYI-S-2 medium | Trophozoites | Cell number reduced to 27.8% of control | 80 µM for 24 hours | |
| Entamoeba histolytica | Not Specified | Trophozoites | IC50: 27.47 µg/mL (conjugated with nano-chitosan) | 24 hours |
Table 2: In Vivo Efficacy of this compound against Various Pathogens
| Pathogen | Animal Model | Treatment Regimen | Key Efficacy Metric | Outcome | Source |
| Leishmania donovani | Murine model | Not Specified | Suppression of liver and spleen parasite burdens | More effective than free drug when formulated in non-ionic-surfactant vesicles. | |
| Leishmania major | BALB/c mice | Not Specified | Reduction in footpad swelling and parasite load | PM-SLN formulation showed improved effectiveness. | |
| Cryptosporidium parvum | Immunosuppressed adult C57BL/6N mice | 1 and 2 g/kg/day for 10 days (oral) | Significant reduction in fecal oocyst shedding, parasite colonization, and villus atrophy | Therapeutically effective at higher doses. | |
| Cryptosporidium parvum | Neonatal kids | 100 mg/kg/day for 11 days (oral) | Reduction in cryptosporidial oocyst output | Prevented clinical signs and mortality. | |
| Entamoeba histolytica | Human (homosexual men) | 25-35 mg/kg/day for 7 days (oral) | Microbiologic cure rate | 92% eradication of intestinal infection. | |
| Entamoeba histolytica | Human (asymptomatic/mildly symptomatic colitis) | 1500 mg/day for 9 or 10 days | Eradication of stool cysts | All 11 cases became negative for stool cysts. | |
| Entamoeba histolytica | Rats | Not Specified | Reduction in the number of cysts | 80.8% reduction with this compound alone; 98.8% with this compound and chitosan nanoparticles. | |
| Dientamoeba fragilis | Human | Not Specified | Eradication of parasitic infection | 81.8% effective. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are outlined below.
In Vitro Susceptibility of Leishmania spp. Amastigotes
-
Cell Culture: Bone marrow-derived macrophages are harvested from mice and plated in 96-well plates.
-
Infection: Macrophages are infected with Leishmania spp. promastigotes, which differentiate into amastigotes within the host cells.
-
Drug Application: this compound is dissolved and diluted to various concentrations and added to the infected macrophage cultures.
-
Incubation: The plates are incubated for 72 hours.
-
Quantification: The number of intracellular amastigotes is determined by microscopy after Giemsa staining. The 50% effective concentration (EC50) is calculated by comparing the number of amastigotes in treated versus untreated wells.
In Vivo Efficacy against Cryptosporidium parvum in a Murine Model
-
Animal Model: Immunosuppressed adult C57BL/6N mice are used. Immunosuppression is induced by administering dexamethasone phosphate in the drinking water.
-
Infection: Mice are orally infected with C. parvum oocysts.
-
Treatment: this compound is administered orally by gavage for 10 consecutive days at varying dosages (e.g., 0.25, 0.5, 1, and 2 g/kg/day).
-
Monitoring: Fecal oocyst shedding is monitored throughout the experiment by microscopy of fecal smears.
-
Endpoint Analysis: At the end of the treatment period, intestinal tissues are collected for histopathological examination to assess parasite colonization and villus atrophy.
Visualizing Mechanisms and Workflows
Mechanism of Action: this compound's Inhibition of Protein Synthesis
This compound exerts its antimicrobial effect by targeting the protein synthesis machinery of the parasite. It binds to the 16S ribosomal RNA (rRNA) of the 30S ribosomal subunit. This binding event interferes with the fidelity of translation, causing misreading of the mRNA codon and the incorporation of incorrect amino acids into the growing polypeptide chain. This leads to the production of non-functional proteins, ultimately resulting in cell death.
Caption: this compound's mechanism of action targeting ribosomal protein synthesis.
Experimental Workflow: In Vivo Efficacy Assessment
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of this compound in a murine model of parasitic infection.
Caption: A generalized experimental workflow for in vivo drug efficacy studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Experimental Induction of this compound Resistance in Antimony-Resistant Strains of L. donovani: Outcome Dependent on In Vitro Selection Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. centroestudosemilioribas.org.br [centroestudosemilioribas.org.br]
- 4. Activity of this compound against Leishmania amazonensis: Direct correlation between susceptibility in vitro and the treatment outcome in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Paromomycin Salt Forms for Researchers and Drug Development Professionals
An in-depth analysis of the physicochemical properties and performance of various Paromomycin salt forms, providing critical data for formulation development and experimental design.
This compound, an aminoglycoside antibiotic, is a crucial therapeutic agent against a range of protozoal and bacterial infections. While its efficacy is well-established, the choice of salt form can significantly impact its physicochemical properties and, consequently, its performance in both in vitro and in vivo settings. This guide provides a head-to-head comparison of different this compound salt forms, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal form for their specific applications.
Executive Summary
This guide focuses on the comparative analysis of this compound free base and its various salt forms, including the commonly used sulfate salt and novel ion-paired salts. The data presented herein is synthesized from peer-reviewed research, with a focus on solubility and skin permeation characteristics. Key findings indicate that the formation of ion-paired salts can significantly alter the lipophilicity and permeation of this compound, offering potential advantages for topical drug delivery.
Data Presentation
Table 1: Solubility of Different this compound Forms
The solubility of a drug is a critical parameter that influences its dissolution rate and bioavailability. The following table summarizes the solubility of this compound free base, this compound sulfate, and various this compound ion-paired salts in different solvents.
| This compound Form | Water | Methanol | Ethanol |
| This compound Free Base | Soluble | Soluble | Slightly Soluble |
| This compound Sulfate | Soluble | Insoluble | Insoluble |
| This compound Butyrate | Insoluble | Soluble | Soluble |
| This compound Heptanoate | Insoluble | Soluble | Soluble |
| This compound Cinnamate | Insoluble | Soluble | Soluble |
Data synthesized from Nogueira et al., 2011.
Table 2: In Vitro Skin Permeation of this compound Salt Forms
For topical applications, the ability of a drug to permeate the skin is paramount. The following table presents the cumulative amount of different this compound salt forms that permeated through stripped pig ear skin over 24 hours.
| This compound Form | Cumulative Amount Permeated (µg/cm²) (Mean ± SD) |
| This compound Free Base | 10.2 ± 3.1 |
| This compound Butyrate | 25.6 ± 5.8 |
| This compound Heptanoate | 18.9 ± 4.5 |
| This compound Cinnamate | 15.7 ± 3.9 |
Data extracted from Nogueira et al., 2011. The study found no permeation for any of the tested forms through intact skin.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Synthesis of this compound Ion-Paired Salts
The synthesis of this compound butyrate, heptanoate, and cinnamate was performed as described by Nogueira et al. (2011).
-
Preparation of this compound Free Base: this compound sulfate was dissolved in water and the pH was adjusted to 11.0 with 1 M NaOH. The solution was then lyophilized to obtain the this compound free base.
-
Ion-Pairing Reaction: The this compound free base was dissolved in methanol. Butyric acid, heptanoic acid, or cinnamic acid (in a 1:5 molar ratio of this compound to acid) was then added to the solution.
-
Isolation: The mixture was stirred at room temperature for 16 hours. The solvent was evaporated under reduced pressure, and the resulting ion-paired salt was washed with hexane and dried.
Solubility Studies
The solubility of the different this compound forms was determined by adding an excess amount of each compound to water, methanol, and ethanol. The suspensions were shaken for 72 hours at 25°C and then filtered. The concentration of this compound in the supernatant was determined using a validated analytical method.
In Vitro Skin Permeation Studies
The skin permeation of the this compound salt forms was evaluated using Franz diffusion cells with pig ear skin as the membrane.
-
Skin Preparation: Pig ears were obtained from a local slaughterhouse. The skin was carefully excised, and the subcutaneous fat was removed. For stripped skin experiments, the stratum corneum was removed by tape stripping.
-
Franz Cell Setup: The prepared skin was mounted on the Franz diffusion cells with the dermal side in contact with the receptor medium (phosphate-buffered saline, pH 7.4).
-
Drug Application: A finite dose of the formulation containing the respective this compound salt form was applied to the epidermal side of the skin.
-
Sampling: At predetermined time intervals (0, 1, 2, 4, 6, 8, 12, and 24 hours), samples were withdrawn from the receptor compartment and replaced with fresh medium.
-
Quantification: The concentration of this compound in the collected samples was quantified using a validated microbiological assay with Bacillus subtilis.
Mandatory Visualization
This compound's Mechanism of Action
This compound exerts its antimicrobial effect by targeting the bacterial ribosome, a key component of protein synthesis. The following diagram illustrates this mechanism.
Caption: Mechanism of this compound action on the bacterial ribosome.
Experimental Workflow for In Vitro Efficacy Comparison
The following diagram outlines a general workflow for comparing the in vitro efficacy of different this compound salt forms against a target microorganism.
Caption: Workflow for comparing in vitro efficacy of this compound salts.
Synergistic Effects of Paromomycin: A Comparative Guide to Combination Therapies
Paromomycin, an aminoglycoside antibiotic, has demonstrated significant potential beyond its standalone applications, showing enhanced efficacy when used in combination with other therapeutic agents. This guide provides a comparative analysis of the synergistic effects of this compound with various compounds against a range of pathogens, supported by experimental data. The information is intended for researchers, scientists, and drug development professionals to facilitate further investigation and development of novel combination therapies.
I. Synergistic Activity Against Leishmania Species
This compound has been extensively studied in combination with other antileishmanial drugs, consistently demonstrating synergistic or additive effects against different Leishmania species. These combinations offer the potential for reduced treatment durations, lower dosages, and mitigation of drug resistance.
Quantitative Analysis of In Vitro Synergy
The synergistic interactions of this compound with other antileishmanial drugs have been quantified using the Fractional Inhibitory Concentration (FIC) index. A mean ΣFIC of ≤ 0.5 indicates synergy, >0.5 to 4.0 indicates indifference, and >4.0 indicates antagonism.[1]
| Combination | Leishmania Species | Interaction (at IC50/IC90) | Mean ΣFIC | Reference |
| This compound + Miltefosine | L. (L.) amazonensis | Synergy (IC50 & IC90) | ≤ 0.5 | [1] |
| This compound + Amphotericin B | L. (L.) amazonensis | Synergy (IC90) | ≤ 0.5 | [1] |
| This compound + Meglumine Antimoniate | L. (V.) braziliensis | Synergy (IC50 & IC90) | ≤ 0.5 | [1] |
| This compound + Amphotericin B | L. (V.) braziliensis | Synergy (IC50) | ≤ 0.5 | [1] |
| This compound + Miltefosine | L. (L.) infantum chagasi | Synergy (IC90) | ≤ 0.5 | |
| This compound + Amphotericin B | L. (L.) infantum chagasi | Synergy (IC90) | ≤ 0.5 | |
| This compound + Azithromycin | L. (L.) infantum chagasi | Synergy (IC50) | ≤ 0.5 |
Clinical Efficacy of Combination Therapies for Visceral Leishmaniasis (VL)
Clinical trials in East Africa have evaluated the efficacy of this compound in combination with other drugs for the treatment of VL.
| Treatment Regimen | Duration | Efficacy (Definitive Cure at 6 months) | Comparison | Reference |
| This compound + Miltefosine (PM/MF) | 14 days | 91.2% | Non-inferior to SSG/PM in per-protocol analysis | |
| Sodium Stibogluconate + this compound (SSG/PM) | 17 days | 91.8% | Standard Treatment | |
| SSG & PM Combination | 17 days | 91.4% | Comparable to SSG alone (93.9%) |
These studies highlight that combination therapy with this compound can offer shorter treatment durations and improved safety profiles, such as avoiding the cardiotoxicity associated with Sodium Stibogluconate (SSG).
II. Synergistic Activity Against Bacterial and Fungal Pathogens
This compound's synergistic potential extends to multidrug-resistant (MDR) bacteria and fungal pathogens.
Antibacterial Synergy
A study investigating this compound in combination with various antibiotics against six MDR pathogens demonstrated significant synergistic or additive effects. The checkerboard assay was utilized to determine the nature of the interaction.
| Combination with this compound | Pathogens Tested | Synergistic Effect | Additive Effect | Indifferent Effect | Reference |
| Ceftriaxone, Ciprofloxacin, Ampicillin/Sulbactam, Azithromycin, Clindamycin, Doxycycline | P. aeruginosa (2 isolates), K. pneumoniae, E. coli, MSSA, MRSA | 45.83% of combinations | 41.67% of combinations | 12.5% of combinations |
Antifungal Synergy
In a high-throughput screening against Candida albicans, this compound in combination with the non-antifungal approved drug β-escin showed marked synergy.
| Combination | Pathogen | Fold Reduction in MIC of this compound | FIC Index | Key Finding | Reference |
| This compound + β-escin | C. albicans | >64-fold | ≤0.5 | Synergistically increases the error-rate of mRNA translation |
This combination was also effective against C. albicans biofilms and azole-resistant clinical isolates, indicating a promising new therapeutic strategy.
Experimental Protocols
In Vitro Synergy Assessment in Leishmania
A detailed methodology for evaluating the in vitro interaction between this compound and other antileishmanial drugs is described below.
Caption: Workflow for in vitro synergy testing against Leishmania.
Checkerboard Assay for Antibacterial Synergy
The checkerboard assay is a common method to evaluate the synergistic effects of antibiotic combinations.
Caption: Checkerboard assay workflow for antibacterial synergy.
Mechanism of Action and Synergy
This compound primarily acts by binding to the 16S rRNA of the 30S ribosomal subunit, which leads to misreading of mRNA and inhibition of protein synthesis. This disruption of a fundamental cellular process can be potentiated by other drugs that act on different targets.
Caption: Logical relationship of synergistic action.
Conclusion
The evidence strongly supports the use of this compound in combination therapies to enhance its efficacy against a variety of pathogens. The synergistic interactions observed with other antileishmanial, antibacterial, and even non-antifungal drugs open up new avenues for developing more effective and robust treatment regimens. Further research is warranted to explore the full potential of this compound-based combination therapies, including in vivo studies and clinical trials to validate these promising in vitro findings.
References
Paromomycin: A Comparative Analysis of Treatment Outcomes in Parasitic Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis of Paromomycin treatment outcomes across various research studies, offering an objective comparison with alternative therapies. The information presented is intended to support evidence-based decisions in clinical research and drug development.
Executive Summary
This compound, an aminoglycoside antibiotic, has demonstrated efficacy against a range of parasitic infections, including cryptosporidiosis, leishmaniasis, and amebiasis. Its primary mechanism of action involves the inhibition of protein synthesis in parasites by binding to the 16S ribosomal RNA.[1][2] Clinical trial data, while variable in some respects, generally support its use, particularly in specific patient populations and formulations. This guide synthesizes key findings from multiple studies to compare the performance of this compound against placebo and other standard-of-care treatments.
Comparative Efficacy of this compound
Cryptosporidiosis
Cryptosporidiosis, an intestinal infection causing diarrhea, poses a significant challenge, especially in immunocompromised individuals. This compound has been investigated as a therapeutic agent, with mixed results when compared to placebo.
Table 1: this compound vs. Placebo for Cryptosporidiosis in AIDS Patients
| Outcome Measure | This compound | Placebo | Study Reference |
| Clinical Response (Complete) | 17.6% (3/17) | 14.3% (2/14) | Hewitt et al.[3] |
| Clinical Response (Partial/Complete) | 47.1% (8/17) | 35.7% (5/14) | Hewitt et al.[3] |
| Change in Oocyst Excretion/24h | Decrease of 128 x 10⁶ | Increase | White et al.[4] |
| Change in Stool Frequency/24h | Decrease of 3.6 | Decrease of 1.25 | White et al. |
Data from two separate studies are presented. Hewitt et al. found no statistically significant difference in clinical response rates between this compound and placebo in HIV-infected adults. In contrast, a smaller study by White et al. demonstrated a significant reduction in oocyst excretion and stool frequency with this compound treatment in AIDS patients.
Leishmaniasis
This compound has been evaluated in both topical and systemic formulations for the treatment of cutaneous and visceral leishmaniasis, often compared against pentavalent antimonials and other agents.
Table 2: Topical this compound for Cutaneous Leishmaniasis
| Comparison | This compound Formulation | Cure Rate (this compound) | Cure Rate (Comparator) | Study Reference |
| vs. Placebo (Guatemala) | 15% this compound + 12% Methylbenzethonium Chloride | 85.7% (31/35) | 39.4% (13/33) | Arana et al. |
| vs. Placebo (Bolivia) | 15% this compound in Aquaphilic | 77.5% (31/40) | 10% (2/20) | WRAIR |
| vs. Oral Ketoconazole (Turkey) | 15% this compound + 12% Methylbenzethonium Chloride | Not specified | Not specified |
Table 3: Systemic this compound for Visceral Leishmaniasis
| Comparison | This compound Regimen | Final Cure Rate (this compound) | Final Cure Rate (Comparator) | Study Reference |
| vs. Amphotericin B (India) | 11 mg/kg/day for 21 days | 94.6% | 98.8% | Sundar et al. |
| vs. SSG + this compound (Eastern Africa) | 20 mg/kg/day this compound + Miltefosine for 14 days | 91.2% | 91.8% | DNDi |
Topical this compound, particularly when combined with methylbenzethonium chloride, has shown significantly higher cure rates than placebo for cutaneous leishmaniasis. For visceral leishmaniasis, injectable this compound was found to be non-inferior to amphotericin B in an Indian study. A combination of this compound and miltefosine also showed similar efficacy to the standard of care in Eastern Africa.
Dientamoeba fragilis Infection
Recent studies suggest this compound may be a more effective treatment for Dientamoeba fragilis infection compared to the commonly used metronidazole.
Table 4: this compound vs. Metronidazole for Dientamoeba fragilis
| Outcome Measure | This compound | Metronidazole | Study Reference |
| Eradication Rate | 81.8% | 65.4% | Burgaña et al. |
A study by Burgaña et al. found that this compound was significantly more effective at eradicating D. fragilis infection than metronidazole.
Experimental Protocols
This compound for Cryptosporidiosis in AIDS Patients (ACTG 192)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Patient Population: HIV-positive patients with CD4 counts of ≤150 cells/mm³ and chronic diarrhea with cryptosporidiosis.
-
Intervention: Oral this compound (500 mg, 4 times daily) or placebo for 21 days. Following this, all patients received open-label this compound.
-
Primary Outcome: Reduction in the average number of daily bowel movements and decreased need for antidiarrheal agents.
-
Stool Examination: Stool specimens were examined for Cryptosporidium oocysts at baseline and throughout the study.
Topical this compound for Cutaneous Leishmaniasis (Guatemala)
-
Study Design: A double-blind, randomized, placebo-controlled trial.
-
Patient Population: Patients with confirmed cutaneous leishmaniasis.
-
Intervention: Ointment containing 15% this compound and 12% methylbenzethonium chloride or a placebo ointment, applied twice daily for 20 days.
-
Primary Outcome: Clinical cure, defined as complete re-epithelialization of the lesion at the 12-month follow-up.
-
Parasitological Assessment: Diagnosis was confirmed by positive smear and/or culture for Leishmania parasites.
Injectable this compound for Visceral Leishmaniasis (India)
-
Study Design: A randomized, controlled, open-label, phase 3 non-inferiority trial.
-
Patient Population: HIV-negative patients between 5 and 55 years of age with parasitologically confirmed visceral leishmaniasis.
-
Intervention: Intramuscular this compound (11 mg/kg of body weight daily for 21 days) or intravenous amphotericin B (1 mg/kg every other day for 30 days).
-
Primary Outcome: Final cure rate at 6 months after the end of treatment.
-
Safety Assessments: Daily clinical evaluations, and weekly laboratory and audiometric evaluations.
Mechanism of Action and Resistance
This compound's primary mechanism of action involves the inhibition of protein synthesis in parasitic organisms.
Caption: this compound's mechanism of action targeting the parasite's ribosome.
Resistance to this compound, particularly in Leishmania, has been linked to several mechanisms, including alterations in the drug's uptake and efflux.
References
Reproducibility of Paromomycin-Based Experimental Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Paromomycin, an aminoglycoside antibiotic, has demonstrated significant efficacy against a range of parasitic infections, most notably leishmaniasis and amebiasis. This guide provides a comprehensive comparison of experimental findings related to this compound, focusing on the reproducibility of its therapeutic effects and underlying mechanisms. The data presented is collated from various in vitro, in vivo, and clinical studies to offer an objective overview for researchers and professionals in drug development.
Comparative Efficacy of this compound
The clinical and experimental efficacy of this compound has been evaluated in numerous studies, particularly for visceral and cutaneous leishmaniasis, as well as amebiasis. The data highlights varying cure rates depending on the formulation, dosage, and the causative species.
Visceral Leishmaniasis (VL)
This compound has been established as a key therapeutic agent for VL, especially in regions with high rates of resistance to traditional treatments like antimonials.
| Study Type | Regimen | Efficacy (Final Cure Rate) | Geographic Region | Reference |
| Phase 3 Clinical Trial | 11 mg/kg/day for 21 days | 94.6% | India | [1] |
| Phase 4 Pharmacovigilance Trial | Not specified | 94.2% (6 months post-treatment) | India | [1] |
| Systematic Review | Various intramuscular doses | Ranged from 63.8% to 97% | East Africa and South Asia | [2] |
| Dose-Finding Study | 15 mg/kg/day for 28 days | 81.0% (6 months post-treatment) | Sudan | [3] |
| Dose-Finding Study | 20 mg/kg/day for 21 days | 80.0% (6 months post-treatment) | Sudan | [3] |
Cutaneous Leishmaniasis (CL)
The effectiveness of topical this compound formulations has been a subject of extensive research, often in combination with other agents to enhance efficacy.
| Study Type | Formulation | Efficacy (Cure Rate) | Causative Species | Reference |
| Phase 3 Randomized Controlled Trial | 15% this compound alone | 82% | Leishmania major | |
| Phase 3 Randomized Controlled Trial | 15% this compound + 0.5% gentamicin | 81% | Leishmania major | |
| Meta-Analysis of Randomized Controlled Trials | Topical this compound with methylbenzethonium chloride | Therapeutic alternative to pentavalent antimony compounds | Old World CL | |
| Meta-Analysis of Randomized Controlled Trials | Topical this compound | Inferior to parenteral pentavalent antimony compounds | New World CL | |
| Systematic Review and Meta-Analysis | This compound vs. Placebo | Higher success rate (RR=4.50) | Leishmania major | |
| Systematic Review and Meta-Analysis | This compound vs. Non-placebo treatments | No significant difference | Not specified |
Amebiasis
This compound is also a recommended luminal amebicide, particularly following treatment with a nitroimidazole.
| Study Type | Regimen | Efficacy | Patient Population | Reference |
| Case Series | 1,500 mg/day for 9 or 10 days (following metronidazole) | Effective in a special subset of amebic colitis cases | 143 cases of amebiasis | |
| Case Series | Not specified | All 11 asymptomatic or mildly symptomatic cases became negative for stool cysts | 11 cases of amebic colitis |
In Vitro and In Vivo Experimental Findings
Laboratory studies provide crucial insights into the direct activity of this compound against parasites and help correlate in vitro susceptibility with in vivo treatment outcomes.
| Study Type | Organism | Key Findings | Reference |
| In Vitro | Leishmania donovani | Reduced this compound accumulation in resistant strains. | |
| In Vitro | Leishmania amazonensis | A clinical isolate was significantly more susceptible to this compound than a reference strain. | |
| In Vivo (mice) | Leishmania amazonensis | A direct correlation was found between in vitro susceptibility and the effectiveness of this compound in reducing lesion size and parasite burden. | |
| In Vitro | Cryptosporidium parvum | Comparative efficacy study with other anti-cryptosporidial agents. |
Experimental Protocols
Reproducibility of experimental findings is contingent on detailed and standardized protocols. Below are summaries of methodologies cited in the reviewed literature.
In Vitro Susceptibility Assay for Leishmania
-
Parasite Culture : Leishmania promastigotes are cultured in appropriate media (e.g., M199) supplemented with fetal bovine serum. For amastigote assays, macrophages are infected with promastigotes.
-
Drug Preparation : this compound sulfate is dissolved in a suitable solvent (e.g., water or PBS) to create a stock solution, which is then serially diluted to the desired concentrations.
-
Drug Exposure : Parasites (promastigotes or intracellular amastigotes) are exposed to varying concentrations of this compound for a specified duration (e.g., 72 hours).
-
Viability Assessment : Parasite viability is determined using methods such as resazurin-based assays, direct counting with a hemocytometer, or qPCR.
-
Data Analysis : The half-maximal effective concentration (EC50) is calculated to determine the drug's potency.
In Vivo Efficacy Study in a Murine Model of Cutaneous Leishmaniasis
-
Animal Model : BALB/c mice are commonly used as a model for Leishmania infection.
-
Infection : Mice are infected with Leishmania promastigotes (e.g., L. amazonensis) in the footpad or base of the tail.
-
Treatment Regimen : Once lesions develop, mice are treated with this compound, typically administered parenterally (e.g., intramuscularly) at various doses for a defined period.
-
Efficacy Evaluation : Treatment efficacy is assessed by measuring lesion size and determining the parasite burden in the infected tissue through methods like limiting dilution assay or qPCR.
-
Ethical Considerations : All animal experiments must be conducted in accordance with approved animal care and use protocols.
Mechanism of Action and Resistance
The primary mechanism of action of this compound involves the inhibition of protein synthesis in prokaryotic and some eukaryotic cells.
Caption: Mechanism of action of this compound on the bacterial/parasitic ribosome.
This compound binds to the 16S ribosomal RNA within the 30S ribosomal subunit. This binding interferes with protein synthesis in two main ways: it causes the misreading of the mRNA codon and inhibits the translocation of the ribosome along the mRNA. This ultimately leads to the inhibition of protein synthesis and subsequent cell death.
Resistance to this compound in Leishmania has been associated with reduced drug accumulation within the parasite. Studies have shown that resistant strains exhibit a significant reduction in the initial binding of the drug to the cell surface.
Experimental Workflow for Resistance Induction
The development of drug resistance is a significant concern in the long-term use of any antimicrobial agent. Understanding the dynamics of resistance development is crucial for maintaining the efficacy of this compound.
Caption: Experimental workflow for in vitro induction of this compound resistance.
Conclusion
The reproducibility of this compound's efficacy is well-documented across a range of preclinical and clinical studies, particularly for leishmaniasis. However, cure rates can be influenced by factors such as the parasite species, geographical location, and the specific formulation and dosage regimen used. The primary mechanism of action through inhibition of protein synthesis is a consistent finding. The emergence of resistance, linked to decreased drug accumulation, underscores the importance of continued surveillance and research into combination therapies to preserve the long-term effectiveness of this crucial antiparasitic agent. The provided experimental protocols and workflows serve as a guide for researchers aiming to reproduce and build upon these findings.
References
- 1. Phase 4 Pharmacovigilance Trial of this compound Injection for the Treatment of Visceral Leishmaniasis in India - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of this compound for Visceral Leishmaniasis: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for the treatment of visceral leishmaniasis in Sudan: a randomized, open-label, dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Paromomycin
For researchers, scientists, and drug development professionals, the responsible management and disposal of paromomycin is a critical component of laboratory safety and environmental stewardship. Improper disposal of antibiotics like this compound can contribute to the development of antimicrobial resistance (AMR), a significant global health threat. Adherence to established protocols is essential to mitigate these risks and ensure a safe working environment.
This compound waste, including pure drug substance, contaminated labware, and solutions, should be treated as hazardous chemical waste. Disposal procedures must comply with all applicable local, state, and federal regulations. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure adherence to established institutional protocols.
Core Disposal Procedures
The primary methods for the disposal of this compound waste involve chemical inactivation or thermal degradation. The choice of method depends on the form of the waste (solid or liquid) and the resources available in the laboratory.
1. Solid Waste Disposal
All solid waste contaminated with this compound, such as unused powder, contaminated personal protective equipment (gloves, lab coats), and disposable labware (e.g., weigh boats, pipette tips, and culture plates), should be segregated into a designated, clearly labeled hazardous waste container. This container must be sealed and collected by the institution's EHS for incineration at an approved waste disposal facility.
2. Liquid Waste Disposal
Liquid waste containing this compound, including stock solutions and media, requires inactivation before disposal. Two primary methods for inactivation are chemical treatment and autoclaving.
-
Chemical Inactivation: Treatment with a strong oxidizing agent like sodium hypochlorite (bleach) can effectively degrade this compound.
-
Thermal Inactivation (Autoclaving): this compound exhibits thermal stability up to 120°C but degrades at higher temperatures.[1] Standard autoclaving procedures can therefore be an effective method for inactivation.
Quantitative Data for this compound Disposal
| Parameter | Method | Specification | Contact Time | Reference/Source |
| Thermal Degradation | Autoclaving | 130°C | 24 hours (for significant degradation) | [1] |
| Standard Autoclave Cycle | 121°C or 134°C | Minimum 30 minutes | General laboratory practice | |
| Chemical Inactivation | Sodium Hypochlorite (Bleach) | 1% final concentration | Minimum 12 hours | General guidance for biological waste |
| Trisodium Phosphate (TSP) | 5% solution | Minimum 30 minutes | General guidance for genotoxic materials |
Note: The efficacy of chemical inactivation can be influenced by the organic load of the waste. For high-concentration or high-organic-load waste, a higher concentration of the inactivating agent or a longer contact time may be necessary. Validation of the inactivation method for your specific waste stream is recommended.
Experimental Protocols
Protocol 1: Chemical Inactivation of Liquid this compound Waste using Sodium Hypochlorite
Objective: To chemically degrade this compound in liquid waste to a non-active form for safe disposal.
Materials:
-
Liquid this compound waste
-
Household bleach (5.25-8.25% sodium hypochlorite)
-
Appropriate personal protective equipment (PPE): chemical-resistant gloves, safety goggles, lab coat
-
Designated hazardous waste container
Procedure:
-
Working in a well-ventilated area or a chemical fume hood, carefully measure the volume of the liquid this compound waste.
-
For each liter of waste, add 200 mL of household bleach to achieve a final concentration of approximately 1% sodium hypochlorite.
-
Gently mix the solution to ensure thorough distribution of the bleach.
-
Allow the mixture to stand for a minimum of 12 hours in a sealed, properly labeled container.
-
After the inactivation period, the treated waste can be disposed of down the sanitary sewer, provided this is in accordance with institutional and local regulations. It is crucial to confirm this disposal route with your EHS department.
Protocol 2: Thermal Inactivation of Liquid this compound Waste by Autoclaving
Objective: To degrade this compound in liquid waste using high temperature and pressure.
Materials:
-
Liquid this compound waste in an autoclavable container (e.g., borosilicate glass bottle with a loosened cap)
-
Autoclave
-
Appropriate PPE: heat-resistant gloves, safety goggles, lab coat
Procedure:
-
Place the liquid this compound waste in a vented, autoclavable container. Do not seal the container tightly to prevent pressure buildup.
-
Place the container in a secondary, non-breakable, leak-proof tray.
-
Process the waste through a standard autoclave cycle. A minimum temperature of 121°C for at least 30 minutes is recommended. For higher concentrations of this compound, a longer cycle time may be advisable.
-
After the autoclave cycle is complete and the liquid has cooled, the sterilized waste can be disposed of down the sanitary sewer, pending approval from your institution's EHS department.
Logical Workflow for this compound Disposal
References
Essential Safety and Operational Guidance for Handling Paromomycin
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of Paromomycin is paramount. This document provides immediate, essential safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound sulfate presents several hazards that necessitate the use of appropriate personal protective equipment (PPE). It is harmful if swallowed, toxic in contact with skin or if inhaled, and can cause skin and serious eye irritation.[1][2] Additionally, it may cause respiratory irritation and is suspected of damaging fertility or the unborn child.[1][2] As a combustible solid, it can also form explosive dust mixtures in the air.[3]
A comprehensive PPE strategy is crucial for mitigating these risks. The following table summarizes the recommended protective equipment.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Safety glasses with side shields, chemical goggles, or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. An eye wash station should be readily accessible. |
| Hand Protection | Nitrile, PVC, neoprene, or rubber gloves. | Prevents skin contact, as this compound is toxic upon dermal absorption. Double gloving may be considered for enhanced protection. |
| Skin Protection | Lab coat and protective clothing made of materials like cotton, rubber, PVC, or viton. Protective shoe covers are also recommended. | Provides a barrier against accidental skin exposure. |
| Respiratory Protection | A dust respirator or a self-contained breathing apparatus. | Essential when there is a risk of inhaling dust, especially in poorly ventilated areas or during spill clean-up. |
Safe Handling and Storage Protocols
Proper handling and storage are critical to minimize exposure and maintain the integrity of this compound.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area. The use of local exhaust ventilation is strongly recommended to control airborne dust.
-
Avoid Contact: All personal contact, including inhalation of dust and direct contact with skin and eyes, should be strictly avoided.
-
Dust Prevention: Take measures to prevent the generation of dust during handling and weighing.
Storage:
-
Containers: Store in the original, tightly sealed containers. Suitable materials include glass, polyethylene, or polypropylene.
-
Conditions: Maintain a controlled room temperature between 20°C and 25°C (68°F and 77°F) and protect from moisture.
The following workflow outlines the standard operating procedure for handling this compound from receipt to disposal.
Emergency Procedures
In the event of an emergency, prompt and appropriate action is crucial.
| Emergency Situation | Immediate Actions |
| Minor Spill | Evacuate non-essential personnel. Wearing full PPE, clean up the spill immediately using dry procedures. Dampen the spilled powder with water to prevent dusting before sweeping. Collect the material in a sealed container for proper disposal. |
| Major Spill | Evacuate the area immediately and alert emergency responders. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. |
| Fire | Use a dry chemical, carbon dioxide, foam, or water spray extinguisher. A solid stream of water may be ineffective. Firefighters should wear a self-contained breathing apparatus and full protective gear. |
The logical workflow for responding to a this compound spill is detailed in the diagram below.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and potential harm.
-
Laboratory Waste: Waste containing this compound should be treated as chemical waste. Stock solutions are considered hazardous chemical waste and must be disposed of according to institutional and local regulations.
-
Unused or Expired Product: The preferred method of disposal for unused or expired this compound is through a certified drug take-back program.
-
Disposal in Trash (if no take-back program is available):
-
Do not crush tablets or capsules.
-
Mix the medicine with an unpalatable substance such as dirt, cat litter, or used coffee grounds.
-
Place the mixture in a sealed plastic bag.
-
Dispose of the sealed bag in the household trash.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
